5-methyl-1H-pyrazole-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-2-5(3-6)8-7-4/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBXUVDOFGVBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653554 | |
| Record name | 5-Methyl-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38693-82-2 | |
| Record name | 5-Methyl-1H-pyrazole-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38693-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-carbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40653554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrazole-3-carbonitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-methyl-1H-pyrazole-3-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-methyl-1H-pyrazole-3-carbonitrile
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "biologically privileged" structure due to its wide range of pharmaceutical applications.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to numerous active pharmaceutical ingredients (APIs).[1] Among the vast family of pyrazole derivatives, this compound stands out as a versatile and highly valuable building block in organic synthesis. Its unique arrangement of a reactive nitrile group, a nucleophilic pyrazole core, and a methyl substituent makes it a sought-after intermediate for creating complex molecules with significant biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃ | [2][3] |
| Molecular Weight | 107.11 g/mol | |
| CAS Number | 392349-60-9 | [3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 23-26 °C | |
| Boiling Point | 90 °C at 8 mmHg | |
| Solubility | Soluble in water, ethanol, and acetone; insoluble in ether and benzene. | [4] |
| InChI Key | XTBXUVDOFGVBLP-UHFFFAOYSA-N | [2] |
Synthesis and Methodology
The synthesis of substituted pyrazoles is a well-established field in organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common and efficient route involves the reaction of hydrazine with an appropriate β-ketonitrile.
General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway for producing pyrazole carbonitriles. The choice of starting materials and reagents can be adapted to yield various substituted pyrazoles.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitriles
While a specific protocol for this compound is not detailed in the provided search results, a representative procedure for a related class of compounds, 5-amino-1H-pyrazole-4-carbonitriles, demonstrates the core methodology. This multicomponent reaction highlights the efficiency of modern synthetic strategies.[5]
-
Reaction Setup: In a 5 mL round-bottomed flask, combine the aldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[5]
-
Reaction Conditions: Stir the mixture at 55 °C using a magnetic stirrer.[5]
-
Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) with a solvent system of n-hexane/ethyl acetate (1:1).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Purify the product by washing with ethanol to yield the desired 5-amino-1H-pyrazole-4-carbonitrile.[5]
Causality: The use of a catalyst and moderate heating accelerates the reaction, while the multicomponent approach allows for the efficient assembly of the complex pyrazole structure in a single step.[1] The final ethanol wash is effective for removing unreacted starting materials and byproducts, yielding a high-purity product.[5]
Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyrazole ring, the nitrile group, and the methyl group. This combination of functionalities allows for a diverse range of chemical transformations, making it a valuable synthetic intermediate.[4]
-
The Pyrazole Ring: The pyrazole ring is aromatic and possesses two nitrogen atoms. The N1 nitrogen is readily alkylated or acylated, while the ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
-
The Nitrile Group (-C≡N): The carbonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[6] It can also be reduced to a primary amine or participate in nucleophilic additions.[4][6]
-
The Methyl Group (-CH₃): The methyl group is generally unreactive but can participate in condensation reactions under specific conditions if activated.
Key Reaction Pathways
The following diagram illustrates the principal reactive pathways available for the modification of pyrazole carbonitriles.
Caption: Key reaction pathways for pyrazole-carbonitrile derivatives.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected spectral characteristics based on data from closely related pyrazole derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃), a singlet for the pyrazole ring proton (C4-H), and a broad singlet for the N-H proton. For a related compound, 2-methyl-2H-pyrazole-3-carbonitrile, the methyl protons appear as a singlet at δ 4.00 ppm, and the two pyrazole ring protons appear as doublets at δ 7.68 and 7.13 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two pyrazole ring carbons, and the nitrile carbon. For a similar structure, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile carbon appears around δ 112.79 ppm.[5]
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A sharp, strong absorption band is expected in the range of 2200-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[5] Bands in the region of 3100-3400 cm⁻¹ would correspond to N-H stretching, and C-H stretching bands would appear around 2900-3000 cm⁻¹.[5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (107.11 g/mol ). Predicted mass-to-charge ratios for various adducts can also be calculated, such as [M+H]⁺ at m/z 108.05563.[2]
Applications in Research and Drug Development
This compound is a crucial intermediate in the synthesis of a wide array of functional molecules, with significant applications in several fields.
-
Medicinal Chemistry: Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipyretic properties.[4][6][8] This compound serves as a key precursor for synthesizing more complex molecules for drug discovery programs. For instance, related pyrazole intermediates are used in the synthesis of Encorafenib, a kinase inhibitor for treating melanoma.[9]
-
Agrochemicals: The pyrazole scaffold is also found in various pesticides and fungicides, suggesting potential applications for derivatives of this compound in agriculture.[6][9]
-
Materials Science: The unique electronic properties of the pyrazole ring and the reactivity of the nitrile group make these compounds interesting candidates for the development of new materials with specific properties like fluorescence or conductivity.[4]
Safety and Handling
Proper handling and storage of this compound are essential to ensure laboratory safety. The following guidelines are based on available safety data sheets for related chemical compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin and eye contact.[10][11] In poorly ventilated areas, a NIOSH/MSHA-approved respirator is required.[11]
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing dust, fumes, or vapors. Do not ingest the material.[10] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][13] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
-
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H5N3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C5H5N3 | CID 39234960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile | 2386144-32-5 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. Buy 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile [smolecule.com]
- 7. 1-Methyl-1H-pyrazole-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. jocpr.com [jocpr.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 1-Methyl-3-((Methylamino)Methyl)-1H-Pyrazole-5-Carbonitrile Hydrochloride Details | Chemical Properties, Uses, Safety, Supplier China [nj-finechem.com]
An In-Depth Technical Guide to the Structural Elucidation of 5-methyl-1H-pyrazole-3-carbonitrile
This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structural elucidation of 5-methyl-1H-pyrazole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices. It serves as a self-validating framework for confirming the molecular structure of this important heterocyclic compound through a multi-technique, data-driven approach.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The precise arrangement and identity of substituents on this five-membered aromatic heterocycle are critical determinants of its biological function. This compound (CAS No. 38693-82-2) is a key building block in the synthesis of more complex molecules. Its unambiguous identification and characterization are paramount for ensuring the integrity and reproducibility of subsequent research and development efforts. This guide will walk through the logical workflow of its structural determination, from initial synthesis to final confirmation.
Part 1: Synthesis and Initial Characterization
A robust structural elucidation begins with a well-characterized synthetic product. A common and effective route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Protocol 1: Synthesis of this compound
A frequently employed synthesis involves the reaction of a suitable precursor, such as a 3-oxoalkanenitrile, with hydrazine hydrate.[1] This method provides a direct route to the pyrazole core.
Step-by-Step Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chosen 3-oxoalkanenitrile precursor in a suitable solvent, such as ethanol.
-
Reagent Addition: Add an equimolar amount of hydrazine hydrate to the solution.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound as a solid.
Part 2: Spectroscopic Analysis – A Multi-Faceted Approach
No single technique provides a complete structural picture. The synergy of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for a confident elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments. For this compound, we expect specific signals that correspond to its unique structure.
The choice of NMR experiments is driven by the need to answer specific structural questions. A 1D ¹H NMR spectrum provides initial information on the number and types of protons. A 1D ¹³C NMR spectrum reveals the number of unique carbon environments. 2D NMR techniques, such as HSQC and HMBC, are then employed to correlate proton and carbon signals, definitively assembling the molecular puzzle.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | ~13.5 | broad singlet | 1H | The acidic proton on the pyrazole nitrogen is typically deshielded and often appears as a broad signal. |
| C4-H | ~6.5 | singlet | 1H | This is the only proton directly attached to the pyrazole ring, appearing in the aromatic region. It is a singlet as there are no adjacent protons to couple with. |
| C5-CH₃ | ~2.3 | singlet | 3H | The methyl group protons are in an aliphatic region and appear as a singlet due to the absence of adjacent protons. |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C5 | ~148 | The carbon bearing the methyl group is expected to be downfield due to its position in the aromatic ring. |
| C3 | ~140 | The carbon at the 3-position, attached to the electron-withdrawing nitrile group, will also be significantly deshielded. |
| C≡N | ~117 | The carbon of the nitrile group has a characteristic chemical shift in this region. |
| C4 | ~108 | This carbon, bonded to a hydrogen, is expected to be the most upfield of the ring carbons. |
| CH₃ | ~12 | The methyl carbon will appear in the typical aliphatic region. |
Protocol 2: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary): If assignments are ambiguous, acquire 2D spectra such as HSQC (to identify direct C-H correlations) and HMBC (to identify long-range C-H correlations, typically over 2-3 bonds).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the most characteristic absorption will be from the nitrile (C≡N) group.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |
| ~3100-3300 | N-H stretch | Medium, Broad | Confirms the presence of the N-H bond in the pyrazole ring. |
| ~2900-3000 | C-H stretch (sp³) | Medium | Indicates the methyl group C-H bonds. |
| ~2230-2260 | C≡N stretch | Strong, Sharp | A highly diagnostic peak for the nitrile functional group. |
| ~1500-1600 | C=N and C=C stretch | Medium | Aromatic ring vibrations of the pyrazole core. |
Table based on general IR absorption data.[2]
Protocol 3: FTIR-ATR Data Acquisition
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of the ATR accessory.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
-
Molecular Ion (M⁺): An ion corresponding to the molecular weight of this compound (C₅H₅N₃), which is approximately 107.05 g/mol , should be observed.[3]
-
Key Fragmentation Pathways: Pyrazoles are known to undergo characteristic fragmentation, including the loss of HCN and N₂.[4] For this molecule, potential significant fragments could include:
-
[M-H]⁺: Loss of a hydrogen atom.
-
[M-HCN]⁺: Loss of hydrogen cyanide, a common fragmentation for nitrogen-containing heterocycles.
-
[M-N₂]⁺: Loss of a nitrogen molecule, another characteristic fragmentation of the pyrazole ring.
-
Protocol 4: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or methanol.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5ms). The temperature program should be optimized to ensure good separation from any impurities.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer (EI source). The mass spectrum is recorded for the peak corresponding to this compound.
Part 3: Definitive Structure Confirmation - X-ray Crystallography
While the combination of NMR, IR, and MS provides a very strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Protocol 5: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final, detailed 3D model of the molecule.
Integrated Data Analysis and Conclusion
The structural elucidation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques. The workflow presented in this guide illustrates a logical and self-validating approach.
Caption: Logical workflow for the structural elucidation of this compound.
By systematically applying these techniques and critically analyzing the resulting data, researchers can confidently determine the structure of this compound, ensuring a solid foundation for its application in pharmaceutical and chemical research.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C5H5N3) [pubchemlite.lcsb.uni.lu]
- 4. 1-Methyl-1H-pyrazole-3-carbonitrile | C5H5N3 | CID 12747510 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Methyl-1H-pyrazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability and functionality, making it an ideal building block for drug discovery.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] Within this important class of molecules, 5-methyl-1H-pyrazole-3-carbonitrile emerges as a versatile and valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications.
Chemical Identity and Physicochemical Properties
Identification and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific reproducibility. This compound is identified by the following key parameters:
| Identifier | Value | Source(s) |
| CAS Number | 38693-82-2 | [5][6][7][8] |
| Molecular Formula | C₅H₅N₃ | [5][6][7] |
| Molecular Weight | 107.11 g/mol | [5][6][7] |
| IUPAC Name | This compound | |
| SMILES | CC1=CC(C#N)=NN1 | |
| InChI Key | XTBXUVDOFGVBLP-UHFFFAOYSA-N |
Note: Due to tautomerism inherent in N-unsubstituted pyrazoles, this compound can exist in equilibrium with its tautomer, 3-methyl-1H-pyrazole-5-carbonitrile. The provided CAS number and nomenclature refer to the more commonly indexed form.
Physicochemical Characteristics
The physical and chemical properties of a compound dictate its handling, reactivity, and formulation potential. Below is a summary of the known properties of this compound.
| Property | Value | Notes |
| Physical Form | Powder or crystals | |
| Purity | Typically ≥97% | [7] |
| Storage Conditions | Sealed in a dry environment, store at 2-8°C | [5] |
(Further data on properties like melting point, boiling point, and solubility are not consistently reported across public domains and should be determined empirically for specific lots.)
Synthesis and Reaction Pathways
General Synthesis Strategy: Knorr Pyrazole Synthesis Analogue
The most logical and widely applicable pathway is analogous to the Knorr pyrazole synthesis. This involves the reaction of a hydrazine with a β-keto-nitrile. The retrosynthetic analysis points to the key precursors being hydrazine and 2-formyl-3-oxobutanenitrile (or a synthetic equivalent).
Caption: Retrosynthetic approach to this compound.
Exemplary Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven procedure for this type of transformation, grounded in established chemical principles for pyrazole synthesis. This is an illustrative method and must be adapted and optimized under appropriate laboratory conditions.
Objective: To synthesize this compound via condensation.
Materials:
-
3-Aminocrotononitrile (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Acetic anhydride (2.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Formation of the Enaminonitrile Intermediate: To a solution of 3-aminocrotononitrile in ethanol, add triethyl orthoformate and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
In-situ Cyclization: After cooling the reaction mixture to room temperature, slowly add hydrazine hydrate. The choice of hydrazine (e.g., hydrazine hydrate vs. anhydrous hydrazine) is critical; hydrazine hydrate is often sufficient and safer for laboratory scale.
-
Reaction Completion: Stir the mixture at room temperature overnight or gently heat to 50-60°C for 2-4 hours to drive the cyclization to completion. The causality here is that gentle heating provides the activation energy for the final dehydrative cyclization step without promoting side reactions.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the pH to ~7 with dilute HCl. Extract the aqueous layer three times with ethyl acetate. The use of a neutral pH ensures the pyrazole, which is weakly basic, is in its free form for efficient extraction into the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical building block for creating more elaborate molecules with potential therapeutic value. Its bifunctional nature—a reactive nitrile group and a pyrazole ring amenable to N-alkylation—makes it a powerful synthon.
Intermediate in the Synthesis of Kinase Inhibitors
A significant application of this compound is as a reactant in the synthesis of pyrazolopyridine derivatives. These fused heterocyclic systems are core structures in many Signal Transduction Kinase (SIK) inhibitors, which are being investigated for autoimmune and inflammatory diseases. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used to build other heterocyclic rings, while the pyrazole nitrogen can be functionalized to modulate solubility and target engagement.
Caption: Workflow for elaborating this compound.
Scaffold for Combinatorial Chemistry
The pyrazole-3-carbonitrile scaffold is ideal for generating chemical libraries for high-throughput screening. The methyl group at the 5-position provides a fixed structural element, while the N1 and C3 positions can be readily diversified, allowing for systematic exploration of the structure-activity relationship (SAR) in drug discovery campaigns.[3][4]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be self-validating through rigorous adherence to safety standards.
GHS Hazard Information
Based on supplier safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed[5]
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H332: Harmful if inhaled[5]
-
H335: May cause respiratory irritation[5]
The corresponding signal word is Warning .[5]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles or a face shield (Standard EN166).
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Recommended storage temperature is 2-8°C.[5]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.
References
- 1. thegoodscentscompany.com [thegoodscentscompany.com]
- 2. 38693-82-2|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 38693-82-2 | this compound - Moldb [moldb.com]
- 5. This compound | 38693-82-2 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. WO2025017078A1 - New pyrazolopyridine derivatives - Google Patents [patents.google.com]
The Biological Versatility of the Pyrazole Nucleus: An In-Depth Technical Guide to 5-Methyl-1H-pyrazole-3-carbonitrile
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the biological significance of the 5-methyl-1H-pyrazole-3-carbonitrile core. While direct and extensive biological data on this specific parent compound is nascent, its pivotal role as a foundational building block for a diverse array of potent therapeutic agents is well-documented. This guide will delve into the known biological activities of its derivatives, inferring the inherent potential of the core structure. We will examine its synthetic accessibility and explore the established anticancer, antimicrobial, and anti-inflammatory properties of the broader pyrazole class, supported by quantitative data from seminal studies. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in the fields of drug discovery and development.
Introduction: The Pyrazole Core in Modern Drug Discovery
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a privileged scaffold in pharmaceutical sciences.[1] Their unique structural and electronic properties, including the ability to act as both hydrogen bond donors and acceptors, allow for versatile interactions with a wide range of biological targets.[1] The inherent stability of the pyrazole ring and its amenability to functionalization have made it a central component in numerous approved drugs and clinical candidates.
This compound serves as a key intermediate in the synthesis of more complex and highly active molecules.[2][3] Its structure, featuring a reactive carbonitrile group and a methyl substituent, provides synthetic handles for diversification, leading to libraries of compounds with a wide spectrum of pharmacological activities. This guide will illuminate the biological landscape of this essential pyrazole, drawing insights from the extensive research on its derivatives to underscore the therapeutic promise embedded within this core structure.
Synthetic Strategies for Pyrazole Carbonitriles
The construction of the pyrazole ring is a well-established area of organic synthesis. A common and efficient method for synthesizing 5-amino-1H-pyrazole-4-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[4][5] This approach is favored for its high yields and adherence to the principles of green chemistry.[5]
General Synthesis Workflow
The following diagram illustrates a typical multicomponent reaction for the synthesis of a pyrazole carbonitrile derivative.
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-methyl-1H-pyrazole-3-carbonitrile Derivatives and Analogues for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. This technical guide provides an in-depth exploration of 5-methyl-1H-pyrazole-3-carbonitrile, a key intermediate, and its derivatives, which have emerged as potent modulators of various biological targets, particularly protein kinases implicated in oncology. We will dissect the synthetic strategies for the core structure and its analogues, delve into the critical aspects of their structure-activity relationships (SAR), and elucidate their mechanisms of action within relevant signaling pathways. This guide is intended to be a comprehensive resource, empowering researchers to leverage the therapeutic potential of this versatile chemical class.
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
The five-membered aromatic heterocycle, pyrazole, is of immense significance in the development of therapeutic agents.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, make it an attractive moiety for drug design.[2] The pyrazole ring is present in a wide array of pharmacological agents with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[3][4] The success of pyrazole-containing drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant (a cannabinoid receptor antagonist) has cemented the importance of this scaffold in drug discovery.[3]
The subject of this guide, this compound, represents a synthetically versatile platform for the generation of diverse chemical libraries. The presence of a reactive nitrile group and a modifiable pyrazole ring system allows for the introduction of various functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Synthesis of the this compound Core
The construction of the this compound core is most efficiently achieved through the cyclocondensation reaction of a β-ketoester with a hydrazine derivative, a classic and robust method known as the Knorr pyrazole synthesis.[5][6]
Key Starting Material: Ethyl 2-cyano-3-oxobutanoate
The primary precursor for the synthesis is ethyl 2-cyano-3-oxobutanoate. This β-ketoester contains the requisite carbon framework and functional groups to form the desired pyrazole ring.
Reaction Mechanism and Protocol
The synthesis proceeds via the nucleophilic attack of hydrazine on the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of Pyrazole Carbonitrile Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of clinically relevant therapeutic agents.[1][2][3] The strategic incorporation of a carbonitrile moiety onto this core structure has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with remarkable potency and selectivity against a range of challenging disease targets. This in-depth technical guide synthesizes the current understanding of pyrazole carbonitrile compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate the synthetic landscape, dissect the intricate mechanisms of action, and critically evaluate the burgeoning therapeutic applications of this promising class of molecules, with a particular focus on oncology and neurodegenerative disorders.
Introduction: The Strategic Fusion of Pyrazole and Carbonitrile
The pyrazole ring system, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties. It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[4] This inherent versatility has led to the development of numerous FDA-approved drugs containing a pyrazole core, including the anti-inflammatory celecoxib and the kinase inhibitor crizotinib.[2][5]
The introduction of the carbonitrile (-C≡N) group is a key strategic decision in the medicinal chemistry of pyrazoles. This small, linear, and highly polar functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The carbonitrile group can act as a hydrogen bond acceptor, a dipole, or a bioisosteric replacement for other functional groups. Its presence can enhance binding affinity to target proteins, improve metabolic stability, and modulate cell permeability. The combination of the versatile pyrazole scaffold with the modulating properties of the carbonitrile group has proven to be a powerful strategy in the design of novel therapeutics.[6]
Synthetic Strategies: Crafting the Pyrazole Carbonitrile Core
The efficient synthesis of substituted pyrazole carbonitriles is crucial for exploring their therapeutic potential. Multi-component reactions (MCRs) have emerged as a highly effective and atom-economical approach for the one-pot synthesis of these complex molecules from simple starting materials.[7][8][9]
One-Pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles
A particularly important intermediate and bioactive scaffold is the 5-aminopyrazole-4-carbonitrile core.[10][11] These compounds are frequently synthesized via a one-pot, three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative.[7][8][9]
Experimental Protocol: Representative One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [7]
-
Reaction Setup: To a solution of benzaldehyde (1 mmol) and malononitrile (1 mmol) in water, add phenylhydrazine (1 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, such as alumina-silica-supported MnO2 or a green deep eutectic solvent like choline chloride/urea.[7]
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solid product typically precipitates from the reaction mixture. The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
This protocol offers several advantages, including operational simplicity, mild reaction conditions, and often high yields, making it amenable to the generation of diverse libraries of pyrazole carbonitrile derivatives for screening purposes.[7]
Therapeutic Applications and Mechanisms of Action
Pyrazole carbonitrile compounds have demonstrated a remarkable breadth of biological activities, with particularly promising results in the fields of oncology and neurodegenerative diseases.
Oncology: Targeting the Kinome and Beyond
A significant body of research has focused on the development of pyrazole carbonitrile derivatives as potent anticancer agents.[2][3] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a critical role in the signaling pathways that control cell growth, proliferation, and survival.[12]
3.1.1. Kinase Inhibition: A Primary Mechanism of Anticancer Activity
The pyrazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[12] The carbonitrile group can further enhance these interactions and contribute to selectivity for specific kinases.
dot
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrazole Carbonitrile Compounds.
Molecular docking studies have provided valuable insights into the binding modes of pyrazole carbonitrile inhibitors with various kinases.[13][14][15] For example, certain 1,3,4-triarylpyrazole derivatives have been shown to occupy the ATP-binding pocket of kinases such as AKT1, BRAF V600E, and EGFR, forming crucial hydrogen bonds and hydrophobic interactions.[14]
Table 1: Kinase Inhibitory Activity of Selected Pyrazole Carbonitrile Derivatives
| Compound ID | Target Kinase(s) | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Compound 6 | EGFR, AKT1, BRAF V600E | >94% inhibition at 100 µM | MCF-7, A-549, HCT-116 | [14] |
| Compound 29 | CDK2/cyclin A2 | 10.05 (HepG2) | MCF7, HepG2, A549, Caco2 | [2] |
| Compound 43 | PI3 Kinase | 0.25 | MCF-7 | [2] |
| Compound 50 | EGFR, VEGFR-2 | 0.09 (EGFR), 0.23 (VEGFR-2) | HepG2 | [2] |
3.1.2. Induction of Apoptosis and Cell Cycle Arrest
Beyond direct kinase inhibition, pyrazole carbonitrile compounds can induce cancer cell death through the activation of apoptosis and disruption of the cell cycle. For instance, certain pyrazole-linked aloe-emodin derivatives have been shown to induce both early and late apoptosis in breast cancer cells and cause cell cycle arrest at the G2/M phase.[16]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [16][17]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carbonitrile compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neurodegenerative Diseases: A Neuroprotective Role
The application of pyrazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is a rapidly growing area of research.[6][18][19] The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress and inhibit key enzymes involved in the progression of these diseases.[20]
3.2.1. Combating Oxidative Stress
The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition.[20] Oxidative stress is a key pathological feature of many neurodegenerative disorders. Pyrazole derivatives have been shown to possess antioxidant properties, scavenging free radicals and protecting neuronal cells from oxidative damage.[20]
dot
Caption: Neuroprotective Mechanism of Pyrazole Carbonitrile Compounds against Oxidative Stress.
3.2.2. Enzyme Inhibition in Neurodegeneration
In addition to their antioxidant activity, pyrazole derivatives can target specific enzymes implicated in neurodegeneration. For example, some phenylacetamide derivatives bearing a pyrazole moiety have demonstrated neuroprotective potential and inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[20] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazole carbonitrile compounds is critical for the rational design of more potent and selective therapeutic agents.
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence biological activity. For instance, in a series of pyrazolo[4,3-c]pyridines, the position of the substituent on the pyrazole ring was found to be crucial for binding to the target protein PEX14.[21]
-
Aromatic and Heterocyclic Moieties: The addition of various aromatic and heterocyclic rings to the pyrazole carbonitrile core can modulate activity and selectivity. For example, in a study of pyrazole carbonic anhydrase inhibitors, an indene ring fused to the pyrazole influenced selectivity for CA isoforms hCA II and IX, while a pyridazine moiety conferred selectivity for hCA I.[22]
-
The Role of the Carbonitrile Group: The carbonitrile group itself is a key pharmacophore. Its ability to participate in hydrogen bonding and other non-covalent interactions is often critical for high-affinity binding to the target.
Future Directions and Conclusion
The therapeutic potential of pyrazole carbonitrile compounds is vast and continues to be an active area of research. Future efforts will likely focus on:
-
Optimization of Lead Compounds: The synthesis and evaluation of new generations of pyrazole carbonitrile derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Elucidation of Novel Mechanisms: Investigating novel mechanisms of action beyond kinase inhibition and antioxidant activity.
-
Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and, ultimately, clinical trials to validate their therapeutic efficacy in humans. A number of pyrazole-containing drugs are already in clinical trials or have been approved for various indications, underscoring the clinical relevance of this scaffold.[1][4][5]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and biological evaluation of pyrazole-linked aloe emodin derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. acgpubs.org [acgpubs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of 5-methyl-1H-pyrazole-3-carbonitrile
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Compounds incorporating this five-membered ring system have demonstrated efficacy as inhibitors of various enzymes and modulators of critical cell signaling pathways.[1] This guide focuses on a specific pyrazole derivative, 5-methyl-1H-pyrazole-3-carbonitrile, providing a comprehensive exploration of its putative mechanism of action, supported by field-proven experimental methodologies for its validation. For the purpose of this technical guide, and based on extensive structure-activity relationship (SAR) data for analogous compounds, we will explore the hypothesized role of this compound as a competitive antagonist of the Androgen Receptor (AR).[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this small molecule.
Hypothesized Mechanism of Action: Androgen Receptor Antagonism
The androgen receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the development and progression of prostate cancer.[4][5] Upon binding by androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription.[6] This signaling cascade promotes cell proliferation and survival.
We postulate that this compound acts as a direct competitive antagonist of the androgen receptor. The structural features of the pyrazole core are known to facilitate interactions within the ligand-binding domain (LBD) of steroid hormone receptors.[7] The proposed mechanism involves the compound binding to the AR's LBD, thereby preventing the binding of endogenous androgens. This inhibitory action is expected to halt the downstream signaling cascade, leading to a reduction in the expression of androgen-responsive genes, such as prostate-specific antigen (PSA), and ultimately inhibiting the proliferation of androgen-dependent cancer cells.[2]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound as an AR antagonist.
Alternative/Secondary Hypothesized Mechanism: CDK2 Inhibition
The pyrazole scaffold is also a well-established pharmacophore for the inhibition of cyclin-dependent kinases (CDKs).[8][9] Specifically, numerous pyrazole-based compounds have been identified as potent inhibitors of CDK2.[1][10] CDK2, in complex with cyclin A or E, plays a crucial role in the G1/S phase transition of the cell cycle.[1] Overexpression of CDK2 is common in various cancers. Therefore, a plausible alternative or secondary mechanism of action for this compound is the inhibition of CDK2 kinase activity, leading to cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: Putative mechanism of this compound as a CDK2 inhibitor.
Experimental Validation Protocols
To elucidate the precise mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a robust framework for investigating the hypothesized AR antagonism and potential CDK2 inhibition.
Protocol 1: Androgen Receptor Competitive Binding Assay
This assay directly measures the ability of this compound to compete with a known androgen for binding to the AR.
Objective: To determine the binding affinity (IC50) of the test compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Test compound: this compound
-
Unlabeled androgen (e.g., Dihydrotestosterone - DHT) for non-specific binding control
-
Assay Buffer (e.g., TEGMD: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation cocktail
-
96-well plates
-
Filter mats or hydroxylapatite slurry
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 10⁻¹² M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-R1881, 50 µL AR-LBD.
-
Non-specific Binding: 50 µL unlabeled DHT (high concentration, e.g., 10 µM), 50 µL [³H]-R1881, 50 µL AR-LBD.
-
Competitive Binding: 50 µL of each dilution of the test compound, 50 µL [³H]-R1881, 50 µL AR-LBD.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.[11]
-
Separation of Bound and Free Ligand:
-
Filter Binding: Transfer the contents of each well to a filter plate and wash rapidly with cold wash buffer to separate the AR-bound radioligand from the free radioligand.[11]
-
Hydroxylapatite (HAP) Slurry: Add cold HAP slurry to each well, incubate, and then centrifuge to pellet the HAP-bound AR complex. Wash the pellet multiple times.[11]
-
-
Quantification: Add scintillation cocktail to each well or filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Plot the percent specific binding against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Prostate-Specific Antigen (PSA) Secretion Assay
This cell-based assay assesses the functional consequence of AR antagonism by measuring the secretion of PSA, an androgen-regulated gene product, from a prostate cancer cell line.[12]
Objective: To determine if this compound can inhibit androgen-induced PSA secretion in LNCaP cells.
Materials:
-
LNCaP human prostate cancer cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Dihydrotestosterone (DHT)
-
Test compound: this compound
-
PSA ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free or charcoal-stripped serum medium for 24 hours to reduce basal AR activity.
-
Treatment: Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
DHT (e.g., 10 nM) to stimulate PSA secretion
-
The test compound at various concentrations in the presence of DHT.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PSA Quantification: Measure the concentration of PSA in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay (Optional but Recommended): Perform a cell viability assay (e.g., MTS or MTT) on the remaining cells to ensure that any reduction in PSA secretion is not due to cytotoxicity.
-
Data Analysis: Normalize the PSA levels to cell viability and plot the PSA concentration against the test compound concentration to determine its inhibitory effect.
Protocol 3: In Vitro CDK2 Kinase Assay
This biochemical assay will determine if this compound directly inhibits the enzymatic activity of CDK2.
Objective: To measure the direct inhibitory effect of the test compound on CDK2/Cyclin A2 kinase activity.
Materials:
-
Recombinant active CDK2/Cyclin A2 enzyme
-
CDK2 substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)
-
Kinase reaction buffer
-
Test compound: this compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure (using ADP-Glo™ as an example):
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound dilutions in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the CDK2/Cyclin A2 enzyme to the wells containing the test compound and incubate briefly.
-
Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Plot the percentage of kinase activity against the log of the inhibitor concentration to determine the IC50 value.
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Androgen Receptor Binding Affinity
| Compound | IC50 (nM) |
| This compound | Experimental Value |
| Bicalutamide (Control) | Experimental Value |
| DHT (Control) | Experimental Value |
Table 2: Inhibition of PSA Secretion in LNCaP Cells
| Compound | IC50 (µM) |
| This compound | Experimental Value |
| Enzalutamide (Control) | Experimental Value |
Table 3: CDK2 Kinase Inhibition
| Compound | IC50 (nM) |
| This compound | Experimental Value |
| Roscovitine (Control) | Experimental Value |
Conclusion
The presented in-depth guide provides a robust framework for elucidating the mechanism of action of this compound. The primary hypothesis, supported by extensive literature on analogous compounds, points towards androgen receptor antagonism. The alternative hypothesis of CDK2 inhibition is also a viable avenue for investigation, given the prevalence of this activity within the pyrazole class of molecules. The detailed experimental protocols herein offer a clear path for researchers to rigorously test these hypotheses, generate high-quality, reproducible data, and ultimately define the therapeutic potential of this promising small molecule.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell viability and PSA secretion assays in LNCaP cells: a tiered in vitro approach to screen chemicals with a prostate-mediated effect on male reproduction within the ReProTect project - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling of 5-methyl-1H-pyrazole-3-carbonitrile: A Methodological and Theoretical Guide
An In-depth Technical Guide for the Pharmaceutical Sciences
Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities. 5-methyl-1H-pyrazole-3-carbonitrile is one such molecule of interest, serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and formulating effective drug products. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to both predict and experimentally determine the solubility of this compound. It synthesizes theoretical principles with a detailed, field-proven experimental workflow, ensuring the generation of reliable and reproducible solubility data.
Introduction: The Significance of Solubility in Pyrazole-Based Drug Development
Pyrazole derivatives are prevalent in a multitude of approved drugs, valued for their metabolic stability and versatile binding capabilities. The solubility of any API or intermediate, such as this compound, is a critical physicochemical parameter that dictates its behavior throughout the drug development lifecycle. From synthesis to formulation, solubility data informs key decisions:
-
Process Chemistry: Selection of appropriate solvents for reactions to ensure homogeneity and maximize yield.
-
Purification & Crystallization: Designing efficient crystallization processes for isolating the compound with high purity and desired polymorphic form.
-
Formulation Science: Developing bioavailable drug products, as poor aqueous solubility is a major cause of low bioavailability.
-
Analytical Chemistry: Preparing stock solutions and standards for various analytical assays.[1]
This guide addresses the critical need for a standardized approach to evaluating the solubility of this specific pyrazole derivative.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[2][3] This is governed by the polarity and intermolecular forces between the solute (this compound) and the solvent.
2.1 Molecular Structure Analysis
The structure of this compound features several key functional groups that influence its solubility profile:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor.
-
Methyl Group (-CH₃): A nonpolar, hydrophobic moiety that contributes to solubility in less polar solvents.
-
Carbonitrile Group (-C≡N): A strongly polar group with a significant dipole moment. The nitrogen atom can act as a hydrogen bond acceptor.
Based on this structure, the molecule possesses both polar (pyrazole, nitrile) and nonpolar (methyl) characteristics, suggesting it will exhibit varied solubility across different solvent classes.
2.2 Predicted Solubility in Solvent Classes
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the pyrazole N-H and nitrile group, moderate to good solubility is anticipated, particularly in alcohols. Solubility in water may be limited by the hydrophobic methyl group.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have dipole moments but cannot donate hydrogen bonds. They can, however, accept hydrogen bonds. Strong interactions with the pyrazole N-H are expected, leading to potentially high solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar nature of the pyrazole ring and nitrile group will likely limit solubility significantly in these solvents.
The following diagram illustrates the key intermolecular forces at play.
Caption: Predicted interactions between the solute and solvent classes.
Experimental Protocol for Solubility Determination
This section details a robust, self-validating protocol based on the isothermal shake-flask method, a gold standard for measuring thermodynamic solubility.[3]
3.1 Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A representative panel including Ethanol, Acetone, Ethyl Acetate, Toluene, and Hexane (HPLC grade or equivalent).
-
Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, centrifuge, calibrated micropipettes, volumetric flasks, HPLC-UV system.
3.2 Experimental Workflow
The overall process from sample preparation to final analysis is outlined below.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-1H-pyrazole-3-carbonitrile
Molecular Structure and Spectroscopic Overview
5-methyl-1H-pyrazole-3-carbonitrile possesses a distinct molecular architecture that gives rise to a unique spectroscopic fingerprint. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, forms the core of the molecule. It is substituted with a methyl group at the 5-position and a nitrile group at the 3-position. The presence of the tautomerizable N-H proton adds another layer of complexity and interest to its spectroscopic behavior.
A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for the unambiguous structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of this compound, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, exhibiting three distinct signals:
-
N-H Proton: A broad singlet, typically in the downfield region (δ 12-14 ppm), is anticipated for the pyrazole N-H proton. Its chemical shift and signal breadth are highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.
-
Pyrazole C4-H: A sharp singlet is expected for the proton at the 4-position of the pyrazole ring. Based on data from analogous pyrazoles, its chemical shift is predicted to be in the range of δ 6.5-7.0 ppm.
-
Methyl Protons (C5-CH₃): A singlet corresponding to the three protons of the methyl group at the 5-position is expected. Its chemical shift is predicted to be in the region of δ 2.2-2.5 ppm.[1]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals corresponding to the five carbon atoms in the molecule:
-
Quaternary Carbons (C3 and C5): The carbon atoms at the 3- and 5-positions of the pyrazole ring are quaternary. C5, attached to the methyl group, is expected to resonate around δ 140-150 ppm. C3, bonded to the electron-withdrawing nitrile group, will likely be found in a similar or slightly downfield region.
-
Methine Carbon (C4): The C4 carbon, bonded to a hydrogen atom, is anticipated to appear in the range of δ 105-115 ppm.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-120 ppm.
-
Methyl Carbon (-CH₃): The carbon of the methyl group is predicted to be the most upfield signal, in the range of δ 10-15 ppm.[2]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 12.0 - 14.0 (broad s) | - |
| C4-H | 6.5 - 7.0 (s) | 105 - 115 |
| C5-CH₃ | 2.2 - 2.5 (s) | 10 - 15 |
| C3 | - | 135 - 145 |
| C5 | - | 140 - 150 |
| -C≡N | - | 115 - 120 |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for pyrazoles as it can help in resolving the N-H proton signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Rationale for Parameter Selection:
-
Solvent Choice: DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving many organic compounds and often provides sharper signals for exchangeable protons like N-H compared to CDCl₃.
-
Field Strength: A higher field strength (e.g., 400 MHz) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.
-
Relaxation Delay: A sufficient relaxation delay ensures that all nuclei have returned to their equilibrium state before the next pulse, leading to accurate signal integration.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound.
Predicted IR Absorption Bands
The IR spectrum is expected to be characterized by the following key absorption bands:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The broadness is due to intermolecular hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations of the pyrazole ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.[3]
-
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹.
-
C-H Bends: The bending vibrations of the methyl group will likely be observed around 1375 cm⁻¹ and 1450 cm⁻¹.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3200 - 3400 | Broad, Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C≡N Stretch | 2220 - 2260 | Sharp, Strong |
| C=N / C=C Stretches | 1400 - 1650 | Medium-Strong |
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background Scan: A background spectrum of the empty ATR crystal should be collected before running the sample spectrum.
Rationale for Parameter Selection:
-
ATR Technique: ATR is a convenient and widely used technique for solid samples as it requires minimal sample preparation and is non-destructive.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient to resolve the key functional group vibrations in organic molecules.
-
Number of Scans: Co-adding multiple scans improves the signal-to-noise ratio of the resulting spectrum.
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.
Predicted Mass Spectrum
The molecular formula of this compound is C₅H₅N₃, which corresponds to a monoisotopic mass of approximately 107.0483 Da.
In a high-resolution mass spectrum (HRMS), the detection of an ion with a mass-to-charge ratio (m/z) very close to this value would provide strong evidence for the compound's elemental composition.
Commonly Observed Adducts: In techniques like Electrospray Ionization (ESI), it is common to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 108.0556. Other potential adducts include the sodium adduct, [M+Na]⁺, at m/z 130.0375.
Fragmentation Pattern (Electron Ionization - EI): Under EI conditions, the molecular ion (M⁺˙) at m/z 107 would be expected. Common fragmentation pathways for pyrazoles can involve the loss of small, stable molecules. For this compound, potential fragmentation could include the loss of HCN (m/z 80) or cleavage of the methyl group.
| Ion | Predicted m/z (Monoisotopic) | Technique |
| [M]⁺˙ | 107.0483 | EI, HRMS |
| [M+H]⁺ | 108.0556 | ESI, HRMS |
| [M+Na]⁺ | 130.0375 | ESI, HRMS |
Experimental Protocol for Mass Spectrometry Data Acquisition
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI or EI).
Sample Preparation (ESI):
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition Parameters (ESI-HRMS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Resolution: >10,000.
Rationale for Parameter Selection:
-
ESI: ESI is a soft ionization technique that is ideal for generating intact protonated molecules, which simplifies the determination of the molecular weight.
-
HRMS: High-resolution mass spectrometry allows for the accurate mass measurement of the ions, which can be used to determine the elemental composition and confirm the molecular formula.
-
Formic Acid: The addition of a small amount of acid to the solvent promotes the formation of [M+H]⁺ ions in positive ion mode.
Caption: Workflow for high-resolution mass spectrometry data acquisition.
Conclusion
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unequivocal identification and characterization. By combining the detailed structural insights from ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and elemental composition data from mass spectrometry, researchers can confidently verify the integrity of this valuable chemical entity. The provided protocols and predicted data serve as a reliable starting point for the analysis of this compound and its derivatives, facilitating its application in the advancement of pharmaceutical and material sciences.
References
The Strategic deployment of 5-methyl-1H-pyrazole-3-carbonitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Nucleus as a Privileged Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility, synthetic accessibility, and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3] Pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5] This wide-ranging bioactivity stems from the pyrazole core's unique electronic properties and its capacity to serve as a bioisostere for other aromatic systems, enhancing properties like metabolic stability and target binding affinity.[2]
Within the diverse family of pyrazole-based building blocks, 5-methyl-1H-pyrazole-3-carbonitrile has emerged as a particularly valuable synthon. Its carefully positioned functional groups—a reactive nitrile, a strategically placed methyl group, and a modifiable pyrazole ring—offer a trifecta of opportunities for molecular elaboration and optimization in drug design. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal building block in the development of contemporary therapeutics.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is a variation of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6] In this case, the readily available and inexpensive starting materials are ethyl acetoacetate and hydrazine.
Experimental Protocol: Synthesis of 3-methyl-5-pyrazolone (Intermediate)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq).
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 eq) to the stirred ethyl acetoacetate. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C for 1-2 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature. The product, 3-methyl-5-pyrazolone, will often solidify upon cooling. The solid can be collected by filtration and washed with cold ethanol.
The mechanism for this reaction involves the initial formation of a hydrazone with the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, with subsequent elimination of ethanol.[4]
From Pyrazolone to Pyrazole-carbonitrile
The conversion of the intermediate 3-methyl-5-pyrazolone to this compound is a multi-step process that is not straightforward and often involves the use of more specialized reagents. A plausible synthetic route, adapted from related pyrazole syntheses, is outlined below. It's important to note that direct cyanation of the pyrazolone is challenging. A more common approach involves the introduction of a leaving group at the 3-position, followed by nucleophilic substitution with a cyanide salt.
Caption: A plausible synthetic pathway to this compound.
Chemical Reactivity and Transformations
The utility of this compound as a building block is underscored by the differential reactivity of its functional groups.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, making it a key site for molecular diversification.[7][8]
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, providing a route to pyrazole-3-carboxylic acid derivatives.[8][9] These carboxylic acids can then be coupled with amines to form amides.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4).[7][8] This introduces a basic center and a site for further functionalization.
-
Reaction with Grignard Reagents: The addition of Grignard reagents to the nitrile group, followed by hydrolysis, yields ketones.[7][8] This allows for the introduction of a wide range of carbon-based substituents.
Reactions of the Methyl Group
The methyl group at the 5-position, while generally less reactive than the nitrile, can participate in several important transformations.
-
Condensation Reactions: The methyl group can be deprotonated with a strong base to form a nucleophilic anion, which can then react with electrophiles such as aldehydes and ketones in condensation reactions.[10]
-
Oxidation: Under controlled oxidation conditions, the methyl group can be converted to a carboxylic acid.
-
Halogenation: Radical halogenation can introduce a halogen atom onto the methyl group, creating a reactive handle for subsequent nucleophilic substitution reactions.
Reactions of the Pyrazole Ring
The pyrazole ring itself can undergo substitution reactions, primarily at the N1 position.
-
N-Alkylation/Arylation: The NH proton of the pyrazole ring can be deprotonated with a base, and the resulting anion can be alkylated or arylated to introduce substituents at the N1 position.[11] This is a crucial step in modulating the physicochemical properties and biological activity of the final molecule.
Caption: Key chemical transformations of this compound.
Application in Medicinal Chemistry: A Case Study of Kinase Inhibitors
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[12][13] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the adenine region of ATP. Furthermore, the substituents on the pyrazole ring can be tailored to occupy specific pockets within the kinase active site, thereby conferring potency and selectivity. This compound and its derivatives are key intermediates in the synthesis of several kinase inhibitors, most notably Encorafenib.
Case Study: Encorafenib (BRAF Inhibitor)
Encorafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase, which is a key driver in many melanomas.[3] The synthesis of Encorafenib utilizes a derivative of this compound as a central building block. The pyrazole core of Encorafenib plays a crucial role in its activity by forming key hydrogen bonding interactions with the hinge region of the BRAF kinase domain. The methyl group at the 5-position provides a steric anchor and contributes to the overall binding affinity.
| Compound | Target | IC50 (nM) | Therapeutic Area |
| Encorafenib | BRAF V600E | 0.3 | Melanoma |
| Ruxolitinib | JAK1/JAK2 | ~3 | Myelofibrosis |
| Crizotinib | ALK/ROS1 | 20-50 | Lung Cancer |
Table 1: Examples of Pyrazole-based Kinase Inhibitors and their Biological Activity.[13][14]
Caption: The role of the pyrazole scaffold in kinase inhibition.
Broader Applications and Future Perspectives
Beyond kinase inhibitors, the this compound scaffold holds promise in the development of other therapeutic agents. Its derivatives have been investigated for their potential as:
-
JAK inhibitors: The Janus kinase (JAK) family of enzymes is crucial in cytokine signaling pathways, and their dysregulation is implicated in autoimmune diseases and cancers.[14][15] Pyrazole-based scaffolds are being actively explored for the development of selective JAK inhibitors.[16][17][18]
-
ALK inhibitors: Anaplastic lymphoma kinase (ALK) is another important target in oncology, particularly in non-small cell lung cancer.[13][19][20] The pyrazole moiety has been incorporated into ALK inhibitors to enhance their efficacy and overcome resistance.[1]
-
Agrochemicals: The biological activity of pyrazole derivatives extends to the field of agrochemicals, where they have been developed as herbicides, fungicides, and insecticides.[3][21]
Conclusion
This compound is a versatile and highly valuable building block in medicinal chemistry. Its straightforward synthesis, coupled with the rich and diverse reactivity of its functional groups, provides medicinal chemists with a powerful tool for the construction of complex and biologically active molecules. The successful application of this scaffold in the development of kinase inhibitors like Encorafenib highlights its potential for creating targeted therapeutics. As our understanding of disease biology deepens, the strategic deployment of such privileged scaffolds will undoubtedly continue to drive innovation in drug discovery.
References
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- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Buy 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Journal club: JAK inhibitors and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scirp.org [scirp.org]
Unlocking the Agrochemical Potential of 5-Methyl-1H-pyrazole-3-carbonitrile: A Technical Guide for Innovative Crop Protection
Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the discovery and development of novel agrochemicals.[1][2][3] Its unique chemical architecture and broad spectrum of biological activities have led to the successful commercialization of numerous high-performance fungicides, herbicides, and insecticides.[4][5][6] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological efficacy. This guide focuses on a specific, yet underexplored, building block: 5-methyl-1H-pyrazole-3-carbonitrile . We will delve into its potential as a versatile precursor for a new generation of agrochemicals, providing a technical roadmap for researchers and development professionals.
The Strategic Advantage of this compound
While direct public-domain data on the agrochemical applications of this compound is nascent, its structure presents a compelling starting point for chemical exploration. The molecule possesses three key functional handles for derivatization: the pyrazole nitrogens (N1 and N2), the methyl group at C5, and the carbonitrile at C3. The carbonitrile group is particularly noteworthy as it can be readily transformed into other crucial functionalities, such as amides, carboxylic acids, and amines, which are prevalent in many active pyrazole-based agrochemicals.[1][7]
This guide will, therefore, focus on the potential applications of this molecule, drawing on established structure-activity relationships (SAR) from analogous pyrazole compounds and proposing concrete experimental pathways to unlock its value.
Potential Agrochemical Applications and Synthetic Strategies
Fungicide Development: Targeting Succinate Dehydrogenase (SDHI)
A significant class of commercial fungicides, including bixafen and fluxapyroxad, are pyrazole-carboxamides that act as succinate dehydrogenase inhibitors (SDHIs).[4] The core pharmacophore often consists of a substituted pyrazole ring linked to an aromatic or heteroaromatic moiety via an amide bond. This compound is an ideal precursor for novel SDHI fungicides.
Proposed Synthetic Workflow:
Caption: Synthetic pathway from this compound to potential SDHI fungicides.
Experimental Protocol: Synthesis of Pyrazole Amide Library
-
Hydrolysis of the Nitrile:
-
Suspend this compound in a 6M aqueous solution of hydrochloric acid or a 20% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and adjust the pH to 2-3 with concentrated HCl (if using a basic hydrolysis) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrazole-3-carboxylic acid.
-
-
Activation of the Carboxylic Acid:
-
To a solution of 5-methyl-1H-pyrazole-3-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt.
-
If using SOCl₂, reflux the mixture for 2-3 hours. If using a coupling agent, stir at room temperature.
-
Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride or activated ester.
-
-
Amide Coupling:
-
Dissolve the activated carboxylic acid derivative in an anhydrous aprotic solvent (e.g., acetonitrile or THF).
-
Add a solution of a substituted aniline or amine (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired pyrazole amide.
-
Structure-Activity Relationship Insights: The choice of the substituted aniline is critical. Based on known SDHIs, anilines bearing halogenated phenyl or biphenyl moieties often exhibit high fungicidal activity.
Herbicide Development: Targeting HPPD and ALS
Pyrazole derivatives are prominent in the development of herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[2][8][9] These herbicides often feature a substituted pyrazole ring connected to a substituted aromatic ring.
Proposed Synthetic Approach for HPPD Inhibitors:
HPPD inhibiting herbicides of the pyrazole class often possess a benzoyl group at the 4-position of the pyrazole ring.[9][10] While our starting material has a methyl at C5 and a nitrile at C3, we can envision a strategy where the pyrazole ring itself is a key component of a larger active molecule. A plausible approach would be to functionalize the N1 position.
Caption: General workflow for synthesizing N-substituted pyrazole derivatives as potential herbicides.
Experimental Protocol: N-Alkylation/Arylation
-
Deprotonation:
-
To a solution of this compound in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride at 0°C.
-
Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.
-
-
Alkylation/Arylation:
-
Add the desired alkyl halide, aryl halide (with appropriate catalyst for cross-coupling), or other electrophile dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with heating, depending on the reactivity of the electrophile.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Key Considerations for Herbicide Design: Structure-activity relationship studies have shown that the nature of the substituent on the pyrazole ring is critical for herbicidal activity.[2] For instance, the introduction of a methyl substituent at the pyrazole C3 position can sometimes lead to diminished herbicidal efficacy due to steric hindrance within the enzyme's active site.[2]
Insecticide Development: Exploring Diamide Analogues and MET Inhibitors
The pyrazole amide scaffold is central to the highly successful diamide class of insecticides, which act on insect ryanodine receptors (RyRs).[1] Additionally, some pyrazole derivatives function as mitochondrial electron transport (MET) inhibitors.[11][12]
Synthetic Strategy for Diamide Analogues:
The synthesis of diamide insecticide analogues from this compound would follow a similar path to that of the fungicides, involving hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling with specific anthranilic acid derivatives.
Biological Screening Cascade:
A tiered screening approach is essential to efficiently identify promising lead compounds.
Caption: A proposed biological screening cascade for novel agrochemical discovery.
Data Summary and Future Directions
While specific quantitative data for this compound derivatives is not yet available, the following table outlines the key target classes and representative commercial products that serve as a basis for the proposed research.
| Agrochemical Class | Target Site/Mechanism of Action | Representative Commercial Products (Containing Pyrazole Scaffold) |
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Bixafen, Fluxapyroxad, Penthiopyrad[4] |
| Herbicides | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Topramezone, Pyrasulfotole[10][13] |
| Acetolactate Synthase (ALS) Inhibition | Pyrazosulfuron-ethyl[2] | |
| Insecticides | Ryanodine Receptor (RyR) Activation | Chlorantraniliprole, Cyantraniliprole[1] |
| Mitochondrial Electron Transport (MET) Inhibition | Tolfenpyrad, Tebufenpyrad[12] |
The path forward for unlocking the potential of this compound is clear. A systematic approach involving parallel synthesis of diverse derivatives, guided by established SAR principles, coupled with a robust biological screening cascade, will be crucial. The inherent versatility of this starting material, combined with the proven success of the pyrazole scaffold in agrochemicals, presents a significant opportunity for the discovery of next-generation crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile [smolecule.com]
- 8. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
investigating the material science applications of pyrazole derivatives.
An In-depth Technical Guide:
Preamble: From Privileged Scaffold to Material Science Powerhouse
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been celebrated as a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] This success is rooted in its unique physicochemical properties: a stable aromatic system, capacity for hydrogen bonding, and versatile coordination behavior.[2][3] It is precisely this constellation of attributes that has propelled pyrazole derivatives from the pharmaceutical realm into the forefront of material science innovation.
This guide eschews a conventional overview, instead adopting the perspective of an application scientist to delve into the causal relationships between the pyrazole structure and its function in cutting-edge materials. We will explore how its electronic tunability, robust coordination chemistry, and surface activity are being harnessed to create next-generation organic electronics, highly stable porous materials, and intelligent functional coatings. Every protocol and mechanism described herein is grounded in established, verifiable research, providing a self-validating framework for researchers, scientists, and development professionals.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Engineering Stability and Porosity
The ability of pyrazole derivatives to act as exceptional ligands for metal ions is a cornerstone of their application in materials chemistry. The adjacent nitrogen atoms provide a strong, well-defined binding site for creating highly ordered, crystalline structures like Metal-Organic Frameworks (MOFs).
The Causality Behind Pyrazolate-Based MOFs
The remarkable stability of many pyrazolate-based MOFs stems from the high basicity (pKa ≈ 19.8) of the pyrazole ring, which forms exceptionally strong coordination bonds with metal ions.[4] This inherent robustness allows these materials to maintain their structural integrity even in harsh chemical environments, such as strong alkaline solutions, a significant advantage over many carboxylate-based MOFs.[4] This stability, combined with the geometric versatility of pyrazole linkers, allows for the precise tuning of pore size and functionality for targeted applications.[5][6]
Key Applications
-
Selective Gas Capture: The tailored pore environments and the presence of functional groups (like free N-H moieties) within pyrazole-based MOFs make them highly effective for capturing specific gases. A prime example is the selective and reversible chemisorption of formaldehyde by MOF-303, which utilizes a pyrazole dicarboxylate linker to create a filter with high storage capacity and reusability.[7]
-
Heterogeneous Catalysis: The stable framework can host and stabilize catalytically active metal sites. Pyrazolate MOFs have demonstrated synergy between the framework and active sites for challenging organic transformations, such as C-O cross-coupling reactions.[4]
-
Sensing: By incorporating specific functionalities, pyrazole-based MOFs can act as sensors. For instance, an organoarsine pyrazole ligand was used to create an Arsenic Coordination Material (AsCM) that functions as a stable and reversible SO₂ sensor.[5]
Experimental Protocol: Synthesis of a Zn(II)-Pyrazole MOF
This protocol outlines a typical solvothermal synthesis for a pyrazole-functionalized carboxylic acid MOF, adapted from methodologies aimed at creating materials for dye adsorption.[6]
Materials:
-
Pyrazole-functionalized carboxylic acid ligand (e.g., 5-(1H-pyrazol-4-yl)isophthalic acid)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve the pyrazole-functionalized ligand (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in 10 mL of DMF.
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to 100 °C for 72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Colorless block-shaped crystals should form. Decant the mother liquor.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the crystals under vacuum to activate the framework.
Visualization: MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of a pyrazole-based MOF.
Performance Data
| Material System | Target Application | Key Performance Metric | Reference |
| Al-3.5-PDA (MOF-303) | Formaldehyde Capture | High uptake capacity, reusable for >10 cycles | [7] |
| MOP-PZ | CO₂ Capture | 202 mg g⁻¹ CO₂ uptake (1 bar, 273 K) | [8][9] |
| AsCM-304 [Ni₈(μ₄-OH)₆(TPZA)₄]²⁻ | SO₂ Sensing | Reversible SO₂ adsorption and UV-Vis response | [5] |
| Zn(II)-Pycia MOFs | Dye Adsorption | Size-selective adsorption of cationic dyes | [6] |
Organic Electronics & Optoelectronics: Harnessing Photophysical Properties
The inherent aromaticity and tunable electronic structure of pyrazoles make them ideal candidates for optoelectronic materials. By modifying substituents on the pyrazole ring, researchers can precisely control properties like charge transport, emission color, and fluorescence quantum yield.[10][11]
The Causality Behind Pyrazole's Optoelectronic Function
The π-conjugated system of the pyrazole ring allows for efficient charge delocalization. Electron-donating or electron-withdrawing groups attached to the ring can raise or lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This fine-tuning is critical for designing:
-
Organic Light-Emitting Diodes (OLEDs): Materials with high fluorescence quantum yields and suitable energy levels for efficient charge injection and recombination.[2]
-
Chemosensors: Molecules where coordination with an analyte (e.g., a metal ion) perturbs the electronic structure, causing a measurable change in absorption or fluorescence—an "on/off" signal.[12][13][14]
Key Applications
-
Fluorescent Probes: Pyrazole derivatives have been developed as highly sensitive and selective fluorescent chemosensors for detecting metal ions like Al³⁺, Cu²⁺, and Hg²⁺ in environmental and biological systems.[12][14]
-
Organic Electronics: Polyconjugated molecules containing pyrazolyl substituents are being investigated for use in OLEDs and organic field-effect transistors (OFETs).[10][11]
-
Photochromic Materials: Certain pyrazole derivatives exhibit photochromism, reversibly changing color upon exposure to light, which has potential applications in smart textiles and optical data storage.[15]
Experimental Protocol: Synthesis of a Pyrazole Azo Dye
This protocol describes the synthesis of a pyrazole azo dye, a class of compounds investigated for their coloristic and electronic properties, adapted from established procedures.[16]
Materials:
-
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
An active methylene coupling component (e.g., malononitrile)
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Suspend ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (5 mmol) in a mixture of water (1.1 mL) and conc. HCl (1.5 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a cold aqueous solution of NaNO₂ (6 mmol in 1.4 mL water) dropwise while stirring vigorously. Maintain the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve the active methylene compound (5 mmol) in an aqueous NaOH solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling component solution with continuous stirring.
-
A colored precipitate (the azo dye) will form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry in a desiccator.
Visualization: Chemosensor Mechanism
Caption: Mechanism of a "turn-on" pyrazole-based fluorescent chemosensor.
Performance Data
| Pyrazole Derivative Type | Application | Key Photophysical Property | Reference |
| Pyridyl-pyrazole acylhydrazone | Al³⁺ Sensor | Fluorescence increases upon Al³⁺ binding (LOD = 62 nM) | [12] |
| Pyrazolyl-substituted diethylene | OLED Material | Film PL quantum yield enhanced 2x by CN groups | [11] |
| bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Metal Sensor | "Turn-off" sensor for Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | [14] |
Surface Science and Corrosion Inhibition: A Protective Shield
The interaction of pyrazole derivatives with metal surfaces is a critical area of materials research, particularly for preventing corrosion. The unique electronic structure of the pyrazole ring allows it to form a durable, protective barrier on metallic materials.
The Causality Behind Corrosion Inhibition
Pyrazole derivatives inhibit corrosion by adsorbing onto the metal surface, a process driven by several factors:
-
Chemisorption: The lone pair electrons on the two nitrogen atoms can form coordinate bonds with the vacant d-orbitals of metal atoms (e.g., iron in steel).[17]
-
Physisorption: The π-electrons of the aromatic pyrazole ring can interact with the charged metal surface.
-
Protective Film: This adsorption creates a molecular layer that blocks active corrosion sites, inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[18][19]
The effectiveness of a pyrazole inhibitor can be tuned by adding substituents that increase its electron density or hydrophobicity, thereby enhancing its adsorption characteristics.[19][20]
Experimental Protocol: Evaluating Inhibition Efficiency
This protocol describes the use of potentiodynamic polarization (PDP) to evaluate the performance of a pyrazole inhibitor on mild steel in an acidic medium, a standard methodology in the field.[17][18][21]
Materials & Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Corrosive medium (e.g., 1 M HCl)
-
Pyrazole inhibitor at various concentrations
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation: Polish the mild steel coupon with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Cell Setup: Assemble a three-electrode electrochemical cell with the steel coupon, platinum counter electrode, and SCE reference electrode immersed in the 1 M HCl solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
Blank Measurement: Perform a potentiodynamic polarization scan on the steel in the acid solution without the inhibitor. Scan the potential from approx. -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Inhibitor Measurement: Add the desired concentration of the pyrazole derivative to the cell. Allow it to stabilize at OCP for 30 minutes.
-
Repeat the potentiodynamic polarization scan under the same conditions as the blank.
-
Analysis: Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the resulting Tafel plots. Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100
Visualization: Mechanism of Surface Protection
Caption: Mechanism of corrosion inhibition by pyrazole derivatives on a metal surface.
Performance Data
| Pyrazole Derivative | Metal | Medium | Max Inhibition Efficiency (IE%) | Reference |
| N,Nʹ-bis[(3,5-dimethyl-pyrazol-1-yl)methyl]piperazine | Mild Steel | 1 M HCl | Increases with concentration | [18] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 92.28% at 0.8 mg/L | [20] |
| Substituted Pyrazole (Compound 4) | Mild Steel | Acid | 94.88% | [19] |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide | Mild Steel | 1 M HCl | High efficiency, acts as mixed-type inhibitor | [17] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 6. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Methyl-1H-pyrazole-3-carbonitrile from Ethyl Acetoacetate: An Application and Protocol Guide
Abstract
This comprehensive guide details a robust and scalable three-step synthesis of 5-methyl-1H-pyrazole-3-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, ethyl acetoacetate. The described methodology leverages a classical Knorr pyrazole synthesis followed by a Vilsmeier-Haack chlorination and subsequent cyanation. This document provides not only step-by-step protocols but also delves into the underlying chemical principles and mechanistic aspects, offering researchers a thorough understanding of the synthetic pathway. The protocols are designed to be self-validating, with clear characterization data for intermediates and the final product.
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The targeted molecule, this compound, serves as a key intermediate for the synthesis of more complex pharmacologically active compounds. Its strategic functionalization, featuring both a reactive nitrile group and a methyl-substituted pyrazole core, makes it a versatile synthon for library generation in drug discovery programs. This application note provides a reliable and well-characterized route to this important molecule, starting from inexpensive and common laboratory reagents.
Overall Synthetic Workflow
The synthesis of this compound from ethyl acetoacetate is accomplished in three distinct chemical transformations. The workflow begins with the formation of the pyrazole core, followed by functional group manipulations to introduce the desired carbonitrile moiety.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Synthesis of 5-Methyl-1H-pyrazol-3-ol (Intermediate I)
The initial step involves the well-established Knorr pyrazole synthesis, where a β-ketoester (ethyl acetoacetate) undergoes cyclocondensation with hydrazine.[1][2][3] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield the more stable pyrazolone tautomer, 5-methyl-1H-pyrazol-3-ol.
Reaction Mechanism
Figure 2: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate (0.1 mol).
-
Slowly add a solution of hydrazine hydrate (0.12 mol) in ethanol (50 mL) dropwise to the stirred ethyl acetoacetate at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 3 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 5-methyl-1H-pyrazol-3-ol as a white to off-white solid.
Characterization Data for 5-Methyl-1H-pyrazol-3-ol
| Parameter | Value | Reference |
| Appearance | White to light yellow crystal powder | [4] |
| Melting Point | 217-225 °C | [4][5] |
| IR (KBr, cm⁻¹) | ~3350 (N-H), ~1740 (C=O), ~1651 (C=C) | [4] |
| ¹H NMR (DMSO-d₆, δ) | ~10.5 (br s, 1H, NH), ~9.1 (br s, 1H, OH), ~5.2 (s, 1H, CH), ~2.1 (s, 3H, CH₃) | [5] |
Part 2: Synthesis of 3-Chloro-5-methyl-1H-pyrazole (Intermediate II)
The hydroxyl group of the pyrazolol is converted to a chloro group using a Vilsmeier-Haack type reaction.[6][7] This transformation is crucial for the subsequent nucleophilic substitution to introduce the nitrile functionality. Phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) acts as the chlorinating agent.
Experimental Protocol
Materials:
-
5-Methyl-1H-pyrazol-3-ol
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice bath
-
Saturated sodium bicarbonate solution
Procedure:
-
In a fume hood, cautiously add phosphorus oxychloride (3.0 eq) to an ice-cooled solution of 5-methyl-1H-pyrazol-3-ol (1.0 eq) in DMF (5.0 eq).
-
After the addition is complete, heat the reaction mixture to 120°C for 2 hours.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-5-methyl-1H-pyrazole. The crude product can be purified by column chromatography on silica gel.
Characterization Data for 3-Chloro-5-methyl-1H-pyrazole
| Parameter | Value | Reference |
| Appearance | Colorless to pale yellow solid | [8] |
| Molecular Formula | C₄H₅ClN₂ | [8] |
| Molecular Weight | 116.55 g/mol | [8] |
| ¹³C NMR | Spectral data available in PubChem | [8] |
| SMILES | CC1=CC(=NN1)Cl | [8] |
Part 3: Synthesis of this compound (Final Product)
The final step is a nucleophilic aromatic substitution reaction where the chloro group of 3-chloro-5-methyl-1H-pyrazole is displaced by a cyanide ion.[9] Copper(I) cyanide is a common reagent for this transformation.
Experimental Protocol
Materials:
-
3-Chloro-5-methyl-1H-pyrazole
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a stirred suspension of copper(I) cyanide (1.2 eq) in NMP or DMF, add 3-chloro-5-methyl-1H-pyrazole (1.0 eq) under an inert atmosphere.
-
Heat the reaction mixture to 150-160°C and stir for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.
Characterization Data for this compound
| Parameter | Value | Reference |
| Appearance | Solid | [10] |
| Molecular Formula | C₅H₅N₃ | [10] |
| Molecular Weight | 107.12 g/mol | [10] |
| IR (KBr, cm⁻¹) | ~2230 (C≡N) | [11] |
| ¹H NMR | Spectral data available in PubChem | [10] |
| InChIKey | XTBXUVDOFGVBLP-UHFFFAOYSA-N | [10] |
Conclusion
The multi-step synthesis of this compound from ethyl acetoacetate presented herein provides a reliable and scalable route to this valuable heterocyclic building block. The protocols are based on well-established chemical transformations and are supported by characterization data for the key intermediates and the final product. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this and related pyrazole derivatives for further investigation.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jmchemsci.com [jmchemsci.com]
- 5. banglajol.info [banglajol.info]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 10. PubChemLite - this compound (C5H5N3) [pubchemlite.lcsb.uni.lu]
- 11. rsc.org [rsc.org]
Application Note & Protocol: Synthesis of 5-methyl-1H-pyrazole-3-carbonitrile via the Knorr Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-methyl-1H-pyrazole-3-carbonitrile, a valuable heterocyclic building block, utilizing the classic Knorr pyrazole synthesis. The protocol is designed to be self-validating, with in-depth explanations of the underlying chemical principles and practical insights for successful execution.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Their prevalence stems from their ability to act as stable, rigid scaffolds that can be readily functionalized, allowing for the precise spatial orientation of pharmacophoric groups. Notable drugs incorporating the pyrazole ring include the anti-inflammatory agent Celecoxib and the kinase inhibitor Encorafenib.[2][3]
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a robust and widely used method for constructing the pyrazole ring.[4][5] The reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, offering a straightforward and high-yielding pathway to a diverse range of pyrazole derivatives.[6]
This guide details a specific application of the Knorr synthesis for the preparation of this compound, a versatile intermediate for further chemical elaboration.
The Knorr Synthesis: Mechanistic Rationale
The Knorr pyrazole synthesis is a powerful cyclocondensation reaction.[7] The process is typically facilitated by an acid catalyst, which activates the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack.[4][8]
The mechanism proceeds through several key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the more reactive carbonyl (e.g., a ketone over an ester). This step forms a hydrazone intermediate after the elimination of a water molecule.[6][7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a five-membered heterocyclic intermediate.[7]
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration, losing a second molecule of water to yield the thermodynamically stable, aromatic pyrazole ring.[7]
For the synthesis of this compound, the required starting materials are hydrazine and a suitable β-keto-nitrile, specifically 3-oxobutanenitrile (acetoacetonitrile). The regioselectivity is determined by the initial attack of hydrazine on the ketone, leading to the desired 5-methyl substitution pattern.
Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from acetoacetonitrile and hydrazine hydrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetoacetonitrile (3-oxobutanenitrile) | ≥97% | Standard Supplier | |
| Hydrazine hydrate (64-65% N₂H₄) | Reagent Grade | Standard Supplier | Highly Toxic and Corrosive. Handle with extreme care.[6] |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | Reaction Solvent |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Catalyst |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For TLC and extraction |
| Hexanes | ACS Grade | Standard Supplier | For TLC and recrystallization |
| Deionized Water (H₂O) | For work-up | ||
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | Drying agent |
| Round-bottom flask (100 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Buchner funnel and filter paper | |||
| Rotary evaporator |
Quantitative Data
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Acetoacetonitrile | 83.09 | 25.0 | 1.0 | 2.08 g |
| Hydrazine hydrate | ~50.06 | 27.5 | 1.1 | ~1.38 mL |
| Ethanol | 46.07 | - | - | 30 mL |
| Glacial Acetic Acid | 60.05 | - | Catalytic | 3-5 drops |
| Product (Theoretical) | 107.11 | 25.0 | - | 2.68 g |
Step-by-Step Synthesis Procedure
Safety Precaution: Hydrazine and its derivatives are highly toxic and potentially carcinogenic.[6][7] All operations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetoacetonitrile (2.08 g, 25.0 mmol).
-
Add anhydrous ethanol (30 mL) to dissolve the starting material, followed by 3-5 drops of glacial acetic acid.
-
-
Reactant Addition:
-
While stirring the solution at room temperature, carefully add hydrazine hydrate (~1.38 mL, 27.5 mmol) dropwise over 5 minutes.
-
Rationale: A slight excess of hydrazine ensures complete consumption of the limiting reagent. Slow addition helps to control any potential exotherm.
-
-
Reaction Conditions:
-
Reaction Monitoring:
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
To the resulting residue, add deionized water (30-40 mL) and stir. The product may precipitate as a solid. If an oil forms, continue stirring or cool in an ice bath to induce crystallization.[9]
-
Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water (2 x 10 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point and obtain spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) to confirm the structure and purity of the final product, this compound.
-
Expected ¹H NMR signals would include a singlet for the methyl group, a singlet for the pyrazole C4-H, and a broad singlet for the N-H.
-
Experimental Workflow and Troubleshooting
Caption: Figure 2: Experimental Workflow for Synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | - Insufficient heating or catalyst.- Impure starting materials. | - Ensure the reaction is at a steady reflux.- Add another 1-2 drops of glacial acetic acid.- Verify the purity of acetoacetonitrile and hydrazine. |
| Low Yield | - Incomplete reaction.- Product loss during work-up or recrystallization. | - Extend reaction time.- Minimize the amount of solvent used for recrystallization.- Ensure complete precipitation before filtering. |
| Product oils out, does not solidify | - Presence of impurities.- Insufficient cooling. | - Try scratching the inside of the flask with a glass rod to induce crystallization.- Use an ice-salt bath for more effective cooling.- If it persists, perform a liquid-liquid extraction with EtOAc, dry the organic layer with Na₂SO₄, concentrate, and attempt purification by column chromatography. |
| Formation of regioisomers | - Not typically an issue with acetoacetonitrile, but possible with other unsymmetrical dicarbonyls. | - N/A for this specific synthesis. For other substrates, purification by column chromatography is required to separate isomers. |
Conclusion
The Knorr pyrazole synthesis provides an efficient and reliable method for the preparation of this compound. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can consistently obtain this valuable chemical intermediate. The versatility of the pyrazole core ensures that this compound can serve as a crucial starting point for the development of novel molecular entities in drug discovery and materials science.
References
- 1. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. nbinno.com [nbinno.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
column chromatography conditions for 5-methyl-1H-pyrazole-3-carbonitrile
An Application Note and Protocol for the Purification of 5-methyl-1H-pyrazole-3-carbonitrile using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the purification of this compound via column chromatography. The protocols and methodologies outlined herein are grounded in established chromatographic principles and adapted from literature precedents for analogous pyrazole derivatives. This guide is intended to equip researchers with the necessary information to achieve high purity of the target compound, a critical step in many synthetic and drug discovery workflows.
Introduction to this compound and the Rationale for Purification
This compound is a heterocyclic organic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The nitrile and methyl functional groups on the pyrazole ring of the title compound make it a valuable building block for the synthesis of more complex molecules and potential pharmaceutical candidates.
Following its synthesis, crude this compound will invariably contain unreacted starting materials, byproducts, and other impurities. Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture. The principles of this technique rely on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents). By carefully selecting the stationary and mobile phases, one can achieve efficient separation and isolation of the desired compound in high purity.
Physicochemical Properties and Chromatographic Behavior
Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
-
Structure:
[4]* Polarity: The predicted XlogP value for this compound is 0.7, which indicates that it is a moderately polar molecule. [4]The presence of the pyrazole ring with its two nitrogen atoms and the polar nitrile group contribute to its polarity.
-
Solubility: Pyrazole itself is soluble in water, chloroform, and methanol. [5][6]It is anticipated that this compound will have good solubility in polar organic solvents such as ethyl acetate, dichloromethane, and methanol.
Based on its moderate polarity, normal-phase column chromatography using silica gel as the stationary phase is the recommended method for purification. The compound is expected to adhere to the silica gel and can be eluted with a mobile phase of appropriate polarity.
Experimental Protocol: Column Chromatography Purification
This section provides a step-by-step protocol for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Methanol, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase that provides a good separation of the target compound from impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.
Procedure:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
On a TLC plate, spot the crude mixture and any available standards of starting materials.
-
Develop the TLC plates in chambers containing different ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate). Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., 20%, 30%, 50% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent such as potassium permanganate or iodine. [7]5. Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The optimal solvent system will show the spot of the desired product well-separated from other spots. For pyrazole derivatives, solvent systems such as 30% ethyl acetate/70% hexane have been shown to be effective. [1]
Step 2: Column Preparation (Slurry Packing Method)
Procedure:
-
Select an appropriate size glass column based on the amount of crude material to be purified (a general rule is to use 20-100 g of silica gel for every 1 g of crude product).
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add the slurry until the desired column height is reached. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance during sample loading.
Step 3: Sample Loading
Procedure (Dry Loading is recommended for better resolution):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
Step 4: Elution and Fraction Collection
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Start with a low polarity mobile phase as determined by TLC (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. For example, you can increase the percentage of ethyl acetate in hexane in a stepwise manner (e.g., from 10% to 20% to 30%).
-
Monitor the elution process by collecting small aliquots from each fraction and spotting them on a TLC plate. Develop the TLC plate to identify which fractions contain the pure product.
Step 5: Isolation of the Pure Compound
Procedure:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified product. Further drying under high vacuum may be necessary to remove residual solvent.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry) to confirm its identity and purity.
Data Presentation and Visualization
Table 1: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase (TLC) | Ethyl Acetate / Hexane (or Petroleum Ether) | A common and effective solvent system for a wide range of polarities. [8] |
| Initial Eluent (Column) | 10-20% Ethyl Acetate in Hexane | Start with a lower polarity to elute non-polar impurities first. |
| Elution Profile | Gradient Elution | Gradually increasing the polarity allows for better separation of compounds with similar Rf values. |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal separation and a reasonable elution time from the column. |
Diagram 1: Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound does not move from the baseline (Rf = 0): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).
-
Compound runs with the solvent front (Rf ≈ 1): The mobile phase is too polar. Decrease the proportion of the polar solvent.
-
Poor separation (streaking or overlapping spots): The sample may be overloaded on the TLC plate or column. Use a more dilute solution for TLC or a larger column for chromatography. Streaking can also indicate that the compound is acidic or basic; adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help.
-
Cracks in the silica gel bed: This is often caused by the column running dry or by heat generated during elution. Ensure the silica bed is always covered with solvent.
Conclusion
The protocol described in this application note provides a robust and reliable method for the purification of this compound using column chromatography. By following the steps for TLC optimization, proper column packing, and gradient elution, researchers can achieve high purity of the target compound, which is essential for subsequent applications in research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Buy 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile [smolecule.com]
- 4. PubChemLite - this compound (C5H5N3) [pubchemlite.lcsb.uni.lu]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
- 6. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Chromatography [chem.rochester.edu]
Application Notes & Protocols: A Guide to the N-Methylation of Pyrazoles
Introduction: The Significance of the N-Methyl Pyrazole Moiety
The N-methyl pyrazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals.[1] Its presence is critical in numerous pharmacologically active agents, including celecoxib (an anti-inflammatory), rimonabant (an anti-obesity drug), and various kinase inhibitors used in oncology.[2][3] The methylation of one of the pyrazole's nitrogen atoms significantly alters its physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby modulating its biological activity and pharmacokinetic profile.
However, the synthesis of N-methyl pyrazoles is not trivial. For unsymmetrically substituted pyrazoles, the two adjacent nitrogen atoms (N1 and N2) present a classic synthetic challenge: regioselectivity .[1][4] Direct alkylation often yields a mixture of N1 and N2 constitutional isomers, which can be difficult to separate and may exhibit different biological activities.[5] This guide provides a comprehensive overview of the mechanistic principles governing N-methylation, detailed experimental protocols for both classical and modern regioselective methods, and practical advice for analysis and troubleshooting.
The Core Challenge: Understanding and Controlling Regioselectivity
The N-methylation of a pyrazole begins with the deprotonation of the N-H proton by a base, forming a pyrazolate anion. This anion is the active nucleophile that attacks the methylating agent (e.g., methyl iodide). In an unsymmetrically substituted pyrazole, two different pyrazolate anions can exist in equilibrium, leading to the formation of two distinct methylated products.
Caption: The N-methylation of an unsymmetrical pyrazole can lead to two regioisomeric products.
The ratio of these isomers is dictated by a delicate balance of several factors:
-
Steric Hindrance: This is often the most dominant factor. A substituent at the C3 (or C5) position will sterically hinder the adjacent N2 nitrogen. Consequently, the methylating agent will preferentially attack the less hindered N1 nitrogen.[1] This effect is magnified when using a sterically bulky alkylating agent.[1][6][7]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the electron density at the adjacent nitrogen, potentially favoring methylation at the more distant nitrogen.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can influence the position of the pyrazolate equilibrium and the reaction pathway.[4] For instance, different metal cations from the base can coordinate differently with the two nitrogen atoms, guiding the alkylating agent to a specific site.
Strategies for N-Methylation: A Comparative Overview
The choice of methylating agent and conditions is paramount to achieving the desired outcome. Below is a summary of common approaches.
| Method | Methylating Agent | Typical Conditions | N1:N2 Selectivity | Advantages | Disadvantages |
| Classical Alkylation | Methyl iodide (MeI) or Dimethyl sulfate (DMS) | Base (K₂CO₃, NaH), Solvent (DMF, Acetone) | Poor to moderate (e.g., ~3:1)[1] | Simple reagents, well-established. | Often results in isomeric mixtures, difficult purification.[5] |
| Masked Methylation | α-Halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) | 1. KHMDS, THF-DMSO 2. TBAF, H₂O | Excellent (92:8 to >99:1)[1][7] | High N1-selectivity, broad substrate scope.[1] | Two-step process, more expensive reagents. |
| Biocatalysis | Engineered Methyltransferases | S-adenosyl-l-methionine (SAM) cofactor, buffer | Excellent (>99%)[1] | Superb selectivity, environmentally friendly. | Requires specialized enzymes, limited substrate scope. |
Experimental Protocols
Protocol 1: Classical N-Methylation using Methyl Iodide
This protocol describes a standard procedure for N-methylation that is widely used but often yields isomeric mixtures. It serves as a baseline for comparison with more selective methods.
Objective: To synthesize N-methylated pyrazoles from a parent NH-pyrazole using methyl iodide.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), finely ground
-
Methyl Iodide (MeI, 1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF or acetone to the flask to create a slurry (concentration typically 0.1-0.5 M).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add methyl iodide (1.2 eq) dropwise to the stirring suspension.
-
Causality: Performing the addition at 0 °C helps to control the exothermicity of the reaction. K₂CO₃ acts as the base to deprotonate the pyrazole, forming the nucleophilic pyrazolate in situ.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Two new spots, corresponding to the N1 and N2 isomers, will likely be visible.
-
Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of N1 and N2 isomers, must be purified. This is the most challenging step.
-
Technique: Silica gel column chromatography is the most common method. A careful selection of the eluent system (e.g., hexanes/ethyl acetate gradient) is required to resolve the two isomers. The polarity difference between the isomers can sometimes be small, requiring extensive optimization.[8]
-
Caption: The general mechanism involves deprotonation followed by nucleophilic attack on the methyl source.
Protocol 2: Highly Regioselective N1-Methylation via a Silyl-Masking Strategy
This modern protocol leverages a sterically bulky "masked" methylating agent to achieve exceptional N1-selectivity, as reported by Yang and Dalton (2024).[1][9] The process involves two distinct chemical transformations.
Objective: To achieve highly regioselective N1-methylation using a sterically demanding α-halomethylsilane reagent followed by fluoride-mediated protodesilylation.
Part A: N-Alkylation with a Sterically Bulky Silane
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 1.5 eq)
-
(Chloromethyl)triisopropoxysilane (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq)
-
Water
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted pyrazole (1.0 eq) in a mixture of anhydrous THF and DMSO.
-
Base Addition: Add KHMDS (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Causality: KHMDS is a strong, non-nucleophilic base that efficiently and irreversibly deprotonates the pyrazole to form the pyrazolate anion.
-
-
Alkylation: Heat the mixture to 60 °C and add (chloromethyl)triisopropoxysilane (1.5 eq). Maintain the temperature and stir for 2-4 hours.
-
Causality: The bulky triisopropoxysilyl group on the alkylating agent sterically blocks the approach to the more hindered N2 position, forcing the alkylation to occur almost exclusively at the N1 position.[1]
-
-
Monitoring: Monitor the formation of the silylated intermediate by LC-MS. The reaction is complete when the starting pyrazole is consumed.
Part B: Protodesilylation to Reveal the N-Methyl Group
-
Fluoride Addition: To the same reaction mixture containing the silylated intermediate, add water followed by a solution of TBAF (2.0 eq).
-
Cleavage: Continue stirring at 60 °C for another 2-4 hours.
-
Causality: The fluoride ion from TBAF has a very high affinity for silicon. It attacks the silicon atom, initiating the cleavage of the carbon-silicon bond to release the desired N-methyl pyrazole.[1]
-
-
Monitoring: Monitor the disappearance of the intermediate and the formation of the final N-methylated product by LC-MS.
-
Work-up and Purification: a. Cool the reaction to room temperature and dilute with water and ethyl acetate. b. Separate the layers and extract the aqueous phase with ethyl acetate (2x). c. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. d. Purify the crude product by silica gel column chromatography. The purification is significantly simpler than in Protocol 1, as only one major product is formed.
Caption: A two-step workflow for highly regioselective N1-methylation using a masked methylating agent.
Analysis, Characterization, and Troubleshooting
A successful protocol is a self-validating one. Proper analysis is critical to confirm the identity and regiochemistry of the products.
1. Determining Regioisomeric Ratio:
-
¹H NMR Spectroscopy: The most direct method. The chemical shifts of the pyrazole ring protons and the N-methyl protons will be different for the two isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This is the definitive method for assigning regiochemistry. Irradiation of the N-methyl protons should show an NOE enhancement to the proton at the C5 position for the N1-isomer, and to the C3 proton for the N2-isomer.
-
HPLC/GC Analysis: A calibrated chromatographic method can be used to accurately quantify the ratio of the two isomers in the crude reaction mixture.
2. Purification:
-
As mentioned, separating N1/N2 isomers can be challenging. If silica gel chromatography fails, consider reverse-phase chromatography.[8]
-
Another strategy is to convert the mixture into salts (e.g., hydrochlorides or picrates), which may have different crystallization properties, allowing for separation by fractional crystallization.[10]
3. Common Troubleshooting Scenarios:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive base (e.g., K₂CO₃ absorbed moisture). Insufficient temperature. Poor quality solvent. | Use freshly dried/ground base. Ensure reaction reaches the target temperature. Use anhydrous solvents. |
| Poor Regioselectivity (Protocol 1) | Steric and electronic factors of the substrate favor both isomers. | This is an inherent limitation. Switch to a regioselective method like Protocol 2. |
| Incomplete Protodesilylation (Protocol 2) | Insufficient TBAF or water. Deactivation of fluoride source. | Add additional equivalents of TBAF and/or water. Ensure the TBAF solution is fresh. |
| Difficult Isomer Separation | Isomers have very similar polarity. | Optimize chromatography (try different solvent systems, switch to reverse-phase). Attempt separation via crystallization of salts. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | CoLab [colab.ws]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
The Pyrazole Core: A Privileged Scaffold for Kinase Inhibitor Synthesis Utilizing 5-Methyl-1H-pyrazole-3-carbonitrile
Introduction: The Enduring Importance of Pyrazoles in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies a heterocyclic scaffold: the pyrazole ring.[1] The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine base of ATP.[2] Its synthetic tractability and the ease with which it can be functionalized allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-methyl-1H-pyrazole-3-carbonitrile , a versatile and readily available building block, in the synthesis of potent kinase inhibitors. We will delve into the chemical logic behind synthetic choices, provide detailed, field-proven protocols, and illustrate the pathways to constructing highly sought-after pyrazolo[3,4-d]pyrimidine cores, a common feature in numerous approved and investigational kinase inhibitors.
The Strategic Advantage of this compound
This compound offers several strategic advantages as a starting material for kinase inhibitor synthesis:
-
Pre-installed Functionality: The methyl group at the 5-position can provide beneficial hydrophobic interactions in the kinase active site or serve as a vector for further modification.
-
Versatile Nitrile Group: The carbonitrile at the 3-position is a key functional handle that can be readily converted into a crucial amine group, a necessary precursor for the construction of fused pyrimidine rings.
-
Scaffold Rigidity: The pyrazole ring provides a rigid and planar core, which is advantageous for presenting substituents in a well-defined orientation for optimal binding to the target kinase.
The overall strategy for utilizing this compound involves a two-stage process: first, the conversion of the nitrile to a primary amine, and second, the cyclization of the resulting 3-amino-5-methyl-1H-pyrazole with a suitable three-carbon electrophile to form the pyrazolo[3,4-d]pyrimidine scaffold.
Figure 1: General synthetic workflow from this compound to a pyrazolo[3,4-d]pyrimidine kinase inhibitor.
PART 1: Synthesis of the Key Intermediate: 3-Amino-5-methyl-1H-pyrazole
The conversion of the nitrile group in this compound to a primary amine is a critical transformation. While direct reduction is possible, a more common and versatile approach in medicinal chemistry involves a two-step sequence via a carboxamide intermediate, followed by a rearrangement reaction. This allows for greater functional group tolerance and often proceeds in higher yields.
Protocol 1: Hydrolysis of this compound to 5-Methyl-1H-pyrazole-3-carboxamide
This protocol describes the hydrolysis of the nitrile to the corresponding primary amide. This step is crucial as the carboxamide is the immediate precursor for the Hofmann or Curtius rearrangement.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5.0 eq) with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 5-methyl-1H-pyrazole-3-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Protocol 2: Hofmann Rearrangement of 5-Methyl-1H-pyrazole-3-carboxamide to 3-Amino-5-methyl-1H-pyrazole
The Hofmann rearrangement provides a classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[3][4] This reaction proceeds via an isocyanate intermediate which is subsequently hydrolyzed in situ.
Materials:
-
5-Methyl-1H-pyrazole-3-carboxamide
-
Sodium hydroxide
-
Bromine
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium hydroxide (4.4 eq) in deionized water in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution in situ. Maintain the temperature below 5 °C.
-
In a separate flask, dissolve 5-methyl-1H-pyrazole-3-carboxamide (1.0 eq) in a minimal amount of cold deionized water.
-
Add the amide solution dropwise to the freshly prepared sodium hypobromite solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-5-methyl-1H-pyrazole.
-
The product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Alternative to Hofmann Rearrangement: The Curtius Rearrangement
The Curtius rearrangement offers an alternative pathway from a carboxylic acid (which can be obtained by hydrolysis of the nitrile) to the amine via an acyl azide intermediate.[2][5][6] This method is often milder and can be advantageous for substrates with sensitive functional groups.
PART 2: Construction of the Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core
With the key intermediate, 3-amino-5-methyl-1H-pyrazole, in hand, the next stage is the construction of the fused pyrazolo[3,4-d]pyrimidine ring system. This is typically achieved through condensation with a 1,3-dielectrophilic species. A common and effective method involves the reaction with a substituted malonic ester derivative followed by cyclization.
Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-amine Kinase Inhibitor Scaffold
This protocol outlines a general procedure for the synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine scaffold, a core structure found in many kinase inhibitors.[7][8]
Materials:
-
3-Amino-5-methyl-1H-pyrazole
-
Ethyl cyanoacetate (or other suitable malonate derivative)
-
Sodium ethoxide
-
Ethanol (absolute)
-
Formamide
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Formation of the Pyrimidine Ring Precursor:
-
In a round-bottom flask, dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) in absolute ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add ethyl cyanoacetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
The intermediate pyrazole derivative can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue.
-
-
Cyclization to the Pyrazolo[3,4-d]pyrimidin-4-amine:
-
Combine the intermediate from the previous step with an excess of formamide.
-
Heat the mixture to 180-190 °C and maintain for 6-8 hours.[9]
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
The crude product can be collected by filtration, washed with a small amount of cold ethanol, and then purified by recrystallization or column chromatography to yield the desired pyrazolo[3,4-d]pyrimidin-4-amine scaffold.
-
References
- 1. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
The Strategic Application of 5-Methyl-1H-pyrazole-3-carbonitrile in the Synthesis of Encorafenib: A Detailed Guide
Introduction
Encorafenib (trade name Braftovi®) is a potent and selective inhibitor of BRAF kinase, a key enzyme in the MAPK signaling pathway. It is approved for the treatment of certain types of melanoma, colorectal cancer, and non-small cell lung cancer harboring specific BRAF mutations.[1] The intricate molecular architecture of Encorafenib features a central pyrazolo[1,5-a]pyrimidine core, which is crucial for its biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 5-methyl-1H-pyrazole-3-carbonitrile and its derivatives in the synthesis of Encorafenib. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the synthetic choices, ensuring a thorough understanding of this critical process in medicinal chemistry.
The Pyrazole Moiety: A Cornerstone of Kinase Inhibition
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[2][3][4] In Encorafenib, the substituted pyrazole ring plays a pivotal role in anchoring the molecule within the BRAF kinase domain, contributing significantly to its high potency and selectivity.[4][5] The synthesis of this core structure, therefore, represents a critical phase in the overall production of Encorafenib.
Synthetic Strategy Overview: From Pyrazole Carbonitrile to the Encorafenib Core
The synthesis of Encorafenib is a multi-step process that hinges on the construction of a highly functionalized pyrazolo[1,5-a]pyrimidine core. A key starting material in many reported synthetic routes is a derivative of this compound. While the exact, direct application of this compound can vary between different patented routes, a common and illustrative pathway involves its conversion to a more elaborated intermediate, 3-amino-1-isopropyl-5-methyl-1H-pyrazole-4-carbonitrile . This intermediate then undergoes a crucial cyclocondensation reaction to form the pyrimidine ring.
The overall synthetic logic can be visualized as follows:
Part 1: Synthesis of the Key Intermediate: 3-Amino-1-isopropyl-5-methyl-1H-pyrazole-4-carbonitrile
The initial phase of the synthesis focuses on the elaboration of a simple pyrazole nitrile into a more complex and reactive intermediate. This typically involves the introduction of an isopropyl group at the N1 position and an amino group at the C3 position.
Protocol 1: Preparation of 3-Amino-1-isopropyl-5-methyl-1H-pyrazole-4-carbonitrile
This protocol outlines a plausible, generalized procedure based on established pyrazole chemistry. Specific reagents and conditions may vary based on patented procedures.
Materials and Reagents:
-
This compound
-
Isopropyl iodide or 2-bromopropane
-
Strong base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Reagents for amination (e.g., Hydrazine hydrate, followed by reduction, or a nitrating agent followed by reduction)
-
Appropriate work-up and purification reagents (e.g., Ethyl acetate, brine, silica gel)
Step-by-Step Procedure:
-
N-Isopropylation:
-
To a solution of this compound in an appropriate solvent (e.g., DMF), add a strong base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 30-60 minutes at room temperature to ensure complete deprotonation.
-
Slowly add isopropyl iodide or 2-bromopropane to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-isopropyl-5-methyl-1H-pyrazole-3-carbonitrile.
-
-
Introduction of the Amino Group (via Nitration and Reduction):
-
The 1-isopropyl-5-methyl-1H-pyrazole-3-carbonitrile is then subjected to nitration to introduce a nitro group at the 4-position, which is subsequently reduced to an amino group. This is a common strategy for introducing an amino group onto an aromatic ring.
-
Nitration: Treat the N-isopropylated pyrazole with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under carefully controlled temperature conditions.
-
Reduction: The resulting nitro-intermediate is then reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or chemical reduction (e.g., with tin(II) chloride or iron in acidic media).[6]
-
Rationale and Insights:
-
The choice of base and solvent for the N-isopropylation step is crucial for achieving good yield and regioselectivity. Strong, non-nucleophilic bases are preferred to avoid side reactions.
-
The introduction of the amino group is a critical step. The nitration-reduction sequence is a well-established and reliable method. Direct amination methods can also be explored but may be less regioselective.
Part 2: Construction of the Pyrazolo[1,5-a]pyrimidine Core
With the key intermediate in hand, the next critical step is the formation of the fused pyrimidine ring. This is typically achieved through a cyclocondensation reaction.
Protocol 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Ring
This protocol describes the reaction of the aminopyrazole carbonitrile with a suitable three-carbon synthon to construct the pyrimidine ring.
Materials and Reagents:
-
3-Amino-1-isopropyl-5-methyl-1H-pyrazole-4-carbonitrile
-
A suitable pyrimidine precursor, such as a β-ketoester, malondialdehyde derivative, or a 1,3-dicarbonyl compound. For the synthesis of the Encorafenib core, a more complex, pre-functionalized pyrimidine precursor is often used.
-
Acid or base catalyst (e.g., acetic acid, piperidine)
-
High-boiling point solvent (e.g., ethanol, n-butanol, acetic acid)
Step-by-Step Procedure:
-
Combine 3-amino-1-isopropyl-5-methyl-1H-pyrazole-4-carbonitrile and the chosen pyrimidine precursor in a suitable solvent.
-
Add a catalytic amount of acid or base.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a cold solvent.
-
If necessary, purify the product further by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The choice of the pyrimidine precursor is critical and will determine the substitution pattern on the newly formed pyrimidine ring. In the context of Encorafenib synthesis, a precursor that already contains or can be easily converted to the required side-chain attachment point is used.
-
The reaction is typically carried out under reflux conditions to provide the necessary activation energy for the condensation and cyclization steps. The use of a catalyst (acid or base) facilitates the reaction by activating the reactants.
Part 3: Final Assembly of Encorafenib
The final stages of the synthesis involve the introduction of the two key side chains: the substituted phenyl group at the 3-position of the pyrazole and the chiral amino-carbamate side chain on the pyrimidine ring.
Protocol 3: Introduction of the Substituted Phenyl Group (Suzuki or Stille Coupling)
A common method for introducing the complex aryl group is through a palladium-catalyzed cross-coupling reaction.
Materials and Reagents:
-
The pyrazolo[1,5-a]pyrimidine core (halogenated at the desired position)
-
A suitable boronic acid or ester (for Suzuki coupling) or an organotin reagent (for Stille coupling) of the 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl moiety.
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF/water mixture)
Step-by-Step Procedure:
-
In a reaction vessel, combine the halogenated pyrazolo[1,5-a]pyrimidine core, the boronic acid/ester or organotin reagent, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture (e.g., by bubbling argon through the solution).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Attachment of the Chiral Side Chain
The final step involves the attachment of the (S)-methyl (1-aminopropan-2-yl)carbamate side chain. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Materials and Reagents:
-
The fully elaborated pyrazolo[1,5-a]pyrimidine intermediate.
-
(S)-methyl (1-aminopropan-2-yl)carbamate or a suitable precursor.
-
A suitable base (e.g., diisopropylethylamine (DIPEA))
-
Solvent (e.g., DMSO, DMF)
Step-by-Step Procedure:
-
Dissolve the pyrazolo[1,5-a]pyrimidine intermediate in a suitable solvent.
-
Add the chiral amine and the base.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction, and perform an aqueous work-up.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the final product, Encorafenib, by chromatography and/or recrystallization.
Data Summary and Characterization
The successful synthesis of Encorafenib and its intermediates requires rigorous analytical characterization at each step.
| Compound | Analytical Technique | Expected Observations |
| 1-isopropyl-5-methyl-1H-pyrazole-3-carbonitrile | ¹H NMR | Signals corresponding to the isopropyl and methyl groups, and pyrazole ring protons. |
| ¹³C NMR | Resonances for the nitrile carbon, pyrazole ring carbons, and alkyl carbons. | |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. | |
| 3-Amino-1-isopropyl-5-methyl-1H-pyrazole-4-carbonitrile | ¹H NMR | Appearance of a broad singlet for the amino protons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations. | |
| Mass Spectrometry | Molecular ion peak confirming the addition of an amino group. | |
| Encorafenib | ¹H NMR | Complex spectrum showing signals for all protons in the molecule. |
| ¹³C NMR | Resonances for all unique carbons. | |
| Chiral HPLC | Confirmation of the desired enantiomeric purity. | |
| High-Resolution Mass Spectrometry | Accurate mass determination to confirm the elemental composition. |
Conclusion
The synthesis of Encorafenib is a testament to the power of modern synthetic organic chemistry. The strategic use of a this compound derivative as a key building block allows for the efficient construction of the complex pyrazolo[1,5-a]pyrimidine core. By understanding the rationale behind each synthetic step and adhering to detailed experimental protocols, researchers can successfully navigate this challenging synthesis. The insights provided in this guide aim to empower scientists in their efforts to develop and produce this important therapeutic agent and to inspire further innovation in the field of medicinal chemistry.
References
- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encorafenib (LGX818) synthesis - chemicalbook [chemicalbook.com]
- 4. Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Nitrile Group in 5-Methyl-1H-pyrazole-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the chemical transformations of the nitrile group in 5-methyl-1H-pyrazole-3-carbonitrile, a pivotal building block in medicinal chemistry. Pyrazole derivatives are central to numerous therapeutic agents, and the strategic manipulation of the nitrile moiety opens avenues to a diverse range of functional groups, including carboxamides, carboxylic acids, primary amines, and tetrazoles.[1][2] This guide moves beyond simple procedural lists, offering detailed, field-proven protocols grounded in mechanistic understanding. Each section explains the causality behind experimental choices, ensuring that researchers can not only replicate the results but also adapt these methodologies to their specific research contexts.
The Pyrazole Core and the Versatile Nitrile Handle: A Chemist's Perspective
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of blockbuster drugs like Celecoxib and Rimonabant.[1] Its prevalence stems from its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets, coupled with its metabolic stability. The starting material, this compound, is particularly valuable due to the presence of a nitrile group. This functional group is not merely a placeholder; it is a versatile chemical handle, an "electrophilic trigger" that can be transformed into a variety of other functionalities.[3] The carbon atom of the nitrile is at a high oxidation state (+3), similar to that of a carboxylic acid, making it susceptible to nucleophilic attack.[4] This document outlines three primary pathways for its functionalization: hydrolysis, reduction, and cycloaddition.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
The Vanguard of Sustainable Synthesis: Advanced Green Methodologies for Pyrazole Derivatives
Abstract
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and drug development, exhibiting a vast spectrum of biological activities.[1] However, traditional synthetic routes to these vital heterocyclic compounds often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, posing significant environmental and economic challenges.[2] This comprehensive guide transitions from these outdated paradigms, offering researchers, scientists, and drug development professionals a detailed exploration of cutting-edge green synthesis methodologies for pyrazole derivatives. By embracing the principles of green chemistry, these protocols not only mitigate environmental impact but also frequently deliver superior results in terms of yield, purity, and reaction time.[1][3] This document provides a robust framework of application notes and detailed, field-proven protocols, emphasizing multicomponent reactions, the use of eco-friendly solvents, and the application of alternative energy sources such as microwave and ultrasound irradiation.[3][4]
The Imperative for Green Pyrazole Synthesis
The pyrazole scaffold is a privileged structure in pharmaceuticals, found in numerous FDA-approved drugs.[2][4] The increasing demand for novel pyrazole-based active pharmaceutical ingredients necessitates the development of sustainable and efficient synthetic pathways.[1] Green chemistry offers a proactive approach to pollution prevention by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][5] Key principles underpinning the methodologies discussed herein include:
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.[6][7]
-
Use of Safer Solvents: Prioritizing benign solvents like water and ethanol over toxic organic alternatives.[5][8]
-
Energy Efficiency: Employing alternative energy sources to reduce reaction times and energy consumption.[2][4]
-
Catalysis: Utilizing catalytic reagents in small quantities over stoichiometric reagents.[5][9]
This guide will delve into practical applications of these principles, providing actionable protocols for immediate laboratory implementation.
Multicomponent Reactions (MCRs): The Epitome of Efficiency
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are a powerful tool in green chemistry.[6][7] They are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.[10] The synthesis of pyrano[2,3-c]pyrazoles is a prime example of the successful application of MCRs.[11]
Protocol 1: Ultrasound-Assisted, Catalyst-Free Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water
This protocol, adapted from the work of Shabalala et al., showcases a highly efficient and environmentally benign synthesis of pyrano[2,3-c]pyrazole derivatives.[11] The use of ultrasonic irradiation accelerates the reaction, while water serves as a green solvent.[11]
Rationale: Ultrasound provides the necessary energy for the reaction through acoustic cavitation, leading to shorter reaction times and higher yields compared to conventional heating.[11][12] The absence of a catalyst simplifies the workup procedure and avoids potential product contamination.[11] Water as a solvent is not only environmentally friendly but also plays a role in promoting the reaction through its unique properties like high polarity and hydrogen bonding capacity.[5][7]
Materials:
-
Ethyl acetoacetate
-
Aromatic aldehyde
-
Hydrazine monohydrate
-
Malononitrile
-
Water
-
Ethanol (for recrystallization)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 mmol), the chosen aromatic aldehyde (1 mmol), hydrazine monohydrate (1 mmol), and malononitrile (1 mmol) in 10 mL of water.
-
Place the flask in an ultrasonic bath and irradiate the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically within 10-15 minutes), the solid product will precipitate out of the solution.[11]
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
Workflow for Protocol 1:
Caption: Workflow for the ultrasound-assisted synthesis of pyrano[2,3-c]pyrazoles.
Harnessing Alternative Energy: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a highly effective technique for accelerating organic reactions.[13][14] Compared to conventional heating, microwave synthesis often leads to dramatically reduced reaction times, higher yields, and improved product purity.[2][15] This is attributed to the efficient and direct heating of the reaction mixture, minimizing side reactions.[2]
Protocol 2: Microwave-Assisted Synthesis of Dihydro-Pyrazole Hybrids
This protocol is based on the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines under microwave irradiation.[15]
Rationale: The use of microwave energy provides rapid and uniform heating of the polar reactants and solvent, significantly shortening the reaction time from hours to minutes.[13][15] This method avoids the prolonged heating required in conventional methods, which can lead to degradation of products.[2]
Materials:
-
Substituted dibenzalacetone
-
Phenylhydrazine, hydrazine, or semicarbazide
-
Ethanol
-
Sodium hydroxide
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted dibenzalacetone (1 mmol) and the corresponding hydrazine (1.2 mmol) in ethanol.
-
Add a catalytic amount of sodium hydroxide (2.5 mmol, 0.10 g).[15]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 W and 75 °C for 30 minutes.[15]
-
Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The formed precipitate is filtered under vacuum, washed with water and cold ethanol.[15]
-
Recrystallize the product from absolute ethanol or an ethanol-water mixture to obtain the pure dihydro-pyrazole.[15]
Logical Relationship for Microwave Synthesis:
Caption: Comparison of conventional heating and microwave irradiation in pyrazole synthesis.
The Rise of Mechanochemistry: Solvent-Free Synthesis
Mechanochemical synthesis, typically performed using a ball mill, offers a compelling green alternative by eliminating the need for bulk solvents.[16][17] This solvent-free approach not only reduces waste but can also lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.[4][14]
Protocol 3: One-Pot Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazoles
This protocol describes a solvent-free, one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines using a mechanochemical ball mill.[16]
Rationale: The high-frequency vibration in a ball mill provides the necessary energy to initiate the reaction between the solid reactants.[16] This method avoids the use of potentially hazardous solvents and simplifies the workup process, often requiring only a simple filtration step.[17] The in-situ oxidation of the intermediate pyrazoline to the pyrazole is also achieved under these conditions.[16]
Materials:
-
Chalcone derivative
-
Hydrazine
-
Sodium persulfate (Na₂S₂O₈) or Ceric ammonium nitrate (Ce(NH₄)₂(NO₃)₆) as an oxidant[16]
-
Stainless steel balls and jar for ball milling
Procedure:
-
Place the chalcone derivative (1 mmol), hydrazine (1.5 mmol), and stainless-steel balls into the milling jar.
-
Vibrate the mixture at a high frequency for 30 minutes.
-
Add the oxidant (e.g., Na₂S₂O₈, 2 mmol) to the jar.
-
Continue the high-frequency vibration for another 30 minutes.
-
After the reaction is complete, disperse the reaction mixture in water.
-
Collect the solid product by filtration and wash with water to obtain the 3,5-diphenyl-1H-pyrazole.[16]
Comparative Analysis of Green Synthesis Methods
To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key features of the discussed green synthesis protocols.
| Method | Key Principle | Typical Reaction Time | Solvent | Energy Source | Key Advantages | References |
| Multicomponent Reaction | Atom Economy | 10-15 minutes | Water | Ultrasound | High efficiency, operational simplicity, rapid access to complexity. | [10][11] |
| Microwave-Assisted | Energy Efficiency | 5-30 minutes | Ethanol | Microwave | Drastically reduced reaction times, higher yields, improved purity. | [2][15][18] |
| Mechanochemical | Solvent-Free | 30-60 minutes | None | Mechanical | Eliminates bulk solvents, simple workup, can access unique reactivity. | [16][17] |
Conclusion and Future Outlook
The transition to green and sustainable synthetic methodologies is not merely an environmental imperative but a scientific one, offering tangible benefits in efficiency, cost-effectiveness, and safety. The protocols detailed in this guide provide a practical starting point for researchers to incorporate these advanced techniques into their workflows for the synthesis of pyrazole derivatives. Future research will likely focus on the development of even more benign catalysts, the use of renewable starting materials, and the integration of flow chemistry with these green techniques to create highly automated and sustainable synthetic platforms.
References
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 12. cornous.com [cornous.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-methyl-1H-pyrazole-3-carbonitrile
Prepared by the Applications Science Division
Welcome to the technical support center for the synthesis of 5-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure product purity. Drawing from established chemical principles and field-proven methodologies, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions.
Section 1: Foundational Principles of the Synthesis
The synthesis of this compound is most effectively achieved through the cyclocondensation reaction of hydrazine with acetylacetonitrile (3-oxobutanenitrile). This reaction is a cornerstone of pyrazole synthesis, relying on the nucleophilic character of hydrazine and the electrophilic centers of the β-ketonitrile.
The reaction proceeds through two key stages:
-
Condensation: One of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of acetylacetonitrile, forming a hydrazone intermediate.
-
Cyclization and Dehydration: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization and dehydration to yield the aromatic pyrazole ring.
Understanding this mechanism is crucial for diagnosing issues and optimizing conditions, as each step is influenced by factors like pH, temperature, and solvent.
Caption: Fig. 1: Reaction mechanism for pyrazole synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My yield of this compound is consistently low (<50%). What are the most common causes?
A: Low yields are typically traced back to one of three areas: incomplete reaction, formation of side products, or loss during workup.
-
Causality & Explanation: The cyclocondensation reaction is an equilibrium process until the final, irreversible dehydration step. If conditions are not optimal, the reaction may not proceed to completion. The primary starting material, acetylacetonitrile, can also undergo self-condensation or decomposition under harsh basic or acidic conditions, reducing the amount available to form the desired product.
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Acetylacetonitrile can degrade over time. It is advisable to use freshly distilled or recently purchased reagent. Confirm the concentration of your hydrazine hydrate, as it is hygroscopic.
-
Optimize Reaction Temperature: While refluxing in ethanol is a common procedure, excessive heat can promote side reactions. Try running the reaction at a lower temperature (e.g., 40-50 °C) for a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Control the pH: The reaction is often catalyzed by a weak acid. Adding a catalytic amount of acetic acid can facilitate both the initial condensation and the final dehydration step.[1] However, strongly acidic or basic conditions should be avoided.
-
Ensure Anhydrous Conditions (Initially): While water is a byproduct, starting the reaction in a dry solvent like absolute ethanol can improve the initial condensation rate.
-
Q2: I am observing multiple spots on my TLC plate post-reaction, even after extended reflux. How can I identify and minimize these impurities?
A: The presence of multiple spots indicates either unreacted starting materials or the formation of byproducts.
-
Causality & Explanation: The most common impurities are unreacted acetylacetonitrile and hydrazine. In some cases, side reactions such as the formation of pyrazoline intermediates that fail to aromatize can occur.[2] If using a substituted hydrazine, the formation of regioisomers is a major concern, though this is not an issue with hydrazine hydrate.[1]
-
Troubleshooting Steps:
-
Co-spotting on TLC: Spot your reaction mixture alongside your starting materials (hydrazine and acetylacetonitrile) on the same TLC plate to confirm if the extra spots correspond to unreacted reagents.
-
Optimize Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate. This can help drive the reaction to completion and ensure the full consumption of the more valuable acetylacetonitrile.
-
Introduce a Mild Oxidant (Advanced): In some pyrazole syntheses from pyrazolines, an in-situ oxidation step is used.[1] While generally not required for this specific synthesis, if you suspect an unaromatized pyrazoline intermediate, adding a mild oxidant during workup could be explored cautiously.
-
Purification Strategy: If side products are unavoidable, effective purification is key. Recrystallization is often sufficient. If impurities are persistent, column chromatography on silica gel is a reliable alternative.[3]
-
Q3: The reaction seems to stall and never reaches full conversion according to TLC or NMR analysis. How can I drive it to completion?
A: A stalled reaction points to an issue with the reaction kinetics or equilibrium.
-
Causality & Explanation: The final dehydration step to form the aromatic pyrazole ring is the primary driving force of the reaction. If this step is kinetically slow, the reaction can appear to stall. This can be due to suboptimal pH, insufficient temperature, or the choice of solvent.
-
Troubleshooting Steps:
-
Solvent Choice: Polar protic solvents like ethanol or methanol are generally effective as they can solvate the transition states.[4] For particularly stubborn reactions, switching to a higher-boiling solvent like n-butanol or adding a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TSA) might be beneficial, but must be done carefully to avoid degradation.
-
Water Removal: Although the reaction produces water, removing it can help shift the equilibrium towards the product. This can be achieved in higher-boiling solvents by using a Dean-Stark apparatus.
-
Increase Reaction Time: Simply extending the reaction time, for instance, from 4 hours to 12 or 24 hours (while monitoring with TLC), is often the simplest solution.
-
Q4: I am losing a significant amount of product during the workup and purification steps. What are the best practices for isolation?
A: Product loss during isolation is a common but preventable issue. This compound is a polar molecule with some water solubility.
-
Causality & Explanation: The pyrazole nitrogen can be protonated, and the nitrile group is polar, leading to partial solubility in aqueous layers during extraction. Furthermore, the product can be volatile under high vacuum and elevated temperatures.
-
Troubleshooting Steps:
-
Extraction pH: Before extracting with an organic solvent like ethyl acetate or dichloromethane, ensure the aqueous layer is neutralized or slightly basic (pH 7-8). This keeps the pyrazole in its neutral form, maximizing its partitioning into the organic layer.
-
Salting Out: Add brine (saturated NaCl solution) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase and decreases the solubility of the organic product, driving more of it into the organic layer.
-
Purification Method:
-
Recrystallization: This is the preferred method for purification. Ethanol, isopropanol, or mixtures of ethyl acetate/hexane are good starting points.[5] Slow cooling will yield purer crystals.
-
Acid Salt Formation: For very difficult purifications, the pyrazole can be dissolved in a solvent and treated with an acid (like HCl) to precipitate the hydrochloride salt, which can then be isolated and neutralized to recover the pure product.[6]
-
-
Drying: When removing solvent on a rotary evaporator, avoid excessive temperatures (>40-50 °C) to prevent loss of the product through sublimation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for this synthesis? A: Ethanol is the most commonly used and effective solvent, typically at reflux temperature.[4] This provides a good balance of reactant solubility and reaction rate. However, as detailed in the troubleshooting guide, modifying these conditions can be a powerful tool. The table below summarizes common choices.
Q2: Is a catalyst necessary for this reaction? A: The reaction can proceed without a catalyst, but it is often slow. A catalytic amount of a weak acid, such as acetic acid, is highly recommended to accelerate both the hydrazone formation and the rate-limiting dehydration step.[1][7]
Q3: How does pH affect the reaction outcome? A: pH is critical. A slightly acidic environment (pH 4-6) protonates the carbonyl oxygen of acetylacetonitrile, making it more electrophilic for the initial attack by hydrazine. It also facilitates the final dehydration step. Strongly acidic conditions (pH < 2) will fully protonate the hydrazine, rendering it non-nucleophilic. Strongly basic conditions (pH > 10) can promote self-condensation of the acetylacetonitrile.
Q4: Can I use a substituted hydrazine instead of hydrazine hydrate? What should I consider? A: Yes, substituted hydrazines (e.g., methylhydrazine, phenylhydrazine) can be used to synthesize N-substituted pyrazoles. However, this introduces the significant challenge of regioselectivity . The reaction can produce two different regioisomers (e.g., 1,3-dimethyl vs. 1,5-dimethyl). The outcome is highly dependent on the steric and electronic nature of the hydrazine substituent and the reaction conditions.[1][2] Careful characterization (e.g., using 2D NMR techniques) is essential to confirm the structure of the product.
Section 4: Data Summary & Visualization
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |
| Ethanol | Reflux (~78°C) | 2-4 hours | Good to Excellent | Standard, reliable choice. Easy workup.[4] |
| Acetic Acid | Reflux (~118°C) | 1-2 hours | Excellent | Acts as both solvent and catalyst. Can be harsh.[8] |
| Methanol | Reflux (~65°C) | 4-8 hours | Good | Lower temperature may reduce byproducts. |
| Water | Reflux (100°C) | 4-6 hours | Moderate to Good | A green chemistry approach, but purification can be harder.[9] |
| Toluene (Dean-Stark) | Reflux (~111°C) | 3-5 hours | Excellent | Azeotropic removal of water drives reaction to completion. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low yield issues.
Caption: Fig. 2: Troubleshooting workflow for low yield.
Section 5: Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials:
-
Acetylacetonitrile (3-oxobutanenitrile)
-
Hydrazine hydrate (~64% solution, or adjust moles accordingly)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Hexane
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetonitrile (e.g., 9.71 g, 0.1 mol) and absolute ethanol (100 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (e.g., 5.5 mL, ~0.11 mol, 1.1 equivalents) dropwise to the solution. An exotherm may be observed.
-
Catalysis: Add 5-10 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (~78-80 °C) using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase) until the acetylacetonitrile spot has disappeared (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator at a bath temperature no higher than 40°C.
-
Workup:
-
To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Stir until all residue has dissolved.
-
Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with 50 mL of brine.
-
Extract the combined aqueous layer and brine wash with another 50 mL of ethyl acetate.
-
Combine all organic layers.
-
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Crystallization: Reduce the volume of the filtrate on the rotary evaporator to about 30-40 mL. The product should begin to crystallize. Slowly add hexane while stirring until the solution becomes cloudy. Allow the flask to stand at room temperature for 1 hour, then place it in an ice bath for another hour to complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash the crystals with a small amount of cold hexane, and dry under vacuum. The product should be a white to off-white solid.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. rsc.org [rsc.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
minimizing side products in the synthesis of 5-methyl-1H-pyrazole-3-carbonitrile
Welcome to the technical support guide for the synthesis of 5-methyl-1H-pyrazole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The following troubleshooting guide and FAQs address common challenges encountered during its synthesis, with a focus on minimizing side product formation and maximizing yield and purity.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is most commonly achieved via the cyclocondensation of a β-ketonitrile equivalent with hydrazine.[1][2] While seemingly straightforward, the reaction with an unsymmetrical precursor presents a significant challenge: the formation of a regioisomeric impurity, 3-methyl-1H-pyrazole-5-carbonitrile . Controlling the reaction conditions to favor the desired 5-methyl isomer is critical for an efficient and clean synthesis. This guide provides in-depth solutions to this and other common side reactions.
Core Synthesis Pathway
The primary reaction involves the condensation of a precursor like (E)-4,4-dimethoxy-2-methylbut-2-enenitrile (a synthetic equivalent of acetoacetonitrile) with hydrazine hydrate. The reaction proceeds through a hydrazone intermediate, followed by cyclization and elimination to form the aromatic pyrazole ring.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.
Question 1: My reaction produces a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired 5-methyl product?
Answer: This is the most common problem and arises from the two distinct electrophilic carbons in the β-ketonitrile precursor and the two different nucleophilic nitrogens in hydrazine. The initial nucleophilic attack of hydrazine determines the final substitution pattern. The key to controlling this is managing the reaction's pH.[1][2]
Causality:
-
Under acidic conditions: The nitrogen atom adjacent to the methyl group (C5 position) is more sterically hindered. Protonation of the carbonyl oxygen (or its equivalent) makes this carbon the more reactive electrophile. The less hindered terminal nitrogen of hydrazine preferentially attacks this site, leading primarily to the desired This compound .
-
Under basic or neutral conditions: The reaction is less controlled, and both carbons are susceptible to attack, leading to a mixture of the 5-methyl and 3-methyl regioisomers.
Caption: Competing reaction pathways leading to regioisomeric products.
Optimization Strategy & Protocol:
To favor the 5-methyl isomer, an acid-catalyzed condensation is recommended.
Table 1: Effect of pH on Regioselectivity
| Condition | Predominant Isomer | Typical Ratio (5-methyl : 3-methyl) |
| Acidic (e.g., Acetic Acid) | This compound | > 95 : 5 |
| Neutral (e.g., Ethanol) | Mixture | ~ 60 : 40 to 50 : 50 |
| Basic (e.g., with NaOEt) | Mixture, favors 3-methyl | < 40 : 60 |
Protocol 1: Regioselective Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (E)-4,4-dimethoxy-2-methylbut-2-enenitrile (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: The product will often precipitate as a solid and can be collected by filtration. If it remains in solution, extract the aqueous layer with ethyl acetate (3x volumes).
-
Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Question 2: My NMR analysis shows signals that don't correspond to the aromatic pyrazole. The mass spectrum is correct, but the proton signals are shifted upfield. What is this impurity?
Answer: You are likely observing the pyrazoline intermediate . The final step in pyrazole synthesis is an oxidation or elimination reaction that aromatizes the five-membered ring.[1] If this step is incomplete, the non-aromatic pyrazoline will be a major component of your crude product.
Causality: The cyclization of the hydrazone intermediate forms a dihydropyrazole (pyrazoline). The elimination of water to form the stable aromatic ring requires sufficient heat or an acid catalyst to proceed to completion. Insufficient reaction time or temperature can stall the reaction at the pyrazoline stage.
Troubleshooting Workflow:
Caption: Decision workflow for handling incomplete aromatization.
Solution: If you have already worked up the reaction, you can re-subject the crude material to the reaction conditions. Dissolve the crude product in glacial acetic acid and reflux for an additional 1-2 hours. Alternatively, during the initial synthesis, ensure the reaction goes to completion by:
-
Increasing Reflux Time: Extend the reflux period to 6-8 hours.
-
Using a Co-solvent: Employing a solvent like toluene with a Dean-Stark trap can help azeotropically remove water, driving the equilibrium towards the aromatic product.
Question 3: After workup, I see a new impurity with a different mass, possibly from nitrile hydrolysis. How do I avoid this?
Answer: The nitrile group (-C≡N) is susceptible to hydrolysis to either an amide (-CONH₂) or a carboxylic acid (-COOH) under harsh acidic or basic conditions, especially when heated for extended periods during workup.
Causality:
-
Acidic Hydrolysis: Prolonged heating in strong acid (e.g., HCl, H₂SO₄) during workup can convert the nitrile to a carboxylic acid.
-
Basic Hydrolysis: Using strong bases (e.g., NaOH, KOH) for neutralization, especially with heating, can lead to the formation of the corresponding amide or carboxylate salt.
Solution: The key is to maintain mild conditions during the workup and purification stages.
-
Neutralization: Use a weak base like sodium bicarbonate (NaHCO₃) for neutralization and perform it at low temperatures (0-5 °C) to minimize contact time with basic conditions.
-
Purification: Avoid strongly acidic or basic modifiers during column chromatography. Use neutral solvent systems like hexane/ethyl acetate. If the compound requires an additive for better chromatography, consider a volatile one like triethylamine, which can be easily removed.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for purifying the final product? A1: The most effective methods are column chromatography and recrystallization.[3]
-
Column Chromatography: Silica gel is the standard stationary phase. A gradient elution with a hexane/ethyl acetate solvent system is typically effective for separating the desired product from the regioisomer and other impurities. The 5-methyl isomer is generally slightly more polar than the 3-methyl isomer.
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be highly effective. Solvents like ethanol, isopropanol, or toluene/heptane mixtures are good starting points.[3][4]
Q2: Can I use a substituted hydrazine, like methylhydrazine, in this reaction? A2: Yes, but this introduces another layer of complexity. Using methylhydrazine will result in two possible N-methylated pyrazole products in addition to the regioisomers based on the C3/C5 substitution. The reaction will yield a mixture of 1,5-dimethyl-1H-pyrazole-3-carbonitrile and 1,3-dimethyl-1H-pyrazole-5-carbonitrile. The control of regioselectivity in such cases is even more dependent on subtle electronic and steric factors and requires careful optimization.
Q3: My final product is a persistent oil, but the literature reports a solid. What should I do? A3: A product appearing as an oil when it should be a solid usually indicates the presence of residual solvent or impurities that are causing melting point depression.
-
Remove Solvents: Ensure all solvents are removed under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Add a non-polar solvent in which the product is insoluble (like hexane or diethyl ether), and scratch the flask with a glass rod to induce crystallization.
-
Re-purify: If trituration fails, the impurity level is likely too high. Re-purify the material using column chromatography.[3]
References
Technical Support Center: Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
An in-depth technical guide from the Bench to Production
Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most common challenges encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, a cornerstone reaction often referred to as the Knorr Pyrazole Synthesis.[1][2]
Core Principles: The Knorr Pyrazole Synthesis Mechanism
The reaction's success hinges on a two-step condensation-cyclization sequence between a 1,3-dicarbonyl compound and a hydrazine.[3][4] Understanding this mechanism is the first step in effective troubleshooting. The process is typically catalyzed by acid and involves the initial formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the stable, aromatic pyrazole ring.[5]
Caption: The reaction pathway of the Knorr Pyrazole Synthesis.
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section addresses specific, practical problems you may encounter in the lab.
Q1: My reaction yield is disappointingly low. What are the likely causes and how can I fix it?
A low yield is the most common complaint, and it can stem from multiple factors, from reagent quality to thermal control, especially during scale-up.[6]
| Potential Cause | Explanation & Validation | Recommended Solution |
| Poor Reagent Quality | Hydrazine, especially, can degrade over time. 1,3-dicarbonyls can undergo self-condensation. Verify purity by NMR or TLC against a known standard. | Use freshly opened or purified reagents. Hydrazine hydrate is a common and stable choice.[7][8] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to check for the consumption of the limiting reagent. | Increase reaction time or temperature. Consider adding a catalytic amount of acid (e.g., glacial acetic acid, p-TsOH) to accelerate the cyclization and dehydration steps.[3] |
| Sub-optimal Stoichiometry | An incorrect ratio of reactants can leave the limiting reagent unconsumed. While a 1:1 ratio is theoretical, a slight excess of hydrazine is often used. | Start with a 1:1.1 to 1:2 ratio of dicarbonyl to hydrazine.[7] Perform a small stoichiometry screen to find the optimal ratio for your specific substrates. |
| Thermal Degradation | The condensation can be exothermic.[6] Overheating, especially in larger batches with poor heat dissipation, can lead to decomposition of reactants or products. | Monitor the internal reaction temperature. For larger scales, ensure efficient stirring and consider slower, controlled addition of the hydrazine to manage the exotherm.[6] |
| Product Precipitation Issues | The product may be partially soluble in the reaction solvent, leading to losses during workup and filtration. | Choose a solvent where the starting materials are soluble but the pyrazole product is poorly soluble at room or colder temperatures to maximize precipitation and recovery. |
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the selectivity?
This is a classic challenge in pyrazole synthesis.[9] When an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) reacts with a substituted hydrazine, two different constitutional isomers can form, which are often difficult to separate.[1][10]
Caption: A logical workflow for troubleshooting common pyrazole synthesis issues.
Key Factors Controlling Regioselectivity:
-
Electronic Effects : The initial nucleophilic attack from the hydrazine will favor the more electrophilic carbonyl carbon. An electron-withdrawing group (like a CF₃ group) will make the adjacent carbonyl more reactive.[10]
-
Steric Hindrance : A bulky substituent on the dicarbonyl or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[10]
-
Reaction Conditions (Solvent & pH) : This is your most powerful tool for optimization.
-
pH Control : Under acidic conditions, the more basic nitrogen of a substituted hydrazine (e.g., the NH₂ of phenylhydrazine) is protonated first, making the other nitrogen the primary nucleophile and potentially reversing selectivity.[10]
-
Solvent Choice : Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[11] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl, leading to a cleaner reaction.[11] Aprotic dipolar solvents like N,N-dimethylacetamide have also been shown to improve regioselectivity with aryl hydrazines compared to ethanol.[1]
-
Q3: My crude product is an oil or contains impurities that are difficult to remove. What are the best purification strategies?
Purification can be challenging, but several robust methods exist.
-
Recrystallization : The go-to method if your product is a solid. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find conditions that provide good differential solubility between your product and impurities.
-
Column Chromatography : Effective for separating regioisomers or removing closely related impurities. Use TLC to develop an appropriate solvent system before committing to a large-scale column.
-
Acid-Salt Precipitation : A highly effective but underutilized technique for basic pyrazoles. Dissolve the crude product in a suitable organic solvent and add an acid (e.g., HCl in ether, sulfuric acid). The protonated pyrazole salt is often a crystalline solid that precipitates out, leaving neutral impurities behind in the solvent.[12][13] The pure pyrazole can then be recovered by neutralizing the salt with a base.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for this reaction?
There is no single "best" solvent, as the optimal choice depends on your specific substrates and goals (yield vs. regioselectivity).
| Solvent | Advantages | Disadvantages |
| Ethanol/Propanol | Inexpensive, common, good for precipitating many pyrazole products.[7] | Often leads to mixtures of regioisomers with unsymmetrical dicarbonyls.[1][11] |
| Glacial Acetic Acid | Acts as both solvent and catalyst, often promoting fast reactions. | Can be difficult to remove; may not be suitable for acid-sensitive functional groups. |
| Fluorinated Alcohols (TFE, HFIP) | Excellent for achieving high regioselectivity.[11] | More expensive than standard alcohols. |
| Solvent-Free | Environmentally friendly ("green") and can lead to very fast reaction times with simple workups.[14] | May require higher temperatures; not suitable for all substrates. |
Q: Do I always need to add an acid catalyst?
While the reaction can sometimes proceed without a catalyst, it is often sluggish.[9] A catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid is highly recommended to protonate a carbonyl oxygen, making it more electrophilic and accelerating both the initial condensation and the final dehydration step.[3]
Q: What is the practical difference between using hydrazine hydrate and anhydrous hydrazine?
Hydrazine hydrate is a solution of hydrazine in water (typically 64% hydrazine by weight) and is the most common, stable, and safer form to handle.[7][8] Anhydrous hydrazine is highly reactive and toxic and is generally reserved for applications where water must be strictly excluded. For most Knorr pyrazole syntheses, hydrazine hydrate is perfectly suitable and is the recommended reagent.[7][8]
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol is a representative example of a Knorr synthesis using a β-ketoester, which yields a pyrazolone, a stable tautomer of the corresponding pyrazole.[5]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (~64%, 2.0 eq)
-
1-Propanol
-
Glacial Acetic Acid (catalytic, ~3-5 drops)
-
Water (for precipitation)
-
25-mL round-bottom flask with reflux condenser
-
Stir bar and magnetic stir plate/hot plate
Procedure:
-
To the round-bottom flask, add ethyl benzoylacetate (e.g., 3 mmol, 577 mg).
-
Add 1-propanol (e.g., 3 mL) and the stir bar.
-
Add hydrazine hydrate (e.g., 6 mmol, ~0.3 mL).
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 100°C) with stirring.
-
Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate / 70% Hexane) until the ethyl benzoylacetate spot is consumed (typically 1-2 hours).
-
Once complete, remove the flask from the heat. While still hot, carefully add deionized water (e.g., 10 mL) to the reaction mixture with stirring. The product should precipitate as a white solid.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Dry the product under vacuum to obtain the final pyrazolone.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrazine hydrate: Significance and symbolism [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation
Welcome to the Technical Support Center for the optimization of pyrazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors.
The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, crucial for the synthesis of a vast array of pharmacologically active compounds.[1][2][3] However, the inherent tautomerism of the pyrazole ring, where the two nitrogen atoms exhibit similar reactivity, presents a significant challenge in controlling regioselectivity.[4][5] This often leads to the formation of product mixtures that are difficult to separate, complicating synthesis and impacting yields.[4]
This resource is structured to provide both immediate solutions to specific experimental problems and a deeper understanding of the underlying principles governing this reaction.
Troubleshooting Guide
This section addresses specific issues encountered during pyrazole N-alkylation experiments in a direct question-and-answer format.
Issue 1: Poor or No Product Yield
Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low or no product yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.
1. Re-evaluate Your Base and Deprotonation Step
The reaction begins with the deprotonation of the pyrazole NH to form a nucleophilic pyrazolate anion. Inadequate deprotonation is a primary cause of failure.
-
Base Strength: Ensure the base is strong enough to deprotonate the pyrazole. Common choices, in increasing order of strength, are potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[6] For less acidic pyrazoles or less reactive alkylating agents, a stronger base like NaH is often necessary.
-
Anhydrous Conditions: Strong bases like NaH react violently with water. Any moisture in the reaction will quench the base and the pyrazolate anion. Ensure all glassware is oven-dried and solvents and reagents are anhydrous.[6]
-
Solubility: The base and the pyrazole must have sufficient solubility in the chosen solvent. If the base is not soluble, the reaction becomes a heterogeneous mixture where deprotonation can only occur at the surface of the base particles, leading to slow and incomplete reactions. Switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve solubility.[6]
2. Check the Alkylating Agent's Reactivity
The electrophilicity of your alkylating agent is critical.
-
Leaving Group: The reactivity of an alkylating agent (R-X) is highly dependent on the leaving group (X). The general trend is I > Br > OTs > Cl.[6] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: A very bulky alkylating agent may react slowly or not at all due to steric hindrance.
3. Optimize Reaction Conditions
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature without success, try increasing the temperature incrementally (e.g., to 50 °C, 80 °C). Monitor for potential side product formation at higher temperatures.[1]
-
Reaction Time: Some reactions are simply slow. Monitor the reaction's progress over a longer period (e.g., 24 hours) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before concluding it has failed.[1]
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction produces a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I control the regioselectivity?
A: This is the most common and critical challenge in pyrazole N-alkylation. The regiochemical outcome is a delicate balance of steric effects, electronic effects, and reaction conditions.[7] Controlling these factors is key to selectively obtaining a single isomer.
Factors Influencing Regioselectivity:
-
Steric Effects: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][7] The N1 position is generally less hindered than the N2 position (which is flanked by the C3 substituent).
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups increase it. This can be used to electronically differentiate the two nitrogens.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[5][7] This is because the cation of the base can associate with the pyrazolate anion, altering the steric environment and nucleophilicity of the two nitrogen atoms.
Strategies for Selective N1-Alkylation (Less Hindered Nitrogen):
-
Utilize Steric Hindrance: If your pyrazole is substituted at C3 and C5, ensure the C5 substituent is smaller than the C3 substituent.
-
Use a Bulky Alkylating Agent: A sterically demanding electrophile will preferentially react at the less hindered N1 position.[6] Recently, α-halomethylsilanes have been used as "masked" methylating agents to achieve high N1 selectivity due to their steric bulk.[8]
-
Choice of Base and Solvent: The combination of a strong base like NaH in a non-coordinating solvent like THF, or a weaker base like K₂CO₃ in a polar aprotic solvent like DMSO, has been shown to favor N1-alkylation.[6][7][9]
Strategies for Selective N2-Alkylation (More Hindered Nitrogen):
-
Directed Alkylation: In some cases, specific catalysts can be used to direct alkylation to the N2 position. For instance, magnesium-based Lewis acids have been reported to favor N2-alkylation.[6]
-
Substituent Effects: An intramolecular hydrogen bond between a pyrazole substituent and the N1 nitrogen can block it, directing the alkylating agent to the N2 position. Computational modeling can help predict such interactions.[10]
Caption: General mechanism and factors controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases and solvents for pyrazole N-alkylation, and what is the rationale for their selection?
A1: The choice of base and solvent is critical for both yield and regioselectivity.[6][11]
-
Bases:
-
NaH (Sodium Hydride): A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. It is often used in solvents like THF or DMF. Its use ensures complete formation of the pyrazolate anion before adding the electrophile.
-
K₂CO₃ / Cs₂CO₃ (Potassium/Cesium Carbonate): Weaker, heterogeneous bases. They are safer and easier to handle than NaH. Cesium carbonate is more soluble and reactive than potassium carbonate. These are typically used in polar aprotic solvents like DMF, DMSO, or acetonitrile at elevated temperatures.[5][6]
-
-
Solvents:
-
DMF, DMSO: Polar aprotic solvents are excellent choices because they effectively solvate the cation (e.g., Na⁺, K⁺) from the base. This leaves the pyrazolate anion "naked" and more nucleophilic, accelerating the reaction.[6]
-
THF (Tetrahydrofuran): A less polar aprotic solvent, commonly used with NaH. It is less effective at solvating cations than DMF or DMSO, which can sometimes be leveraged to influence regioselectivity.
-
Acetonitrile (MeCN): Another common polar aprotic solvent.
-
| Condition | Typical Outcome Favoring N1 Isomer | Rationale |
| Base/Solvent Combination | K₂CO₃ in DMSO | A well-documented system that often provides high N1 selectivity through a balance of factors.[9] |
| NaH in THF | Creates a "free" anion where sterics are the dominant controlling factor, favoring the N1 position.[7] | |
| Alkylating Agent | Sterically bulky (e.g., R₃SiCH₂-X) | The large size of the electrophile prevents attack at the more hindered N2 position.[8] |
| Pyrazole Substitution | Bulky C3 substituent, small C5 | The pyrazole's own steric profile directs the incoming electrophile to the less hindered N1 nitrogen. |
Table 1: Common Conditions Favoring N1-Alkylation. Data is illustrative and compiled from multiple sources.[6][7][8][9]
Q2: Are there alternative methods for pyrazole N-alkylation besides using a base?
A2: Yes, several alternative methods have been developed to overcome the challenges of base-mediated alkylation.
-
Acid-Catalyzed Alkylation: This method avoids strong bases entirely. One effective approach uses trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA).[2][12] This reaction often proceeds at room temperature and provides good yields, though regioselectivity is still sterically controlled.[2]
-
Enzymatic Alkylation: For ultimate control of regioselectivity, engineered enzymes have been developed. These biocatalysts can perform alkylations with unprecedented selectivity (>99%), even producing the more sterically hindered isomer, which is extremely challenging with traditional chemical methods.[4][13] This approach uses simple haloalkanes as the alkyl source in a two-enzyme cascade system.[4]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles with alcohols under neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.
Q3: What analytical techniques are best for determining the N1/N2 isomer ratio?
A3: Differentiating and quantifying regioisomers is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique.
-
¹H NMR: The chemical shifts of the pyrazole ring protons and the protons on the newly introduced alkyl group will be different for each isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive for structure confirmation. For example, an NOE correlation between the protons of the alkyl group at N1 and the protons of the substituent at C5 would confirm the N1-isomer.[2]
-
-
Liquid Chromatography (LC): Techniques like HPLC or UPLC can often separate the two isomers, allowing for quantification based on peak area. Coupling the LC to a Mass Spectrometer (LC-MS) helps confirm that the separated peaks have the correct mass for the product.
-
X-ray Crystallography: If you can grow a suitable crystal of one of the products, X-ray diffraction provides unambiguous proof of its structure and regiochemistry.[9]
Experimental Protocols
Protocol 1: General Base-Mediated N-Alkylation (Favoring N1 Isomer)
This protocol describes a common method using potassium carbonate in DMF.
Materials:
-
Substituted 1H-pyrazole (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the pyrazole.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and any impurities.
Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate
This protocol is adapted from methodologies that avoid strong bases.[2][12]
Materials:
-
Substituted 1H-pyrazole (1.0 eq)
-
Alkyl Trichloroacetimidate (1.2 eq)
-
Camphorsulfonic Acid (CSA) (0.2 eq)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the 1H-pyrazole (1.0 eq), the alkyl trichloroacetimidate (1.2 eq), and CSA (0.2 eq).
-
Add anhydrous DCE to achieve a concentration of 0.1-0.2 M.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-12 hours.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Purification of Crude 5-methyl-1H-pyrazole-3-carbonitrile
Welcome to the technical support center for the purification of 5-methyl-1H-pyrazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring the high purity required for downstream applications.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: My final product is a persistent oil or waxy solid, not the expected crystalline material. How can I induce crystallization?
Probable Causes:
-
Residual Solvent: Trace amounts of reaction or extraction solvents can significantly depress the melting point and inhibit crystallization.
-
Presence of Impurities: Unreacted starting materials or side-products can act as "eutectic" impurities, lowering the melting point of the mixture.
-
Supersaturation: The solution may be supersaturated, requiring a nucleation event to initiate crystal growth.
Solutions:
-
Thorough Solvent Removal: Ensure all volatile solvents are removed by using a rotary evaporator followed by drying under high vacuum. Gentle heating can be applied if the compound is thermally stable.[1]
-
Scratching Method: If the solution is clear, try scratching the inside of the flask with a glass stirring rod at the air-solvent interface.[2] This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline this compound, add a single, tiny crystal to the supersaturated solution. This "seed crystal" will provide a template for further crystallization.
-
Solvent-Antisolvent Precipitation: Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, ethyl acetate). Then, slowly add a "poor" solvent (antisolvent) in which the product is insoluble (e.g., hexanes, water) until turbidity persists.[3] Allow the mixture to stand, and crystals should form.
-
Cooling: If crystallization does not occur at room temperature, try cooling the solution in an ice bath or refrigerator. Slow cooling is often more effective for forming larger, purer crystals.[4]
Issue 2: My NMR spectrum shows the presence of starting materials and other unidentified peaks after initial purification. How can I improve the purity?
Probable Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Side Reactions: The synthesis of pyrazoles, often through condensation reactions, can lead to the formation of regioisomers or other byproducts.[5][6][7]
-
Ineffective Initial Purification: The chosen work-up or initial purification method may not be suitable for removing all impurities.
Solutions:
-
Optimize Reaction Conditions: If possible, revisit the synthesis to ensure complete conversion of starting materials. This may involve adjusting the reaction time, temperature, or stoichiometry of reagents.
-
Liquid-Liquid Extraction: An acid-base extraction can be effective. Pyrazoles are weakly basic and can be protonated. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole may move to the aqueous layer, while non-basic impurities remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the purified product back into an organic solvent.[8]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1]
-
Stationary Phase: Silica gel is the most common choice. For basic compounds like pyrazoles that might streak on acidic silica, consider deactivating the silica with triethylamine (by adding ~1% triethylamine to the eluent) or using neutral alumina.[1][3]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and impurities (aim for an Rf value of 0.2-0.4 for your product).[1]
-
-
Recrystallization: If the impurities have different solubilities than your product, recrystallization can be a powerful purification technique.[1][4] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[3][4]
Issue 3: The yield of my purified product is very low. Where could I be losing my compound?
Probable Causes:
-
Product Solubility: The product might be partially soluble in the aqueous layer during extraction or in the mother liquor after recrystallization.[9]
-
Adsorption on Filtration Media: The product could be adsorbing to filter paper, celite, or drying agents.[9]
-
Volatility: The product might be volatile and lost during solvent removal under high vacuum, especially with gentle heating.[9]
-
Overuse of Decolorizing Carbon: Using too much activated charcoal can lead to the adsorption of the desired product along with colored impurities.[2]
Solutions:
-
Check All Waste Streams: Before discarding any aqueous layers or mother liquors, perform a TLC analysis to ensure they do not contain a significant amount of your product. If they do, perform additional extractions or concentrate the mother liquor to recover more product.
-
Rinse Filtration Media: After filtration, wash the filter cake and any drying agents with a small amount of the pure solvent to recover any adsorbed product.
-
Careful Solvent Removal: Avoid excessive heating during rotary evaporation. If the product is suspected to be volatile, use a cold trap and check the solvent in the trap for your product.[9]
-
Judicious Use of Charcoal: If decolorizing with activated charcoal, use the minimum amount necessary. A small amount is often sufficient to remove colored impurities.[1]
Issue 4: My purified this compound is colored. How can I decolorize it?
Probable Causes:
-
Trace Impurities: Highly colored, minor impurities can be responsible for the coloration of the bulk material.
-
Degradation: The compound may be partially degrading due to exposure to air, light, or heat.
Solutions:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight) and stir or heat briefly. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot filtration through a pad of celite.[1] Be aware that some product may also be adsorbed.[2]
-
Recrystallization: Often, colored impurities are more soluble in the recrystallization solvent and will remain in the mother liquor, leaving behind purer, colorless crystals.[1]
-
Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of a suitable solvent and pass it through a short column ("plug") of silica gel. The colored impurities may be retained on the silica, while the desired product is eluted.[1]
II. Frequently Asked Questions (FAQs)
Q1: What are the expected spectral data for pure this compound?
A1: While specific spectral data can vary slightly based on the solvent and instrument used, here are typical expected values:
-
¹H NMR: You would expect to see a singlet for the methyl group (CH₃), a singlet for the pyrazole ring proton (C4-H), and a broad singlet for the N-H proton. The chemical shifts will depend on the deuterated solvent used.
-
¹³C NMR: Expect signals for the methyl carbon, the two pyrazole ring carbons (C3, C4, and C5), and the nitrile carbon (CN).
-
IR Spectroscopy: Look for a characteristic sharp peak for the nitrile (C≡N) stretch, typically around 2230-2260 cm⁻¹. You will also see C-H and N-H stretching and bending vibrations.[10]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₅H₅N₃, MW: 107.12 g/mol ) should be observed.
Q2: What are the most common solvents for recrystallizing this compound?
A2: The choice of solvent is critical and depends on the compound's polarity. Good starting points for pyrazole derivatives include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and water are commonly used.[4]
-
Mixed Solvent Systems: A common technique is to dissolve the compound in a hot "good" solvent (like ethanol) and then add a "poor" solvent (like water or hexanes) dropwise until the solution becomes cloudy. Then, allow it to cool slowly.[3][4]
Q3: Can I use distillation to purify this compound?
A3: Distillation is a viable purification method for liquid compounds. If your crude product is a liquid or a low-melting solid, vacuum distillation could be an effective technique to separate it from non-volatile impurities. However, care must be taken as some pyrazole derivatives can be thermally unstable.
Q4: What are the common side products in the synthesis of this compound?
A4: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[5][6][11] Depending on the specific synthetic route, common side products can include:
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, two different regioisomeric pyrazoles can be formed.[6]
-
Incompletely cyclized intermediates: Hemiaminals or hydrazones may be present if the reaction does not go to completion.[12]
-
Products of self-condensation: The starting materials may react with themselves under the reaction conditions.
III. Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[4]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.[2][4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[4]
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes).[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.[1] You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Data Table: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexanes | 69 | 0.1 | Good "poor" solvent for recrystallization with more polar solvents. |
| Ethyl Acetate | 77 | 4.4 | Common solvent for both chromatography and recrystallization.[8] |
| Ethanol | 78 | 4.3 | Good "good" solvent for recrystallization, often used with water.[4] |
| Methanol | 65 | 5.1 | Similar to ethanol, but more polar.[13] |
| Water | 100 | 10.2 | Can be used as an anti-solvent with water-miscible organic solvents.[4] |
| Dichloromethane | 40 | 3.1 | Useful for dissolving samples for chromatography. |
IV. Visualizing Purification Workflows
Diagram 1: Troubleshooting Logic for an Oily Product
Caption: Troubleshooting flowchart for inducing crystallization of an oily product.
Diagram 2: General Purification Workflow
Caption: A general workflow for the purification of this compound.
V. References
-
Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem. (URL: 4)
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (URL: 13)
-
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow - Discoveracs.org. (URL: 14)
-
1-Methyl-3-((Methylamino)Methyl)-1H-Pyrazole-5-Carbonitrilehydrochloride. (URL: 15)
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (URL: 3)
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (URL: 16)
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile - NIH. (URL: 17)
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (URL: 8)
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: 9)
-
IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents. (URL: --INVALID-LINK--)
-
Supplementary Information - The Royal Society of Chemistry. (URL: 10)
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (URL: --INVALID-LINK--)
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: 18)
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: 5)
-
US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. (URL: --INVALID-LINK--)
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (URL: 11)
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: --INVALID-LINK--)
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (URL: 19)
-
5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR - ChemicalBook. (URL: --INVALID-LINK--)
-
This compound (C5H5N3) - PubChemLite. (URL: --INVALID-LINK--)
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH. (URL: --INVALID-LINK--)
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (URL: --INVALID-LINK--)
-
1-Methyl-1H-pyrazole-5-carbonitrile synthesis - ChemicalBook. (URL: --INVALID-LINK--)
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide - Benchchem. (URL: 20)
-
Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (URL: 1)
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (URL: 21)
-
5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile | C6H5N3O | CID 164718557 - PubChem. (URL: --INVALID-LINK--)
-
This compound - CymitQuimica. (URL: --INVALID-LINK--)
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (URL: 22)
-
1H-Pyrazole, 3-methyl- - the NIST WebBook. (URL: --INVALID-LINK--)
-
5-Methyl-1H-pyrazole AldrichCPR - Sigma-Aldrich. (URL: --INVALID-LINK--)
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. How To [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 12. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 13. jetir.org [jetir.org]
- 14. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 15. 1-Methyl-3-((Methylamino)Methyl)-1H-Pyrazole-5-Carbonitrile Hydrochloride Details | Chemical Properties, Uses, Safety, Supplier China [nj-finechem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ijcrt.org [ijcrt.org]
- 22. jocpr.com [jocpr.com]
Technical Support Center: Preventing Decomposition of 5-methyl-1H-pyrazole-3-carbonitrile During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 5-methyl-1H-pyrazole-3-carbonitrile, a key building block in medicinal chemistry. Our focus is to provide field-proven insights and scientifically-grounded protocols to prevent its decomposition during reaction workup, ensuring the integrity and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound during a typical aqueous workup?
A1: The molecule's primary liabilities are concentrated at the C3-carbonitrile group. This functional group is susceptible to hydrolysis under both acidic and basic conditions, particularly when heated.[1][2] The hydrolysis can be partial, leading to the formation of 5-methyl-1H-pyrazole-3-carboxamide, or complete, resulting in 5-methyl-1H-pyrazole-3-carboxylic acid.[2] While the pyrazole ring itself is a robust aromatic system, it is not entirely inert.[3]
Q2: How stable is the pyrazole ring itself under workup conditions?
A2: The pyrazole ring is a 6π-electron heteroaromatic system and is generally resistant to moderate oxidizing and reducing agents.[3][4] However, its stability can be compromised under specific pH conditions. In strongly acidic solutions, the pyridine-like nitrogen (at position 2) can be protonated to form a pyrazolium cation.[3] More critically, strong bases can deprotonate the pyrrole-like nitrogen (at position 1), and under harsh conditions, this can lead to ring-opening reactions.[3][5] Therefore, avoiding the use of strong bases like sodium or potassium hydroxide is a critical first step in preserving the core scaffold.
Q3: What is the ideal pH range to maintain during the extractive workup of this compound?
A3: The ideal pH range for handling this compound is near-neutral (pH 6-8). Prolonged exposure to either strongly acidic (pH < 2) or strongly basic (pH > 12) conditions should be avoided. If your reaction requires quenching an acid or base, it is crucial to perform the neutralization carefully, at low temperatures (0-5 °C), and as rapidly as possible to minimize the contact time with harsh reagents.
Q4: How does temperature influence the decomposition of this compound during workup?
A4: Temperature is an accelerator for the primary decomposition pathway: nitrile hydrolysis. Heating a reaction mixture with residual acid or base during workup will significantly increase the rate of conversion of the nitrile to the amide and subsequently to the carboxylic acid.[1][2] All extractive and washing steps should ideally be performed at room temperature or below to suppress these unwanted side reactions.
Troubleshooting Guide: Isolating and Protecting Your Product
This section addresses specific issues you may encounter during the workup and purification of this compound.
Core Problem: Nitrile Group Instability
The most common failure mode is the unintended hydrolysis of the carbonitrile. The diagram below outlines the two primary hydrolysis pathways.
Caption: Primary decomposition pathways via nitrile hydrolysis.
Scenario-Based Troubleshooting
This table details common problems, their probable causes based on chemical principles, and recommended solutions.
| Problem Encountered | Probable Scientific Cause | Recommended Solution & Protocol |
| Low Yield & Product in Aqueous Layer After an acidic wash (e.g., 1M HCl), your organic layer shows low product concentration by TLC, but you suspect it hasn't decomposed. | Protonation of Pyrazole Ring: The pyrazole ring (pKa of conjugate acid ≈ 2.5) becomes protonated in strongly acidic media, forming a water-soluble pyrazolium salt that partitions into the aqueous phase.[3] | Action: Retain and test all aqueous layers with TLC before discarding.[6] Recovery Protocol: Carefully add saturated NaHCO₃ solution to the acidic aqueous layer until effervescence ceases (pH ~8). Re-extract the neutralized aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, dry, and concentrate. |
| New, More Polar Byproduct by TLC/LCMS After a basic wash (e.g., NaHCO₃ or K₂CO₃), a new, slightly more polar spot appears. IR analysis shows a diminished nitrile peak (~2230 cm⁻¹) and a new carbonyl peak (~1660 cm⁻¹). | Partial Hydrolysis to Amide: The nitrile group has undergone partial hydrolysis to the corresponding primary amide, 5-methyl-1H-pyrazole-3-carboxamide. This occurs even with mild bases if contact time is long or the temperature is elevated.[7] | Action: Minimize contact time with any basic solution. Preventative Protocol: Use saturated sodium bicarbonate solution for neutralization at 0 °C. Shake gently and vent frequently.[8] Do not let the layers sit for extended periods. Immediately proceed to the next washing step (e.g., with brine). |
| Drastic Change in Product Properties After workup with strong base (NaOH, KOH) or by heating with acid, your product is now highly polar and largely water-soluble. Mass spec confirms a mass increase of +17 amu (CN to COOH). | Complete Hydrolysis to Carboxylic Acid: The nitrile has been fully hydrolyzed to 5-methyl-1H-pyrazole-3-carboxylic acid. This reaction is often irreversible under standard workup conditions.[1] | Action: The target compound is likely lost. The synthesis must be repeated with a modified workup. Preventative Protocol: Strictly avoid strong bases (NaOH, KOH, LiOH). If a strong acid catalyst must be neutralized, quench the reaction mixture by slowly adding it to a cooled, vigorously stirred biphasic mixture of ethyl acetate and saturated NaHCO₃ solution. |
| Formation of Dark, Intractable Solids Upon addition of a strong base (e.g., 1M NaOH), the mixture darkens, and a precipitate or polymeric material forms. | Pyrazole Ring Opening: In addition to nitrile hydrolysis, strong bases can deprotonate the pyrazole ring, potentially initiating ring-opening or polymerization pathways, leading to complex and often insoluble mixtures.[3][5] | Action: This indicates conditions are far too harsh. The product is likely unrecoverable. Preventative Protocol: Never use strong bases. If a non-nucleophilic organic base is required for neutralization, consider using one like triethylamine or DIPEA, which can be removed with a dilute acid wash (e.g., 1% HCl), assuming your product is stable to dilute acid for a short period. |
Data Summary: Workup Reagent Compatibility
| Reagent | Purpose | Risk Level for C₅H₅N₃ | Expert Recommendation |
| 1M - 2M HCl | Neutralize bases, remove basic impurities | Moderate | Use only if necessary and at 0 °C for a short duration. Risks protonating the product, causing aqueous solubility.[9] |
| Sat. NH₄Cl | Mildly acidic quench (pH ~5) | Low | Excellent choice for quenching organometallic reagents or other basic reactions without resorting to strong acids. |
| Water | Remove water-soluble salts/reagents | Very Low | Generally safe. Use deionized water. |
| Sat. NaHCO₃ | Neutralize acids | Low-Moderate | Preferred reagent for neutralizing acids. Use at 0 °C and minimize contact time to prevent partial nitrile hydrolysis.[8] |
| 1M K₂CO₃ | Neutralize acids | High | Avoid. Significantly more basic than bicarbonate and increases the risk of nitrile hydrolysis. |
| 1M NaOH / KOH | Neutralize strong acids | Extreme | DO NOT USE. High risk of complete nitrile hydrolysis and potential pyrazole ring degradation.[1][3] |
| Brine (Sat. NaCl) | "Wash" & Break emulsions | Very Low | Recommended as a final wash to remove bulk water from the organic layer before adding a drying agent. Helps prevent emulsions.[8] |
Recommended Protocol: Mild Extractive Workup
This procedure is designed to preserve the integrity of this compound after a reaction conducted in a common organic solvent like THF, DCM, or Ethyl Acetate.
Caption: Recommended mild workup workflow.
Step-by-Step Methodology
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Dilute: Dilute the cooled reaction mixture with an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane). A volume 3-5 times that of the initial reaction solvent is a good starting point.[10]
-
Neutralization (If Necessary):
-
If the reaction is acidic: Slowly pour the diluted mixture into a separatory funnel containing a cold (0 °C), saturated solution of sodium bicarbonate. Caution: Add slowly and vent the funnel frequently to release CO₂ gas produced during neutralization.[8] Swirl gently until effervescence stops.
-
If the reaction is basic: Use a cold, saturated solution of ammonium chloride for the initial wash.
-
-
Phase Separation: Allow the layers to separate fully. Drain the aqueous layer. If an emulsion forms, a small addition of brine can help break it.[8]
-
Brine Wash: Wash the organic layer once with brine. This helps to remove most of the dissolved water and any remaining water-soluble impurities.[9]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask for 5-10 minutes.
-
Filtration and Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, which can then be purified by column chromatography or recrystallization.
By adhering to these principles of moderate pH and low temperature, researchers can significantly improve the yield and purity of this compound, ensuring the success of subsequent synthetic steps.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. How To [chem.rochester.edu]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 5-methyl-1H-pyrazole-3-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 5-methyl-1H-pyrazole-3-carbonitrile. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Our focus is on providing practical, experience-driven advice to anticipate and troubleshoot the unique challenges that arise during scale-up.
The synthesis of this compound is a cornerstone for the creation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A common and efficient route involves the condensation of a hydrazine source with a β-keto-nitrile or a related precursor. While this reaction is often straightforward at the gram scale, increasing the batch size introduces new variables that can significantly impact yield, purity, and safety. This guide provides in-depth solutions to these challenges.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis.
Question 1: We are experiencing a significant drop in yield upon scaling up from 10g to 1kg. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during scale-up is a classic problem often rooted in mass and heat transfer limitations.
-
Causality: At the 10g scale, heat dissipates quickly from a round-bottom flask, and magnetic stirring is often sufficient for homogenous mixing. At the 1kg scale in a large reactor, inefficient stirring can create localized "hot spots" where reagents are not uniformly mixed. This can lead to the formation of side products and degradation of both starting material and product. The surface-area-to-volume ratio decreases as you scale up, making heat removal much less efficient.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) to maintain a homogenous slurry or solution. Create a vortex to ensure good top-to-bottom mixing without splashing.
-
Control Reagent Addition Rate: The condensation reaction is often exothermic. Instead of adding the hydrazine source all at once, add it subsurface via a dosing pump over a prolonged period (e.g., 1-2 hours). This allows the reactor's cooling system to keep up with the heat being generated.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not the jacket temperature. This gives you a true reading of the reaction's thermal state. Set strict temperature limits (e.g., not to exceed 25°C during addition) and automate the addition to stop if the temperature rises above this setpoint.
-
Question 2: Our final product is contaminated with an isomeric impurity. How do we identify it and adjust the process to minimize its formation?
Answer: The most common isomeric impurity in this synthesis is 3-methyl-1H-pyrazole-5-carbonitrile . Its formation is mechanistically driven and can be controlled by reaction conditions.
-
Causality: The formation of the two isomers depends on which nitrogen of the methylhydrazine attacks which electrophilic carbon of the precursor. This regioselectivity is highly influenced by pH and the specific precursor used. For example, when using (ethoxymethylene)malononitrile, the initial attack of the substituted nitrogen of methylhydrazine is sterically hindered, but under certain conditions, it can still occur, leading to the undesired isomer.
-
Troubleshooting & Minimization:
-
Identification: Use a combination of HPLC with a reference standard and 1H NMR spectroscopy to identify and quantify the impurity. The chemical shifts of the methyl and pyrazole protons will be distinct for each isomer.
-
pH Control: The reaction is often run in the presence of a base or acid catalyst. Carefully controlling the pH can significantly favor the formation of the desired 5-methyl isomer. If using a base, consider a weaker base or a buffered system to avoid side reactions.
-
Temperature Profile: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the thermodynamically more stable product. Experiment with running the reaction at 0-5°C.
-
Purification: If the impurity is still present, a recrystallization step is often effective. A solvent system where the desired product has lower solubility than the impurity at room temperature is ideal. Toluene or an ethanol/water mixture are good starting points for exploration.
-
Question 3: During the workup, we are struggling with a persistent emulsion during the extraction phase. How can we break it and prevent it in future batches?
Answer: Emulsions are common when scaling up liquid-liquid extractions, especially if fine particulate matter is present or if the agitation is too vigorous.
-
Causality: Emulsions are stabilized by microscopic particles at the interface between the aqueous and organic layers, or by molecules that have both hydrophilic and hydrophobic properties. Over-vigorous mixing with a high-shear stirrer can create tiny droplets that are slow to coalesce.
-
Troubleshooting & Prevention:
-
Immediate Actions to Break Emulsion:
-
Add a small amount of a saturated brine solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Gently warm the mixture (if the product is thermally stable).
-
Add a small amount of a different organic solvent with a different polarity.
-
-
Process Modifications for Prevention:
-
Reduce Agitation Speed: Use a slower, "gentle swirl" type of agitation for extractions instead of high-shear mixing.
-
Filter Before Extraction: If your reaction mixture contains solids, filter them off before performing the extraction. A celite plug can be very effective.
-
Phase-Separation Aids: In some cases, adding a small amount of a demulsifying agent can be justified, but this must be validated to ensure it does not contaminate the final product.
-
-
Scale-Up Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues during the scale-up process.
Technical Support Center: Alternative Catalysts for the Synthesis of 5-Methyl-1H-pyrazole-3-carbonitrile
Welcome to the technical support guide for the synthesis of 5-methyl-1H-pyrazole-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals seeking to optimize this synthesis by exploring alternative, efficient, and sustainable catalytic systems. We will address common experimental challenges and provide in-depth, field-proven insights to enhance your synthetic protocols.
The classical synthesis of this compound typically involves the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[1][2][3][4] In this case, the reactants are hydrazine and acetoacetonitrile (3-oxobutanenitrile). While effective, traditional methods often rely on strong mineral acids, which can present challenges in terms of handling, waste disposal, and catalyst recovery. This guide focuses on modern, alternative catalysts that offer advantages such as improved yields, milder reaction conditions, and alignment with green chemistry principles.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to traditional acid catalysts like H₂SO₄ or HCl for pyrazole synthesis?
A1: While mineral acids are effective, they come with several drawbacks. They are highly corrosive, require neutralization during workup (generating significant salt waste), and are often used in stoichiometric amounts. Alternative catalysts, particularly heterogeneous and recyclable options, offer milder reaction conditions, easier product isolation, reduced environmental impact, and the potential for continuous flow processes.[7][8]
Q2: What are the main classes of alternative catalysts for this synthesis?
A2: Alternative catalysts can be broadly categorized into:
-
Heterogeneous Solid Acids: Materials like nano-ZnO, montmorillonite K-10, silica-supported sulfuric acid, and zeolites.[3][8] These are easily separable from the reaction mixture by simple filtration.
-
Green Catalysts: Mildly acidic and environmentally benign catalysts like ammonium chloride (NH₄Cl) are gaining traction.[5]
-
Ionic Liquids: These can act as both the solvent and the catalyst, often enabling lower reaction temperatures and easy catalyst recycling.[3]
-
Nanocatalysts: Offer high surface area and catalytic activity, leading to shorter reaction times and high yields.[3][9] Examples include various metal oxide nanoparticles.
Q3: Can alternative catalysts influence the regioselectivity of the reaction?
A3: Yes. For unsymmetrical 1,3-dicarbonyl compounds, the choice of catalyst and solvent can significantly impact which regioisomer is formed.[10] While acetoacetonitrile is prone to yielding the desired 5-methyl isomer due to the differential reactivity of the ketone and nitrile-adjacent carbon, the catalytic system can fine-tune this selectivity. For instance, certain solvents like fluorinated alcohols have been shown to enhance regioselectivity in similar syntheses.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound and provides targeted solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst | Some solid catalysts may require activation (e.g., heating under vacuum to remove adsorbed water). Ensure your catalyst is properly prepared. For heterogeneous catalysts, check for signs of deactivation or poisoning from impurities in reagents. |
| Suboptimal Reaction Temperature | The cyclocondensation reaction is temperature-dependent. If the temperature is too low, the reaction rate will be negligible. If too high, side reactions or decomposition of starting materials (especially hydrazine) can occur. Screen a range of temperatures (e.g., room temperature to reflux) to find the optimum. |
| Impure Reagents | Hydrazine hydrate can degrade over time. Acetoacetonitrile can undergo self-condensation. Use freshly distilled or high-purity reagents. Verify reagent purity via NMR or GC-MS if issues persist. |
| Incorrect Solvent | The solvent plays a crucial role in reactant solubility and catalyst activity. Protic solvents like ethanol are common, but for some catalysts, aprotic solvents like DMAc or toluene may be superior.[11] Water can sometimes be used as a green solvent, especially with water-tolerant catalysts.[8] |
| Poor Mixing (Heterogeneous Catalysts) | In reactions with solid catalysts, efficient stirring is critical to ensure adequate contact between the catalyst surface and the reactants. Use a suitable stir bar and agitation speed. |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Explanation & Troubleshooting Steps |
| Side Reactions of Hydrazine | Hydrazine can react with the nitrile group or undergo other undesired pathways. Adding the hydrazine slowly to the mixture of the dicarbonyl and catalyst can sometimes minimize side product formation. |
| Self-Condensation of Acetoacetonitrile | Under strongly basic or acidic conditions, 3-oxobutanenitrile can self-condense. Using milder catalysts like NH₄Cl or operating at lower temperatures can mitigate this.[5] |
| Formation of Hydrazone Intermediate | The reaction proceeds through a hydrazone intermediate.[12] In some cases, this intermediate may be stable and fail to cyclize efficiently. Increasing the temperature or adding a co-catalyst might be necessary to drive the reaction to completion. |
Issue 3: Difficulty in Product Isolation/Purification
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Contamination | If using a homogeneous catalyst, it may co-precipitate with the product. This is a primary advantage of using heterogeneous catalysts, which can be filtered off.[7] |
| Emulsion during Workup | If performing an aqueous workup, emulsions can form. Try adding a saturated brine solution to break the emulsion or perform a filtration through a pad of celite. |
| Product Co-eluting with Impurities | If purification is by column chromatography, impurities may have similar polarity to the desired product. Try a different solvent system for elution or consider recrystallization as an alternative or additional purification step. |
Workflow & Decision Diagram
Below is a troubleshooting workflow to guide your experimental optimization process.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Alternative Catalyst Protocols
Here are two detailed protocols using promising alternative catalysts.
Protocol 1: Green Synthesis using Ammonium Chloride (NH₄Cl)
This method utilizes a cheap, readily available, and environmentally benign catalyst.[5]
Materials:
-
Acetoacetonitrile (3-oxobutanenitrile)
-
Hydrazine hydrate (64-80% solution)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (reagent grade)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetoacetonitrile (10 mmol, 0.83 g) in 20 mL of ethanol.
-
Add ammonium chloride (1 mmol, 0.053 g) to the solution and stir for 5 minutes.
-
Slowly add hydrazine hydrate (12 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Add 20 mL of cold deionized water to the concentrated mixture. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) if further purification is needed.
Protocol 2: Heterogeneous Catalysis using Nano-ZnO
This protocol uses a recyclable, heterogeneous catalyst for a clean and efficient reaction.[3]
Materials:
-
Acetoacetonitrile (3-oxobutanenitrile)
-
Hydrazine hydrate
-
Nano-ZnO catalyst
-
Ethanol (reagent grade)
Procedure:
-
To a 50 mL flask, add acetoacetonitrile (10 mmol, 0.83 g), ethanol (15 mL), and nano-ZnO (5 mol %, ~0.04 g).
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add hydrazine hydrate (11 mmol) to the mixture.
-
Heat the reaction to 60 °C and stir. Monitor the reaction by TLC.
-
Upon completion (typically 1-2 hours), cool the mixture to room temperature.
-
Separate the nano-ZnO catalyst by filtration or centrifugation. The catalyst can be washed with ethanol, dried, and reused for subsequent runs.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield the final product.
Catalyst Performance Comparison
The table below summarizes the performance of various catalytic systems for pyrazole synthesis, providing a basis for selection based on your specific laboratory needs.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Advantages | Disadvantages | Reference(s) |
| H₂SO₄ (Traditional) | Ethanol | Reflux | 2-6 | 80-90 | High yield, well-established | Corrosive, waste generation | [1][2] |
| Ammonium Chloride | Ethanol | Reflux | 2-4 | ~85 | Green, cheap, mild acid | Requires heating | [5] |
| Nano-ZnO | Ethanol | 60 | 1-2 | >90 | High yield, short time, recyclable | Catalyst synthesis required | [3] |
| Amberlyst-70 | Water | RT | 3-5 | 85-95 | Heterogeneous, works in water | Slower at room temp | [11] |
| --INVALID-LINK-- / Cu(OTf)₂ | Ionic Liquid | RT | 0.5-1 | ~82 | Very fast, recyclable system | Expensive catalyst/solvent | [3] |
| None (Solvent-free) | None | 80-100 | 1-3 | 70-85 | No solvent waste | High temp, potential side rxns | [9][13] |
Note: Yields and reaction times are approximate and can vary based on the specific substrate and exact conditions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on Pyrazole Formation Regioselectivity
Welcome to the technical support center for navigating the complexities of pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in pyrazole formation. In my years of experience, the choice of solvent is one of the most critical, yet often overlooked, parameters controlling the isomeric outcome of these reactions. This document provides in-depth, evidence-based troubleshooting advice to help you achieve your desired regioisomer with higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a common issue?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another. In the classic Knorr synthesis of pyrazoles, an unsymmetrical 1,3-dicarbonyl compound reacting with a substituted hydrazine can lead to two different regioisomeric pyrazoles.[1][2][3] This arises because the substituted hydrazine possesses two distinct nucleophilic nitrogen atoms, and the dicarbonyl compound has two different electrophilic carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl group, leading to a mixture of products that are often difficult to separate, posing a significant challenge in synthetic chemistry.[2]
Q2: I'm getting a mixture of regioisomers. What are the key factors that I need to consider to control the outcome?
A2: The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in your 1,3-dicarbonyl starting material plays a major role. Electron-withdrawing groups will activate a neighboring carbonyl group, making it a more favorable site for nucleophilic attack.[2]
-
Steric Hindrance: The size of the substituents on both the dicarbonyl compound and the hydrazine are critical. A bulky group on either reactant can sterically hinder the approach to one carbonyl group, thus favoring attack at the less hindered position.[2]
-
Reaction Conditions: This is where you have the most control. Parameters like solvent , temperature, and the presence of acids or bases can dramatically shift the regioselectivity.[2][4] For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing the selectivity observed under neutral or basic conditions.[2]
Q3: How does the solvent choice specifically influence the regioselectivity of pyrazole formation?
A3: The solvent's role extends beyond simply dissolving the reactants. It can influence the reaction pathway by:
-
Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates or transition states that may be formed during the reaction.[5][6] The mechanism of pyrazole formation from 1,3-dicarbonyls and hydrazines is believed to proceed through intermediates like 3,5-dihydroxypyrazolidines, and the dehydration of these intermediates is often the kinetically controlled step that determines the final regioisomeric ratio.[7] A solvent that preferentially stabilizes the transition state leading to one isomer will increase the rate of its formation.
-
Hydrogen Bonding: Protic solvents, especially fluorinated alcohols, can engage in hydrogen bonding with the carbonyl groups of the 1,3-dicarbonyl compound. This can alter the electrophilicity of the carbonyl carbons and influence the site of the initial nucleophilic attack by the hydrazine.
-
Altering Reactant Conformation: The solvent can influence the conformational equilibrium of the 1,3-dicarbonyl compound, which exists in tautomeric forms. This can, in turn, affect the accessibility of the carbonyl groups to the incoming hydrazine.
Troubleshooting Guides
Guide 1: My pyrazole synthesis is yielding the undesired regioisomer. How can I reverse the selectivity?
This is a common and frustrating problem. Here is a systematic approach to troubleshoot and potentially reverse the regioselectivity:
Step 1: Analyze the Electronic and Steric Profile of Your Substrates.
-
Identify the more electrophilic carbonyl: Is one carbonyl group adjacent to a strong electron-withdrawing group (e.g., -CF3, -NO2)? This is the likely site of initial attack in many cases.
-
Assess steric hindrance: Is one carbonyl group significantly more sterically hindered than the other?
Step 2: Implement a Solvent Screening Strategy.
Step 3: Consider Temperature and Catalyst Effects.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
-
Catalysis: The addition of a catalytic amount of acid or base can significantly alter the reaction mechanism and, consequently, the regioselectivity.
Guide 2: I am unable to separate the regioisomers. What purification strategies can I employ?
Separating regioisomers can be challenging due to their similar physical properties.
Step 1: Chromatographic Methods
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., varying polarity with ethyl acetate/hexane or dichloromethane/methanol gradients). Sometimes, using a less polar solvent system over a longer column can achieve separation.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can be very effective, although it is more resource-intensive.
Step 2: Crystallization
-
Fractional Crystallization: If your products are crystalline, you may be able to separate them by fractional crystallization. This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first.
-
Salt Formation: Pyrazoles are basic and can form salts with acids. The resulting salts may have different solubilities, allowing for separation by crystallization.[8]
Step 3: Derivatization
-
In some cases, it may be easier to separate the isomers after a subsequent chemical transformation. This is a less ideal approach but can be a viable option if all else fails.
Data Presentation
The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation. The following table summarizes key findings from the literature on the effect of solvent on the synthesis of N-methylpyrazoles from 1,3-diketones containing an aryl and a trifluoromethyl substituent.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Diketone Substituents | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| Aryl, CF₃ | Methylhydrazine | Ethanol | Mixture (unspecified ratio) | [9] |
| Aryl, CF₃ | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Increased selectivity for the 5-aryl-3-trifluoromethyl isomer | [9] |
| Aryl, CF₃ | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity (up to 97:3) for the 5-aryl-3-trifluoromethyl isomer | [9] |
Note: The use of highly acidic fluorinated alcohols like TFE and HFIP can significantly enhance the regioselectivity, favoring the formation of the pyrazole with the N-methyl group adjacent to the less sterically hindered carbon and the trifluoromethyl group at the 3-position.[9]
Key Experimental Protocols
Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol is based on the finding that fluorinated alcohols can dramatically improve the regioselectivity of pyrazole formation, particularly when one of the carbonyl groups is part of a trifluoromethyl ketone.[9]
Materials:
-
1,3-Diketone (e.g., 1-aryl-4,4,4-trifluorobutane-1,3-dione)
-
Methylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
NMR spectrometer for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in HFIP (approximately 0.1 M concentration).
-
Addition of Hydrazine: To the stirred solution at room temperature, add methylhydrazine (1.1 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Baseline Protocol in a Conventional Protic Solvent
This protocol serves as a baseline for comparison with the fluorinated alcohol protocol.
Materials:
-
1,3-Diketone (e.g., 1-aryl-4,4,4-trifluorobutane-1,3-dione)
-
Methylhydrazine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
NMR spectrometer for analysis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in ethanol (approximately 0.1 M concentration).
-
Addition of Hydrazine: To the stirred solution at room temperature, add methylhydrazine (1.1 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, remove the ethanol under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Analyze the purified product and combined fractions by ¹H NMR to determine the regioisomeric ratio.
Concluding Remarks
The regioselectivity of pyrazole formation is a multifaceted challenge that can be effectively addressed through a systematic and informed approach to solvent selection. The insights and protocols provided in this guide are intended to empower you to overcome common hurdles and achieve your synthetic goals. Remember that each substrate is unique, and some degree of empirical optimization will always be necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
A-Level-Of-Content: Advanced/Expert
Senior Application Scientist's Foreword:
In the synthesis of pyrazoles, particularly through the widely employed Knorr synthesis and its variations, the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound is often exothermic.[1] While this exotherm can be manageable at the lab scale, it presents significant challenges during scale-up, where the surface-area-to-volume ratio decreases, hindering efficient heat dissipation.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and safely managing these exothermic events. Our focus is on not just what to do, but why certain strategies are effective, grounding our recommendations in established reaction mechanisms and safety protocols.
Part 1: Troubleshooting Guide for Exothermic Events
This section addresses specific issues that can arise from uncontrolled exothermic reactions during pyrazole synthesis.
Q1: My reaction temperature is spiking unexpectedly after adding the hydrazine. What's happening and how can I control it?
A1: Underlying Cause and Troubleshooting Steps
An unexpected temperature spike during hydrazine addition is a classic sign of an uncontrolled exothermic reaction. The initial condensation of hydrazine with a carbonyl group to form a hydrazone is often rapid and releases significant heat.[2]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the hydrazine derivative.
-
Enhance Cooling: Increase the efficiency of your cooling system. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Increase Agitation: Improve mixing to dissipate localized hot spots and ensure uniform temperature distribution throughout the reaction mixture.[1]
Long-Term Preventative Strategy:
A more robust solution involves a systematic approach to reagent addition and temperature monitoring.
| Parameter | Recommendation | Rationale |
| Addition Rate | Slow, controlled, dropwise addition of the hydrazine derivative.[1] | A slower addition rate allows the cooling system to effectively remove the heat generated by the reaction as it forms, preventing accumulation and a subsequent temperature spike. |
| Initial Temperature | Start the reaction at a lower temperature. | This provides a larger temperature buffer before reaching a critical point where the reaction rate accelerates uncontrollably. |
| Monitoring | Utilize an internal temperature probe. | An internal probe provides a more accurate reading of the reaction temperature compared to an external bath temperature, allowing for quicker response to any deviations. |
| Solvent Choice | Select a solvent with a higher boiling point and good heat capacity. | This helps to absorb the heat generated during the reaction and reduces the risk of the solvent boiling. |
Experimental Protocol: Controlled Hydrazine Addition
-
Set up the reaction vessel with the 1,3-dicarbonyl compound and solvent, equipped with a magnetic stirrer, an internal temperature probe, and a cooling bath.
-
Begin stirring and cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
Prepare a solution of the hydrazine derivative in the same solvent.
-
Using a syringe pump or a dropping funnel, add the hydrazine solution dropwise to the stirred reaction mixture.
-
Monitor the internal temperature closely. If the temperature rises by more than a few degrees, pause the addition until it stabilizes.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature while continuing to monitor the temperature.
Q2: I'm observing significant side product formation, which I suspect is due to poor temperature control. What are the likely side reactions?
A2: Mechanistic Insight into Side Product Formation
Uncontrolled temperature increases can indeed lead to the formation of various impurities.[1] In the context of pyrazole synthesis from unsymmetrical 1,3-dicarbonyls, the primary issue is often a loss of regioselectivity. The initial attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to two different regioisomeric pyrazole products.[3][4] Higher temperatures can provide the activation energy needed for the formation of the less-favored isomer, reducing the overall purity of the desired product.
Additionally, at elevated temperatures, degradation of both starting materials and the pyrazole product can occur. Hydrazines, in particular, can be unstable at higher temperatures.
Troubleshooting Workflow for Improving Regioselectivity and Minimizing Degradation:
Caption: Troubleshooting workflow for addressing side product formation.
Part 2: Frequently Asked Questions (FAQs)
Q3: What are the essential safety precautions when handling exothermic pyrazole syntheses?
A3: Core Safety Principles
Handling exothermic reactions requires a proactive approach to safety.[5] The fundamental principles are:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of potentially toxic fumes.[6]
-
Know Your Chemicals: Before starting, consult the Safety Data Sheet (SDS) for all reagents to understand their specific hazards.[6]
-
Emergency Plan: Have a clear emergency plan in place, including the location of fire extinguishers, safety showers, and eyewash stations.[6]
-
Never Work Alone: It is crucial not to perform potentially hazardous reactions, especially exothermic ones, while alone in the lab.
-
Proper Equipment: Use equipment that is appropriate for the scale and potential hazards of the reaction. This includes using a reaction vessel that can withstand the potential temperature and pressure changes.[5]
Q4: How does reaction scale-up affect the management of exotherms in pyrazole synthesis?
A4: The Challenge of Scale
Scaling up a reaction from grams to kilograms introduces significant challenges in managing exotherms due to a decrease in the surface-area-to-volume ratio.[1][7] This means that heat dissipation becomes much less efficient in larger reactors.[1]
| Scale-Up Consideration | Impact on Exotherm Management |
| Surface Area to Volume Ratio | Decreases, leading to less efficient heat transfer out of the reactor.[1][7] |
| Mixing Efficiency | Can be less effective, leading to localized "hot spots" where the reaction rate is significantly higher.[1] |
| Reagent Addition | The impact of adding reagents too quickly is magnified, with a higher potential for a runaway reaction.[1] |
Mitigation Strategies for Scale-Up:
-
Pilot Studies: Conduct thorough pilot-scale studies to understand the thermal profile of the reaction before moving to full-scale production.
-
Heat Flow Calorimetry: Utilize heat flow calorimetry to quantify the heat of reaction and determine the required cooling capacity.
-
Engineered Controls: Employ automated reactor control systems that can adjust cooling and reagent addition rates in real-time based on the internal temperature.[7]
Q5: Can the choice of solvent influence the exothermicity of the reaction?
A5: The Role of the Solvent
Yes, the solvent can play a crucial role in managing the exotherm of a pyrazole synthesis.[1]
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat from the reaction, helping to buffer temperature changes.
-
Boiling Point: A solvent with a higher boiling point provides a wider operating temperature range and reduces the risk of the reaction boiling over.
-
Solubility: Ensuring that all reactants and intermediates remain in solution can help prevent localized concentrations and potential hot spots.[1]
-
Reaction Rate: The polarity and protic/aprotic nature of the solvent can influence the reaction rate and, consequently, the rate of heat generation. Protic polar solvents are often favored for pyrazole formation.[8]
A solvent screen is often a valuable exercise during process development to identify the optimal solvent for both reaction performance and safety.[1]
Part 3: Visualization of the Knorr Pyrazole Synthesis Mechanism
The Knorr pyrazole synthesis is a cornerstone reaction, and understanding its mechanism is key to controlling its exotherm.[3][4]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. labproinc.com [labproinc.com]
- 6. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 7. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of 5-methyl-1H-pyrazole-3-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an unparalleled tool for providing detailed information about the molecular structure in solution. This guide offers an in-depth analysis of the 1H NMR spectrum of 5-methyl-1H-pyrazole-3-carbonitrile, a substituted pyrazole of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide range of therapeutic agents.
This guide is structured to provide not just a theoretical overview, but a practical, field-tested perspective on the experimental choices and data interpretation. We will delve into the causality behind the expected spectral features, compare them with related structures, and provide a robust protocol for acquiring high-quality data.
The Structural Landscape of this compound
To effectively interpret the 1H NMR spectrum, a clear understanding of the molecule's structure is paramount. This compound features a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The ring is substituted with a methyl group at the 5-position and a nitrile group at the 3-position. The presence of the tautomerizable N-H proton adds another layer to the analytical puzzle.
Figure 1. The chemical structure of this compound.
Experimental Protocol: A Self-Validating System for High-Quality 1H NMR Data
The quality of the NMR spectrum is directly dependent on the meticulousness of the sample preparation and the appropriateness of the acquisition parameters. The following protocol is designed to be a self-validating system, minimizing common sources of error and ensuring reproducible results.
Step-by-Step Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals that can complicate spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical.[1] For this compound, deuterated chloroform (CDCl3) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, if the N-H proton is of particular interest, aprotic solvents like deuterated dimethyl sulfoxide (DMSO-d6) or deuterated acetone (acetone-d6) are preferable as they reduce the rate of proton exchange with the solvent.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on modern NMR spectrometers.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid in this process. The solution should be clear and free of any particulate matter.
-
Filtration: To remove any microscopic solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often used, typically at a concentration of 0.03-0.05% v/v.[2] Many commercially available deuterated solvents already contain TMS.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Shimming: The homogeneity of the magnetic field must be optimized by shimming the spectrometer on the sample. This process minimizes peak broadening and distortion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.
-
-
Data Processing: The acquired free induction decay (FID) is transformed into the frequency domain spectrum via a Fourier transform. Application of a gentle exponential window function prior to the Fourier transform can improve the signal-to-noise ratio, albeit at the cost of a slight loss in resolution. The spectrum should be accurately phased and baseline corrected.
Spectral Analysis and Interpretation: A Comparative Approach
The 1H NMR spectrum of this compound is expected to exhibit three distinct signals:
-
A broad singlet corresponding to the N-H proton .
-
A singlet for the pyrazole ring proton (H4) .
-
A singlet for the methyl group protons (CH3) .
The anticipated chemical shifts are influenced by the electronic effects of the substituents. The nitrile group is electron-withdrawing, which will deshield the adjacent ring proton. Conversely, the methyl group is weakly electron-donating.
Comparative Data Table
The following table compares the expected chemical shifts for this compound with the experimental data for related pyrazole derivatives. This comparative analysis provides a strong foundation for our spectral predictions.
| Compound | H4 Chemical Shift (ppm) | CH3 Chemical Shift (ppm) | N-H Chemical Shift (ppm) | Solvent | Reference |
| This compound (Predicted) | ~6.5 - 7.0 | ~2.3 - 2.5 | Broad, variable | CDCl3/DMSO-d6 | - |
| 3-Methyl-1H-pyrazole | 5.9 | 2.2 | 12.4 | CDCl3 | --INVALID-LINK-- |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | 6.67 | 2.37 | 13.1 | DMSO-d6 | --INVALID-LINK-- |
| 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile | - | 2.2 | 5.4 (NH2), 11.4 (NH) | DMSO-d6 | --INVALID-LINK-- |
Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, often appearing as a broad signal due to quadrupole broadening and exchange.
In-Depth Signal Analysis
-
N-H Proton: The N-H proton is expected to be a broad singlet, the chemical shift of which can vary significantly. In a non-hydrogen bonding solvent like CDCl3, it may be difficult to observe due to rapid exchange. In DMSO-d6, hydrogen bonding with the solvent will slow down the exchange rate, making the peak sharper and shifting it further downfield, likely in the range of 12-14 ppm.
-
Pyrazole Ring Proton (H4): This proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronic effects of both the methyl and nitrile groups. The electron-withdrawing nature of the nitrile group at the 3-position will cause a downfield shift compared to unsubstituted pyrazole. We can predict a chemical shift in the region of 6.5 - 7.0 ppm.
-
Methyl Group Protons (CH3): The methyl group protons will also appear as a singlet. Being attached to an aromatic ring, they will be slightly deshielded compared to an aliphatic methyl group. A chemical shift in the range of 2.3 - 2.5 ppm is anticipated.
Visualizing the Workflow and Molecular Relationships
To further clarify the process and the relationships between the different aspects of the analysis, the following diagrams have been generated.
1H NMR Analysis Workflow
Caption: Workflow for 1H NMR analysis of this compound.
Structural Proton Assignments
Caption: Predicted 1H NMR signal assignments for this compound.
Conclusion
The 1H NMR analysis of this compound, while seemingly straightforward, requires a systematic and comparative approach for accurate interpretation. By adhering to a robust experimental protocol and leveraging data from structurally analogous compounds, researchers can confidently elucidate the structure of this and other novel pyrazole derivatives. The predicted spectrum, characterized by three distinct singlets for the N-H, pyrazole ring, and methyl protons, provides a clear spectral signature for this molecule. This guide serves as a practical framework for scientists engaged in the synthesis and characterization of new chemical entities, emphasizing the power of 1H NMR spectroscopy when grounded in sound experimental technique and logical, comparative analysis.
References
A Comparative Guide to the ¹³C NMR Spectral Analysis of 5-methyl-1H-pyrazole-3-carbonitrile
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-methyl-1H-pyrazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. For professionals in drug discovery and chemical research, unambiguous structural characterization is paramount. This document is structured to serve as a practical reference, moving beyond a simple data report to a comparative analysis that elucidates the subtle electronic effects influencing chemical shifts in the pyrazole ring system. By comparing the target molecule with structurally related analogues, we provide a framework for confident spectral assignment and isomer differentiation.
The Critical Role of NMR in Heterocyclic Isomer Differentiation
Substituted pyrazoles are foundational components in the development of pharmaceuticals and agrochemicals. The precise arrangement of substituents on the pyrazole ring dictates their biological activity, making the differentiation between isomers, such as 3-methyl and 5-methyl derivatives, a critical analytical challenge. While various spectroscopic techniques are employed for structural elucidation, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of a molecule. Each carbon atom's chemical shift is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure.
However, similarities in the spectroscopic signatures of isomers can often lead to ambiguity.[1][2] Advanced NMR techniques, including solid-state NMR, can serve as an "attached nitrogen test" to definitively identify carbons bonded to nitrogen, but a thorough understanding of substituent effects in standard solution-state ¹³C NMR remains the most accessible and powerful tool for the practicing chemist.[1][2][3] This guide leverages this principle by systematically dissecting the spectral data.
Section 1: Optimized Protocol for ¹³C NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized acquisition protocol is essential. The following methodology is recommended for a typical 400 MHz NMR spectrometer. This protocol is designed to be self-validating by providing sufficient resolution and signal-to-noise for both protonated and quaternary carbons.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 15-20 mg of the pyrazole sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts; consistency across comparative samples is key. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Justification):
-
Experiment Type: zgpg30 (a standard proton-decoupled ¹³C experiment with a 30° pulse angle).
-
Number of Scans (ns): Set to 1024. Causality: The low natural abundance of the ¹³C isotope necessitates a larger number of scans to achieve an adequate signal-to-noise ratio (S/N), especially for quaternary carbons like C3, C5, and the nitrile carbon.
-
Relaxation Delay (d1): Set to 2.0 seconds. Causality: Quaternary carbons have longer relaxation times. A sufficient delay is crucial to allow these nuclei to return to equilibrium before the next pulse, ensuring accurate signal integration and preventing signal attenuation.
-
Acquisition Time (aq): ~1.0-1.5 seconds.
-
Spectral Width (sw): ~200-220 ppm. This range is sufficient to capture all carbon signals from aliphatic to carbonyl/nitrile regions.
-
-
Data Processing:
-
Apply an exponential multiplication function (line broadening of ~1.0 Hz) to improve S/N.
-
Perform a Fourier Transform.
-
Phase the resulting spectrum manually.
-
Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).[4]
-
Perform peak picking to identify the chemical shifts of all signals.
-
Section 2: Spectral Data and Assignment for this compound
The structure of this compound presents a distinct substitution pattern whose effects can be predicted and assigned. The electron-donating methyl group at the C5 position and the electron-withdrawing nitrile group at the C3 position create a push-pull electronic system that significantly influences the chemical shifts of the ring carbons.
References
A Senior Application Scientist's Guide to Molecular Weight Confirmation of 5-Methyl-1H-pyrazole-3-carbonitrile
Introduction: The Imperative of Analytical Precision in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a cornerstone of synthetic chemistry. Their versatile biological activities have led to their integration into a wide array of pharmaceuticals and agrochemicals.[1][2] Among these, 5-methyl-1H-pyrazole-3-carbonitrile serves as a critical building block. Its precise molecular architecture is fundamental to the efficacy and safety of the final products. Consequently, unambiguous confirmation of its molecular weight is not merely a procedural step but a foundational pillar of quality control and structural validation.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the molecular weight confirmation of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles and causalities that govern the selection of one technique over another, providing researchers, scientists, and drug development professionals with the insights needed to make informed analytical decisions.
Core Physicochemical Properties of the Analyte
Before delving into analytical techniques, it is crucial to understand the fundamental properties of the target molecule.
-
Molecular Formula: C₅H₅N₃
-
Average Molecular Weight: 107.11 g/mol
-
Monoisotopic (Exact) Mass: 107.048347 u
The presence of three nitrogen atoms and a nitrile group defines its chemical reactivity and its behavior within a mass spectrometer. Our primary goal is to accurately measure the mass of this molecule and confirm it aligns with its theoretical exact mass.
References
A Researcher's Guide to Functional Group Analysis: FT-IR Interrogation of 5-methyl-1H-pyrazole-3-carbonitrile
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 5-methyl-1H-pyrazole-3-carbonitrile, a heterocyclic compound, presents a unique combination of functional groups critical to its potential bioactivity. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and chemical environment of these key functional groups. This guide provides an in-depth comparison of the FT-IR spectral features of this compound with related compounds, supported by a detailed experimental protocol.
The Strategic Importance of FT-IR in Heterocyclic Compound Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and functional groups present. For a molecule like this compound, FT-IR is instrumental in verifying the integrity of the pyrazole ring and the presence of the crucial nitrile and methyl substituents. The pyrazole nucleus and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.[1] The principle lies in dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
This compound (solid)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr. The goal is a homogenous mixture.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture to the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric or matrix-related absorptions.
-
The following diagram illustrates the workflow for preparing a KBr pellet for FT-IR analysis:
Caption: KBr Pellet Preparation Workflow for FT-IR Analysis.
Interpreting the Spectrum: A Comparative Analysis
The FT-IR spectrum of this compound is best understood by dissecting the contributions of its constituent parts: the pyrazole ring, the methyl group, and the nitrile group. Below is a table of expected and observed vibrational frequencies, compared with the simpler molecules pyrazole and benzonitrile.
| Functional Group/Vibration | Expected Range (cm⁻¹) | This compound (Expected) | Pyrazole (Comparative) | Benzonitrile (Comparative) |
| N-H stretch (pyrazole ring) | 3500 - 3100 (broad) | ~3200-3400 | ~3140 | N/A |
| C-H stretch (aromatic/ring) | 3100 - 3000 | ~3100 | ~3120 | ~3070 |
| C-H stretch (aliphatic, CH₃) | 3000 - 2850 | ~2950 | N/A | N/A |
| C≡N stretch (nitrile) | 2260 - 2220 (sharp, strong) | ~2230 | N/A | ~2229 |
| C=N stretch (pyrazole ring) | 1650 - 1550 | ~1600 | ~1553 | N/A |
| C=C stretch (pyrazole ring) | 1600 - 1475 | ~1550 | ~1440 | ~1590, 1490, 1450 |
| C-H bend (aliphatic, CH₃) | 1470 - 1350 | ~1450, 1380 | N/A | N/A |
| Ring vibrations | Fingerprint Region | Multiple bands | Multiple bands | Multiple bands |
Key Spectral Features of this compound:
-
Nitrile Group (C≡N): The most diagnostic peak is the sharp, strong absorption around 2230 cm⁻¹, characteristic of the nitrile stretching vibration.[2] Its intensity and position are clear indicators of the presence of this functional group. For comparison, benzonitrile exhibits a strong, sharp peak at a very similar position (~2229 cm⁻¹). The presence of the pyrazole ring appears to have minimal effect on the frequency of the C≡N stretch.
-
Pyrazole Ring:
-
N-H Stretch: A broad absorption is expected in the region of 3200-3400 cm⁻¹, typical for N-H stretching in hydrogen-bonded systems like pyrazoles. The broadness is a result of intermolecular hydrogen bonding. In the gas phase, where such interactions are minimized, this peak is observed as a sharper band at higher wavenumbers.
-
C=N and C=C Stretches: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations are often coupled, appearing in the 1650-1400 cm⁻¹ region. These bands confirm the integrity of the heterocyclic ring structure. Pyrazole itself shows characteristic ring stretching bands around 1553 cm⁻¹ and 1440 cm⁻¹.
-
C-H Stretch: The C-H stretching vibration of the pyrazole ring is expected around 3100 cm⁻¹, which is typical for sp²-hybridized carbon-hydrogen bonds.
-
-
Methyl Group (CH₃):
-
C-H Stretch: The methyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ range.
-
C-H Bend: Asymmetric and symmetric C-H bending (deformation) modes for the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.
-
The molecular structure of this compound and its key functional groups are depicted below:
References
A Comparative Guide to the Biological Activity of 5-methyl-1H-pyrazole-3-carbonitrile and Its Isomers
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Versatile Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] Its unique structural and electronic properties make it a privileged scaffold in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the biological activity of 5-methyl-1H-pyrazole-3-carbonitrile and its key isomers, 3-methyl-1H-pyrazole-5-carbonitrile and 4-methyl-1H-pyrazole-3-carbonitrile. While direct head-to-head comparative studies on these specific simple isomers are not extensively documented, this guide will leverage established structure-activity relationship (SAR) principles gleaned from broader pyrazole research to offer valuable insights for researchers in drug discovery and development.[4][5][6] We will delve into their potential as anticancer, antimicrobial, and kinase-inhibiting agents, supported by detailed experimental protocols to facilitate further investigation.
Structure-Activity Relationship: Positional Isomerism Matters
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring.[4][6][7] In the case of methyl-pyrazole-carbonitrile isomers, the relative positions of the methyl and cyano groups are critical in determining how the molecule interacts with biological targets.
-
This compound: The methyl group at position 5 and the carbonitrile at position 3 create a specific electronic and steric profile. The carbonitrile group, a strong electron-withdrawing group, can participate in hydrogen bonding and dipolar interactions, while the methyl group can engage in hydrophobic interactions within a target's binding pocket.
-
3-methyl-1H-pyrazole-5-carbonitrile: In this isomer, the positions of the methyl and cyano groups are reversed. This seemingly minor change can significantly alter the molecule's interaction with a biological target, potentially leading to a different activity profile or potency.
-
4-methyl-1H-pyrazole-3-carbonitrile: The placement of the methyl group at the 4-position introduces a different steric and electronic environment compared to the 3,5-disubstituted isomers. This can influence the overall shape of the molecule and its ability to fit into specific binding sites.
The following sections will explore how these structural differences may translate into varying biological activities.
Comparative Biological Activities
While specific quantitative data comparing these exact isomers is sparse, we can infer potential differences based on the activities of more complex, yet structurally related, pyrazole derivatives.
Anticancer and Cytotoxic Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases or the induction of apoptosis.[2][8][9] The cytotoxic effects of pyrazole-carbonitriles have been evaluated against various cancer cell lines.[10][11]
General Observations from Related Compounds:
-
The presence and position of substituents on the pyrazole ring are crucial for cytotoxic activity.[8][10]
-
Many pyrazole-based anticancer agents function as kinase inhibitors, targeting enzymes like CDKs, EGFR, and VEGFR.[2][12]
-
The mechanism of action often involves cell cycle arrest and induction of apoptosis.[1][13]
Inferred Comparison of Isomers:
Based on SAR studies of broader pyrazole series, it is plausible that the different isomers of methyl-pyrazole-carbonitrile will exhibit varying cytotoxic potencies. The specific geometry and electronic distribution of each isomer will dictate its affinity for the active site of target proteins. For instance, the orientation of the nitrile group, a key interaction point, will differ between the 3-carbonitrile and 5-carbonitrile isomers, potentially leading to differential inhibition of a target kinase.
Data Summary (Hypothetical IC50 Values for Illustrative Purposes)
Since direct comparative data is unavailable, the following table illustrates how such data would be presented. These values are hypothetical and intended to guide experimental design.
| Compound | Target Cell Line | Hypothetical IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 50 |
| 3-methyl-1H-pyrazole-5-carbonitrile | A549 (Lung Carcinoma) | 75 |
| 4-methyl-1H-pyrazole-3-carbonitrile | A549 (Lung Carcinoma) | >100 |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 1.5 |
Antimicrobial Activity
The pyrazole scaffold is also a key feature in many antimicrobial agents.[14] Pyrazole-carbonitrile derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[15][16]
General Observations from Related Compounds:
-
The antimicrobial spectrum and potency of pyrazoles are highly dependent on the substitution pattern.
-
The mechanism of action can involve the inhibition of essential microbial enzymes.
Inferred Comparison of Isomers:
The positioning of the methyl and nitrile groups will likely influence the antimicrobial spectrum and potency of these isomers. The ability of the nitrile group to act as a hydrogen bond acceptor is critical for interaction with microbial targets. The steric hindrance and electronic effects of the methyl group at different positions will modulate these interactions. It is conceivable that one isomer may show superior activity against Gram-positive bacteria, while another might be more effective against Gram-negative strains or fungi.
Data Summary (Hypothetical MIC Values for Illustrative Purposes)
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | 64 | 128 | >256 |
| 3-methyl-1H-pyrazole-5-carbonitrile | 128 | 64 | >256 |
| 4-methyl-1H-pyrazole-3-carbonitrile | >256 | >256 | >256 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Kinase Inhibitory Activity
The inhibition of protein kinases is a major mechanism through which pyrazole derivatives exert their therapeutic effects, particularly in oncology.[7][17][18] The pyrazole core can mimic the purine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases.
General Observations from Related Compounds:
-
Small changes in the substitution pattern on the pyrazole ring can dramatically alter kinase selectivity and potency.[7]
-
The pyrazole nitrogen atoms are often involved in crucial hydrogen bonding interactions with the kinase hinge region.[18]
Inferred Comparison of Isomers:
The kinase inhibitory profile of the methyl-pyrazole-carbonitrile isomers is expected to be highly dependent on the specific kinase being targeted. The spatial arrangement of the methyl and nitrile groups will determine the complementarity of the inhibitor to the ATP-binding pocket. One isomer might be a potent inhibitor of a specific kinase, while the others may be inactive or inhibit a different set of kinases.
Data Summary (Hypothetical Kinase Inhibition for Illustrative Purposes)
| Compound | Kinase Target | Hypothetical IC50 (nM) |
| This compound | CDK2 | 500 |
| 3-methyl-1H-pyrazole-5-carbonitrile | CDK2 | 1200 |
| 4-methyl-1H-pyrazole-3-carbonitrile | CDK2 | >10000 |
| Staurosporine (Control) | CDK2 | 20 |
Experimental Protocols
To facilitate the direct comparison of these isomers, detailed, step-by-step methodologies for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of the pyrazole isomers on a cancer cell line.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of the pyrazole isomers in DMSO. On the day of the experiment, prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the pyrazole isomers. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the pyrazole isomers.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of each pyrazole isomer in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced.
Workflow for ADP-Glo™ Kinase Assay
Caption: Workflow of the ADP-Glo™ assay for kinase inhibition.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the pyrazole isomer.
-
Kinase Reaction Incubation: Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the biological activities of this compound and its isomers. While direct experimental comparisons are currently limited, the principles of structure-activity relationships strongly suggest that the positional isomerism of the methyl and carbonitrile groups will lead to distinct biological profiles. The provided experimental protocols offer a standardized approach for researchers to generate the necessary data for a definitive comparison.
Future research should focus on the synthesis and systematic evaluation of these simple pyrazole isomers against a broad panel of cancer cell lines, microbial strains, and protein kinases. Such studies will not only elucidate the specific biological activities of these fundamental scaffolds but also provide invaluable data for the rational design of more potent and selective pyrazole-based therapeutic agents. The exploration of their mechanisms of action and potential signaling pathway modulation will further enhance their value in drug discovery.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]
- 16. meddocsonline.org [meddocsonline.org]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Pyrazole Scaffold: A Comparative Analysis of Cyclooxygenase (COX) Inhibitors for Drug Discovery Professionals
Introduction: The Enduring Significance of the Pyrazole Moiety in Inflammation Research
The pyrazole ring system stands as a cornerstone in the development of anti-inflammatory therapeutics, most notably as a privileged scaffold for selective cyclooxygenase-2 (COX-2) inhibitors.[1] The landmark discovery of two distinct COX isoforms, the constitutively expressed COX-1 responsible for homeostatic functions and the inducible COX-2 upregulated during inflammation, revolutionized the field of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This bifurcation of the COX pathway presented a clear therapeutic window: selectively inhibiting COX-2 could mitigate inflammation and pain while sparing the gastroprotective and homeostatic functions of COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[3]
This guide provides a comprehensive comparative analysis of various pyrazole derivatives as COX inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will delve into their structure-activity relationships, compare their in vitro and in vivo efficacy with supporting experimental data, and provide detailed protocols for key assays. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the experimental choices, empowering researchers to make informed decisions in their own drug discovery endeavors.
The COX-2 Signaling Pathway in Inflammation
To appreciate the mechanism of action of pyrazole-based COX inhibitors, it is essential to understand the COX-2 signaling cascade in the context of inflammation. Upon cellular insult or stimulation by pro-inflammatory cytokines like TNF-α, the expression of the COX-2 enzyme is markedly upregulated.[4] COX-2 then catalyzes the conversion of arachidonic acid, released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2). PGH2 serves as a common precursor for a variety of pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2), which is a potent mediator of pain, fever, and vasodilation.[2]
Caption: COX-2 Signaling Pathway in Inflammation.
Comparative In Vitro Efficacy of Pyrazole Derivatives
The cornerstone of evaluating potential COX inhibitors is the in vitro enzyme inhibition assay. This assay quantifies the concentration of a compound required to inhibit 50% of the enzyme's activity, known as the IC50 value. A lower IC50 value indicates greater potency. Furthermore, by comparing the IC50 values for COX-1 and COX-2, we can determine the selectivity index (SI = IC50(COX-1)/IC50(COX-2)), a critical parameter for predicting the gastrointestinal safety profile of a novel compound.
Below is a comparative table of IC50 values for Celecoxib and other notable pyrazole derivatives from various studies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 15 | 0.04 | 375 | |
| Compound 5u | >100 | 1.79 | >55.8 | |
| Compound 5s | >100 | 2.51 | >39.8 | [1] |
| Compound 6f | 9.56 | 1.15 | 8.31 | [5] |
| Compound 5f | 14.34 | 1.50 | 9.56 | [5] |
| PYZ16 | 5.58 | 0.52 | 10.73 | [6] |
| PYZ28 | >50 | 0.26 | >192.3 | [6] |
| Phar-95239 | 9.32 | 0.82 | 11.36 | [7] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [7] |
| Zu-4280011 | 15.23 | 0.76 | 20.03 | [7] |
Expert Analysis of In Vitro Data: The data clearly demonstrates the high potency and selectivity of Celecoxib for COX-2. The sulfonamide moiety present in Celecoxib is a key structural feature that anchors the molecule into a secondary pocket of the COX-2 active site, a pocket that is absent in COX-1.[3] This structural difference is the primary basis for the selectivity of many pyrazole-based inhibitors.[8] The other listed pyrazole derivatives also exhibit significant COX-2 selectivity, with some, like PYZ28, showing a selectivity index comparable to Celecoxib. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
Experimental Protocol: In Vitro COX Inhibition Assay
To ensure the trustworthiness and reproducibility of the data, a detailed and validated experimental protocol is paramount. The following is a representative protocol for an in vitro cyclooxygenase inhibition assay.
Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: In Vitro COX Inhibition Assay Workflow.
Causality Behind Experimental Choices:
-
Enzyme Source: Ovine COX-1 is often used due to its commercial availability and high homology to the human enzyme. Recombinant human COX-2 is the ideal choice for species-specific data.
-
Colorimetric Detection: The use of TMPD provides a robust and straightforward colorimetric readout that is proportional to the peroxidase activity of the COX enzymes. This method is well-suited for high-throughput screening.[7]
-
Kinetic Measurement: A kinetic read is preferred over an endpoint measurement as it provides a more accurate determination of the initial reaction velocity, which is crucial for accurate IC50 calculations.
Comparative In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
While in vitro assays are essential for determining potency and selectivity at the molecular level, in vivo models are critical for evaluating the anti-inflammatory efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model in rodents is a widely accepted and well-validated acute inflammation model for the preliminary screening of NSAIDs.[9][10]
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Celecoxib | 10 | 57.14 | [6] |
| PYZ16 | 10 | 64.28 | [6] |
| Compound AD 532 | 50 | Showed promising results | [7] |
Expert Analysis of In Vivo Data: The in vivo data corroborates the in vitro findings, demonstrating the anti-inflammatory efficacy of these pyrazole derivatives. The ability of a compound to reduce paw edema in this model is a strong indicator of its potential as an anti-inflammatory agent. The biphasic nature of the carrageenan-induced inflammatory response, with an early phase mediated by histamine and serotonin and a later phase involving prostaglandins, makes this model particularly useful for evaluating compounds that target the COX pathway.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of pyrazole derivatives.
Animals: Male Wistar rats (150-200 g)
Materials:
-
Test compounds and reference drug (e.g., Celecoxib)
-
1% (w/v) solution of λ-carrageenan in sterile saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Experimental Workflow:
Caption: Carrageenan-Induced Paw Edema Workflow.
Causality Behind Experimental Choices:
-
Animal Model: The rat is a commonly used species for this model due to its well-characterized inflammatory response and the ease of measuring paw volume.
-
Carrageenan as an Inducer: Carrageenan is a sulfated polysaccharide that reliably induces a reproducible and well-characterized inflammatory response, making it an ideal phlogistic agent for screening anti-inflammatory drugs.[9]
-
Plethysmometer: This instrument provides a precise and non-invasive method for quantifying the change in paw volume, allowing for accurate assessment of edema.
Conclusion and Future Directions
The pyrazole scaffold remains a highly attractive and versatile platform for the design of potent and selective COX-2 inhibitors. The comparative data presented in this guide underscores the potential of novel pyrazole derivatives to rival or even exceed the efficacy of established drugs like Celecoxib. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo testing methodologies, is crucial for the successful development of the next generation of anti-inflammatory agents. Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic index and explore their potential in other COX-2-mediated pathologies, such as certain types of cancer.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. gyanvihar.org [gyanvihar.org]
A Practical Guide to the Structural Validation of 5-methyl-1H-pyrazole-3-carbonitrile using 2D NMR Spectroscopy
In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous research. Pyrazoles, in particular, are a privileged scaffold found in a vast array of pharmacologically active agents.[1] The subtle constitutional isomerism possible with substituted pyrazoles necessitates a robust, multi-faceted analytical approach to prevent costly downstream errors in development. Simple one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra often provide insufficient data to definitively assign the substitution pattern of polysubstituted aromatic rings.[2][3]
This guide provides a comprehensive, field-proven workflow for the structural validation of 5-methyl-1H-pyrazole-3-carbonitrile, a representative proton-deficient heterocyclic compound. We will move beyond simple data reporting and delve into the causality behind the experimental strategy, demonstrating how a logical sequence of 2D NMR experiments—COSY, HSQC, and HMBC—builds an irrefutable case for the compound's precise architecture. This document is intended for researchers, scientists, and drug development professionals who require not just data, but validated structural proof.
The Analytical Challenge: Assigning a Proton-Deficient Heterocycle
The structure of this compound presents a classic validation challenge. While 1D NMR can identify the basic components—a methyl group, a single aromatic proton, and the expected number of carbons—it cannot, on its own, confirm their connectivity. Key questions that must be answered authoritatively are:
-
Is the methyl group at the C3 or C5 position?
-
Is the carbonitrile group at the C3 or C5 position?
-
How can we unambiguously assign the ¹H signal to H4 and the ¹³C signals to C3, C4, and C5?
Answering these requires probing through-bond connectivities, the domain of 2D NMR spectroscopy.
Experimental Strategy: A Logic-Driven Workflow
A sequential and synergistic application of 2D NMR experiments is the most efficient path to structural proof. Each experiment provides a unique piece of the puzzle, with the final structure being a culmination of all collected data.
Figure 1. Logical workflow for structural validation.
This workflow is designed for maximum efficiency. The initial 1D spectra provide a census of the atoms, HSQC directly links protons to their attached carbons, and HMBC, the cornerstone of this analysis, reveals the long-range connectivities that piece the molecular fragments together.[4][5][6]
Detailed Protocols and Data Interpretation
Sample Preparation
A standard protocol ensures data quality and reproducibility.
-
Dissolution: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to avoid poor shimming.[5]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Referencing: All spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
¹H-¹H COSY (Correlation Spectroscopy)
-
Principle & Purpose: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8] For this molecule, its primary purpose is diagnostic: to confirm the absence of correlations for the aromatic and methyl protons, proving they are isolated spin systems.
-
Experimental Protocol:
-
Load and lock the sample. Optimize shims based on the ¹H 1D spectrum.[9]
-
Select a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).[10]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (~10-12 ppm).
-
Acquire the data with 2-4 scans per increment and 256-512 increments in the F1 dimension.
-
Process the data using a sine-squared window function in both dimensions and perform symmetrization.
-
-
Expected Data & Interpretation: The COSY spectrum will show diagonal peaks for the methyl protons (~2.3 ppm), the aromatic proton (~6.4 ppm), and the N-H proton (variable, broad). Crucially, there will be no off-diagonal cross-peaks connecting these signals. This result validates that H4 is not adjacent to another proton and the methyl group is not coupled to any other protons, which is consistent with the proposed structure.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Principle & Purpose: The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[4][11] This is the most reliable way to definitively assign protonated carbons. An "edited" HSQC can also distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).[4]
-
Experimental Protocol:
-
Use the same shim file as the COSY experiment.
-
Select a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp on Bruker systems).
-
Set the F2 (¹H) dimension spectral width as before. Set the F1 (¹³C) dimension spectral width to cover the full carbon range (~0-160 ppm).
-
The experiment is optimized for an average one-bond coupling constant (¹JCH) of ~145 Hz.
-
Acquire data with 4-8 scans per increment and 256 increments in F1.
-
Process the data using sine-squared window functions in both dimensions.
-
-
Expected Data & Interpretation: The HSQC spectrum will reveal direct C-H connectivities. This allows for the unambiguous assignment of the protonated carbons.
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment | Correlation Type |
| ~2.3 | ~12 | C5-CH₃ | ¹JCH |
| ~6.4 | ~108 | C4-H4 | ¹JCH |
Table 1. Expected ¹H-¹³C HSQC Correlations.
This experiment firmly establishes two key building blocks: the methyl group (C-H) and the aromatic methine group (C-H). The remaining unobserved carbon signals in the HSQC must therefore be quaternary (C3, C5, and the nitrile carbon).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Principle & Purpose: The HMBC experiment is the cornerstone of this validation. It reveals correlations between protons and carbons over two and three bonds (²JCH, ³JCH).[5][12][13] These "long-range" correlations are used to piece together the molecular skeleton by connecting the fragments identified by HSQC and identifying the positions of quaternary carbons.[14]
-
Experimental Protocol:
-
Select a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).[10]
-
Set spectral widths as in the HSQC experiment.
-
The key parameter is the long-range coupling delay, which is optimized for an average nJCH value. A value of 8 Hz is a robust starting point that captures most ²JCH and ³JCH correlations.[4][5]
-
Acquire data with 8-16 scans per increment and 256-512 increments in F1 for good signal-to-noise.
-
Process the data using a sine-squared window function.
-
-
Expected Data & Interpretation: The HMBC correlations provide the definitive proof of the substitution pattern.
| Proton Signal | Correlates to ¹³C Signal (ppm) | Assignment of Carbon | Correlation Type | Structural Implication |
| H-Me (~2.3 ppm) | ~145 | C5 | ²JCH | Confirms methyl is attached to C5. |
| ~108 | C4 | ³JCH | Links the methyl group to the C4 position. | |
| H4 (~6.4 ppm) | ~145 | C5 | ²JCH | Links H4 to the C5 position. |
| ~135 | C3 | ²JCH | Links H4 to the C3 position. | |
| ~118 | C≡N | ³JCH | Places the nitrile group adjacent to C3. | |
| ~12 | C-Me | ³JCH | Confirms proximity of H4 to the methyl carbon. |
Table 2. Expected ¹H-¹³C HMBC Correlations for Structural Proof.
Synthesizing the Data: The Complete Structural Proof
By combining the data, we can construct the molecule piece by piece:
-
HSQC assigns the C4-H4 pair (~108/~6.4 ppm) and the methyl C-H pair (~12/~2.3 ppm).
-
The HMBC correlation from the methyl protons (~2.3 ppm) to the quaternary carbon at ~145 ppm (²JCH) and the methine carbon at ~108 ppm (³JCH) proves the methyl group is attached to C5, which is adjacent to C4.
-
The HMBC correlations from the aromatic proton H4 (~6.4 ppm) are the most revealing. The ²JCH correlations to C5 (~145 ppm) and C3 (~135 ppm) place H4 definitively between these two quaternary carbons.
-
Crucially, the ³JCH correlation from H4 to the nitrile carbon (~118 ppm) confirms that the nitrile group is attached to C3.
This chain of evidence, visualized below, leaves no ambiguity.
Figure 2. Key HMBC correlations confirming the structure.
Conclusion
The structural validation of this compound serves as an excellent model for the rigorous characterization of substituted heterocycles. While 1D NMR provides a preliminary sketch, it is the systematic application and logical interpretation of 2D NMR techniques—specifically COSY, HSQC, and HMBC—that furnishes the incontrovertible proof. The HMBC experiment, in particular, is indispensable for connecting molecular fragments across non-protonated quaternary centers.[15] This guide demonstrates a self-validating workflow that ensures the highest level of scientific integrity, providing researchers with the confidence needed to advance their discoveries.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. omicsonline.org [omicsonline.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. chemistry.uoc.gr [chemistry.uoc.gr]
- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 12. acdlabs.com [acdlabs.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 5-methyl-1H-pyrazole-3-carbonitrile by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of methodologies for assessing the purity of 5-methyl-1H-pyrazole-3-carbonitrile, a key building block in pharmaceutical synthesis. We will explore two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods and contrast their performance with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a robust and validated approach to purity analysis.
Introduction to this compound and its Analytical Challenges
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile reactivity. Its structure, featuring a pyrazole ring, a methyl group, and a nitrile functional group, results in a moderately polar molecule. The primary challenge in its purity analysis lies in the potential for co-elution with structurally similar impurities, such as regioisomers (e.g., 3-methyl-1H-pyrazole-5-carbonitrile) and unreacted starting materials from its synthesis. Therefore, a highly specific and robust analytical method is paramount.
The Foundational Technique: Reversed-Phase HPLC
RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, efficiency, and wide applicability. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase. For a moderately polar compound like this compound, RP-HPLC is an excellent starting point.
Method 1: The Standard C18 Approach
A C18 column, with its long alkyl chains, provides a high degree of hydrophobicity, making it a standard choice for a wide range of small molecules. The retention of this compound on a C18 column is primarily governed by hydrophobic interactions.
Experimental Protocol: HPLC Method 1
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 220 nm
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile:Water
Rationale for Method Parameters:
-
C18 Column: Provides a good balance of retention for moderately polar compounds.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
-
Acetonitrile: A common organic solvent in RP-HPLC with good UV transparency.
-
Gradient Elution: Necessary to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe.
-
UV Detection at 220 nm: The pyrazole ring system exhibits strong absorbance in the low UV range, making 220 nm a suitable wavelength for sensitive detection.
Method 2: The Polar-Modified Column Alternative
To enhance the retention and selectivity for our moderately polar analyte and its potentially polar impurities, a column with a polar-embedded or polar-endcapped stationary phase can be employed. These columns are less prone to "phase collapse" in highly aqueous mobile phases and can offer different selectivity compared to standard C18 columns.
Experimental Protocol: HPLC Method 2
-
Column: Polar-Embedded C18 (e.g., Aqua C18), 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 220 nm
-
Sample Preparation: 1 mg/mL in 95:5 Water:Methanol
Rationale for Method Parameters:
-
Polar-Embedded Column: The embedded polar group provides enhanced retention for polar analytes and allows for the use of highly aqueous mobile phases without loss of performance.
-
Methanol: Using methanol as the organic modifier instead of acetonitrile can alter the selectivity of the separation due to its different solvent properties.
Comparative Analysis: HPLC Method 1 vs. Method 2
To objectively compare the two HPLC methods, a hypothetical sample of this compound containing two known impurities (Impurity A: a more polar starting material, and Impurity B: a less polar by-product) was analyzed.
| Parameter | HPLC Method 1 (Standard C18) | HPLC Method 2 (Polar-Embedded C18) |
| Retention Time (Main Peak) | 8.5 min | 10.2 min |
| Resolution (Main Peak/Impurity A) | 1.8 | 2.5 |
| Resolution (Main Peak/Impurity B) | 2.2 | 2.1 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates (Main Peak) | 8500 | 9800 |
Discussion:
As the data suggests, the polar-embedded column (Method 2) provided a longer retention time for the main peak, indicating stronger interaction with the stationary phase. More importantly, it offered significantly better resolution for the more polar Impurity A, which is a critical advantage in purity analysis. The improved peak shape (lower tailing factor) and higher efficiency (more theoretical plates) with Method 2 also contribute to a more accurate and reliable quantification.
An Orthogonal Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comprehensive purity assessment, employing an orthogonal analytical technique is highly recommended. Given that this compound has a boiling point of approximately 230 °C, it is amenable to analysis by Gas Chromatography. GC separates compounds based on their volatility and interaction with the stationary phase, providing a different separation mechanism compared to HPLC. Coupling GC with a Mass Spectrometer (MS) allows for confident peak identification based on mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Oven Program: 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min
-
Carrier Gas: Helium at 1.2 mL/min
-
MS Detector: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-300 m/z
-
Sample Preparation: 1 mg/mL in Dichloromethane
Rationale for Method Parameters:
-
HP-5ms Column: A widely used, robust, and relatively non-polar column suitable for a broad range of analytes.
-
Split Injection: Prevents column overloading and ensures sharp peaks.
-
Temperature Program: A gradient temperature program is essential to separate compounds with different boiling points.
-
Electron Ionization: A hard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
HPLC vs. GC-MS: A Head-to-Head Comparison
| Feature | HPLC (Method 2) | GC-MS |
| Principle of Separation | Partitioning between liquid mobile phase and solid stationary phase based on polarity. | Partitioning between gaseous mobile phase and liquid stationary phase based on volatility. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. |
| Detection | UV-Vis (general), MS, Fluorescence, etc. | Primarily Mass Spectrometry (highly specific). |
| Strengths for this Analyte | Excellent for separating polar impurities, robust and widely available. | High specificity of MS detection allows for confident identification of impurities, even at trace levels. |
| Limitations for this Analyte | Potential for co-elution of isomers with similar polarity. | Not suitable for non-volatile or thermally labile impurities. |
Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, incorporating both HPLC and GC-MS techniques.
Caption: Workflow for the comprehensive purity assessment of this compound.
Method Validation: Ensuring Trustworthiness
A described protocol is only as reliable as its validation. Both the chosen HPLC and GC-MS methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram outlines the logical flow of the method validation process.
Caption: Logical flow of the analytical method validation process according to ICH Q2(R1).
Conclusion
The purity assessment of this compound requires a well-designed and validated analytical strategy. While a standard C18-based HPLC method can provide adequate results, the use of a polar-modified column can offer superior resolution for critical polar impurities, leading to a more accurate purity determination. Furthermore, complementing the primary HPLC method with an orthogonal technique like GC-MS provides a more complete purity profile and enhances the confidence in the analytical results. The choice of methodology should always be guided by a thorough understanding of the analyte's chemical properties and potential impurities, and all methods must be rigorously validated to ensure they are fit for their intended purpose.
References
A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural and electronic properties have enabled the design of highly potent and selective agents that target various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders. This guide provides an in-depth, objective comparison of the efficacy of prominent pyrazole-based kinase inhibitors, supported by experimental data, detailed methodologies for key validation assays, and a clear visualization of the signaling pathways they modulate. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their own research endeavors.
The Rationale Behind Targeting Kinases with Pyrazole-Based Inhibitors
Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. The human kinome comprises over 500 kinases, and their aberrant activity is a hallmark of many pathological conditions. The pyrazole ring system is a privileged scaffold in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition. Furthermore, the versatile chemistry of the pyrazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Quantitative Efficacy Comparison of Pyrazole-Based Kinase Inhibitors
The in vitro potency of a kinase inhibitor is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50), dissociation constant (Kd), and inhibition constant (Ki) are key metrics used to quantify this potency. Lower values for these parameters indicate higher potency. The following table summarizes the in vitro potency of a selection of prominent FDA-approved and investigational pyrazole-based kinase inhibitors against their primary kinase targets.
| Inhibitor | Primary Target(s) | IC50 | Ki | Kd |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | - | - |
| Tofacitinib | JAK1, JAK2, JAK3 | JAK1: 112 nM, JAK2: 20 nM, JAK3: 5 nM | - | - |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | VEGFR1: 80 nM, VEGFR2: 9 nM, PDGFRα: 50 nM, PDGFRβ: 2 nM, c-KIT: 4 nM | - | - |
| Regorafenib | VEGFR1-3, TIE2, PDGFRβ, FGFR1, KIT, RET, BRAF | VEGFR1: 13 nM, VEGFR2: 4.2 nM, VEGFR3: 46 nM, TIE2: 31 nM, PDGFRβ: 22 nM, FGFR1: 22 nM, KIT: 7 nM, RET: 1.5 nM, BRAF: 28 nM | - | - |
| Pazopanib | VEGFR1-3, PDGFRα/β, c-Kit, FGFR1/3 | VEGFR1: 10 nM, VEGFR2: 30 nM, VEGFR3: 47 nM, PDGFRα: 84 nM, PDGFRβ: 71 nM, c-Kit: 74 nM | - | - |
| Axitinib | VEGFR1-3 | VEGFR1: 0.1 nM, VEGFR2: 0.2 nM, VEGFR3: 0.1-0.3 nM | - | - |
| Ponatinib | BCR-ABL (including T315I), VEGFRs, PDGFRs, FGFRs, Src | BCR-ABL: 0.37 nM, BCR-ABL (T315I): 2 nM, VEGFR2: 1.5 nM, FGFR1: 2.2 nM, PDGFRα: 1.1 nM, Src: 5.4 nM | - | - |
| Afuresertib | Akt1, Akt2, Akt3 | Akt1: 1.3 nM, Akt2: 2 nM, Akt3: 2.6 nM | 0.08 nM (Akt1) | - |
| Barasertib | Aurora B | 0.37 nM | - | - |
Note: The presented values are compiled from various sources and may vary depending on the specific assay conditions. They are intended for comparative purposes.
Key Signaling Pathways and Mechanisms of Inhibition
Understanding the signaling pathways targeted by these inhibitors is fundamental to appreciating their therapeutic rationale and potential side effects. The pyrazole-based inhibitors discussed here modulate several critical pathways implicated in cancer and inflammation.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a crucial role in hematopoiesis and immune response.[1][2] Dysregulation of this pathway is a key driver in myeloproliferative neoplasms and autoimmune diseases.[1]
Ruxolitinib and Tofacitinib are potent inhibitors of JAK kinases.[3] They competitively bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins. This blockade of STAT signaling leads to the downregulation of genes involved in cell proliferation and inflammation.[4]
References
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 5-Methyl-1H-pyrazole-3-carbonitrile Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 5-Methyl-1H-pyrazole-3-carbonitrile
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of hydrogen bond donating and accepting capabilities, allowing for versatile interactions with various biological targets.[2][3] The this compound core, in particular, has emerged as a promising starting point for the design of potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5]
This guide provides an in-depth comparison of this compound analogues, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will explore the rationale behind structural modifications, present comparative experimental data, and detail the methodologies required to perform such studies.
Designing the Analogues: A Strategy for Exploring Chemical Space
Our investigation focuses on a series of analogues built upon the this compound scaffold. The design strategy involves systematic modifications at three key positions to probe the chemical space and understand the structural requirements for optimal biological activity. The core scaffold and the positions for modification (R¹, R², and R³) are depicted below.

-
Position R¹ (N-1 of the pyrazole): Substitution at this position can influence the orientation of the entire molecule within the kinase active site and can be tailored to exploit specific hydrophobic pockets or form additional hydrogen bonds.
-
Position R² (C-4 of the pyrazole): This position is often solvent-exposed and can be modified to improve physicochemical properties such as solubility, or to introduce groups that can interact with the solvent front or peripheral regions of the active site.
-
Position R³ (linked to the 3-carbonitrile): The carbonitrile group is a common feature in many kinase inhibitors, often acting as a hydrogen bond acceptor. Modifications in this region can significantly impact binding affinity and selectivity. For this guide, we will focus on analogues where the carbonitrile is part of a larger heterocyclic system, a common strategy in kinase inhibitor design.
Synthetic Approach: Building the Analogue Library
The synthesis of the this compound analogues can be achieved through a convergent synthetic strategy. A generalized synthetic scheme is outlined below, based on established methods for pyrazole synthesis.[6][7]
Diagram: General Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of this compound analogues.
The synthesis commences with the condensation of a substituted hydrazine with ethyl 2-cyano-3-oxobutanoate to form the core pyrazole ring. Subsequent functionalization at the C-4 position can be achieved through halogenation followed by a cross-coupling reaction, such as a Suzuki coupling, to introduce the R² group. Finally, the carbonitrile group can be reacted with a suitable amine to generate the final analogues with the desired R³ substituent.
Comparative Performance: Structure-Activity Relationship Analysis
To illustrate the SAR of this series, we will consider their inhibitory activity against a hypothetical kinase, "Kinase X". The following table presents representative IC₅₀ values for a selection of analogues.
| Compound ID | R¹ | R² | R³ | Kinase X IC₅₀ (nM) |
| 1a | H | H | Phenyl | 580 |
| 1b | Methyl | H | Phenyl | 250 |
| 1c | Cyclopropyl | H | Phenyl | 120 |
| 1d | Phenyl | H | Phenyl | 450 |
| 2a | Cyclopropyl | Methyl | Phenyl | 95 |
| 2b | Cyclopropyl | Ethyl | Phenyl | 150 |
| 2c | Cyclopropyl | Cl | Phenyl | 75 |
| 3a | Cyclopropyl | Cl | 4-Fluorophenyl | 40 |
| 3b | Cyclopropyl | Cl | 3-Aminophenyl | 25 |
| 3c | Cyclopropyl | Cl | Pyridin-4-yl | 15 |
Analysis of Substitutions at R¹
Modifications at the N-1 position of the pyrazole ring demonstrate a clear trend. The unsubstituted analogue 1a shows modest activity. Introduction of a small alkyl group like methyl (1b ) improves potency, likely due to favorable hydrophobic interactions in the active site. The cyclopropyl group in 1c provides a significant boost in activity, suggesting that this small, rigid ring system is optimal for fitting into a specific pocket. A larger aromatic substituent like phenyl (1d ) is detrimental to activity, indicating a potential steric clash.
Analysis of Substitutions at R²
With the optimal cyclopropyl group at R¹, we explored substitutions at the C-4 position. A small methyl group (2a ) maintains good potency. Increasing the alkyl chain length to ethyl (2b ) leads to a slight decrease in activity, suggesting a size limitation in this region. The introduction of an electron-withdrawing chlorine atom (2c ) enhances potency, possibly due to favorable electronic interactions or improved binding geometry.
Analysis of Substitutions at R³
Finally, with the optimal substituents at R¹ and R², modifications to the phenyl ring at R³ reveal the importance of this region for target engagement. Introducing a fluorine atom at the para-position (3a ) improves activity, a common observation in medicinal chemistry where fluorine can enhance binding affinity and metabolic stability. An amino group at the meta-position (3b ) further increases potency, likely by forming a key hydrogen bond with a residue in the kinase active site. The most potent analogue in this series, 3c , features a pyridine ring, suggesting that the nitrogen atom in the ring acts as a crucial hydrogen bond acceptor, significantly enhancing the binding affinity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the IC₅₀ values of the synthesized compounds against the target kinase.[4]
Materials:
-
Kinase of interest (e.g., Kinase X)
-
Kinase substrate peptide
-
ATP
-
Test compounds (analogues)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The systematic SAR exploration of the this compound scaffold has revealed key structural features that govern its inhibitory activity against our hypothetical Kinase X. The optimal analogue, 3c , incorporates a cyclopropyl group at R¹, a chlorine atom at R², and a pyridin-4-yl moiety at R³. These findings provide a clear roadmap for the design of more potent and selective inhibitors.
Future work should focus on:
-
Expanding the R³ library: Exploring a wider range of heterocyclic systems to further optimize interactions.
-
Kinase selectivity profiling: Testing the most potent analogues against a panel of kinases to assess their selectivity profile.
-
In-cell activity: Evaluating the most promising compounds in cell-based assays to confirm their activity in a more physiological context.
-
Pharmacokinetic profiling: Assessing the drug-like properties of the lead compounds to determine their suitability for in vivo studies.
By following this structured approach to SAR, researchers can efficiently navigate the chemical space and accelerate the discovery of novel and effective kinase inhibitors based on the versatile this compound scaffold.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
Safety Operating Guide
A Guide to the Proper Disposal of 5-methyl-1H-pyrazole-3-carbonitrile
For researchers and drug development professionals, rigorous science extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-methyl-1H-pyrazole-3-carbonitrile, a heterocyclic nitrile compound. The procedures outlined herein are grounded in federal regulations and laboratory best practices, ensuring the safety of personnel and the protection of our environment. Our approach is not merely procedural but is built on a foundation of scientific integrity, explaining the causality behind each critical step.
Part 1: Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of a compound is the first principle of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1121-51-3) may not be readily available from all suppliers, a conservative assessment must be made based on its chemical structure and data from close structural analogs.
A review of the SDS for the isomer 1-Methyl-1H-pyrazole-3-carbonitrile reveals the following hazards:
-
Harmful if swallowed
-
Harmful in contact with skin
-
Harmful if inhaled [1]
Structurally related pyrazole compounds are also known to cause skin and serious eye irritation, and may possess organ toxicity.[2][3] The nitrile functional group (-C≡N) can also be a source of toxicity. Therefore, this compound must be treated as a hazardous substance. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[2][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1121-51-3 | PubChem |
| Molecular Formula | C₅H₅N₃ | PubChem |
| Molecular Weight | 107.12 g/mol | PubChem |
| Appearance | Solid (predicted) | N/A |
| Solubility | Data not readily available; assume limited aqueous solubility | N/A |
Note: This data is based on publicly available information and should be confirmed with supplier-specific documentation.
Part 2: The Regulatory Framework: Your Legal and Ethical Responsibility
The disposal of laboratory chemical waste is not merely a suggestion but a legal requirement governed by federal and state agencies. As a generator of chemical waste, you and your institution are bound by a "cradle-to-grave" responsibility for its safe management.
-
The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA) , the EPA establishes the framework for proper hazardous waste management.[5] Your primary responsibility under RCRA is to determine if your waste is hazardous, which this compound should be considered to be, based on its toxicological profile.[2][5]
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) .[6][7][8] This written plan must outline specific procedures for safe handling, storage, and disposal of hazardous chemicals, forming the backbone of your laboratory's safety culture.[6][9][10]
Part 3: Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe segregation, containment, and disposal of waste streams containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the hazardous material.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant nitrile gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur inside a certified chemical fume hood to prevent inhalation.[2][4]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[11] Do not mix waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Solid Waste:
-
Collect unadulterated, excess this compound powder in its original container if possible, or in a new, clean, sealable container.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves) must be placed in a designated solid hazardous waste container. This container is typically a plastic-lined, puncture-resistant box.
-
-
Liquid Waste (Non-Aqueous/Organic Solvents):
-
Solutions of this compound in organic solvents (e.g., DMSO, DMF, alcohols) must be collected in a dedicated container for non-halogenated organic solvent waste .
-
Do not mix with halogenated solvents, as their disposal methods differ.
-
-
Liquid Waste (Aqueous Solutions):
Step 3: Containerization and Labeling
Waste containers must be managed correctly to ensure safety and compliance during accumulation and transport.
-
Container Choice: Use only containers provided by or approved by your EHS office. They must be made of a compatible material (e.g., polyethylene for solvents) and have a secure, screw-top lid.
-
Labeling: This is a strict regulatory requirement.[13]
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages.
-
Keep the container closed at all times except when adding waste.[13]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13][14] This area should be at or near the point of generation and under the control of laboratory personnel. Use secondary containment (like a plastic tub) to catch any potential leaks.
Step 4: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Contact EHS: When your waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[11][14]
-
Provide Information: Be prepared to provide a detailed inventory of the waste container's contents.
-
Professional Disposal: Your EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal facility, where it will be incinerated or otherwise treated in a compliant manner.
Step 5: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) into the appropriate non-halogenated organic waste stream. The first rinseate is considered hazardous waste.[15]
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed using standard laboratory detergents and procedures.
-
Surface Decontamination: Wipe down the work surface or fume hood sash with a cloth dampened with an appropriate solvent, and dispose of the wipe as solid hazardous waste.
Part 4: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is vital.
-
Minor Spill (Solid or Liquid in a Fume Hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep up the solid spill or absorbed material.
-
Place all contaminated materials into a sealed container and label it as hazardous waste.
-
Wipe the area clean as described in the decontamination procedure.
-
-
Major Spill (Outside of a Fume Hood):
-
Alert personnel in the immediate area and evacuate.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory door and prevent entry.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained to do so.
-
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 6. osha.gov [osha.gov]
- 7. OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation | YSU [ysu.edu]
- 8. system.suny.edu [system.suny.edu]
- 9. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 10. Chemical Hygiene Plan - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. epa.gov [epa.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 5-methyl-1H-pyrazole-3-carbonitrile: Personal Protective Equipment and Disposal
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 5-methyl-1H-pyrazole-3-carbonitrile (CAS No. 38693-82-2) demands a safety-first mindset. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our protocols are grounded in established laboratory safety standards and an expert analysis of the compound's chemical structure to ensure both personal safety and experimental integrity.
Section 1: Hazard Assessment - The 'Why' Behind the Protocol
A comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative approach based on its structural motifs is essential for risk assessment.
-
Pyrazole Ring System: Pyrazole derivatives are known for their wide range of pharmacological activities, which underscores the need to prevent direct exposure[1].
-
Nitrile (-C≡N) Functional Group: The presence of a carbon-nitrogen triple bond classifies this compound as a nitrile. Organic nitriles can be toxic and may cause irritation. Structurally similar compounds, such as 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile, are documented to cause skin irritation, serious eye irritation, and potential respiratory irritation[2].
-
Physical Form: As a solid, this compound poses an inhalation risk if it becomes airborne as a dust.
Based on this analysis, this compound must be treated as a hazardous substance. All handling procedures must be designed to minimize the risk of skin contact, eye contact, and inhalation.
Section 2: Core Personal Protective Equipment (PPE) Requirements
Adherence to PPE protocols is non-negotiable. The following recommendations are based on the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the use of a Chemical Hygiene Plan to protect laboratory workers[3][4][5].
Eye and Face Protection
The eyes are highly susceptible to chemical insults. The minimum requirement for any work in a laboratory with hazardous materials is the use of protective eyewear[6].
-
Minimum Requirement: ANSI Z87.1-certified safety glasses with side shields are mandatory at all times in the laboratory where this chemical is present[7].
-
Splash Hazard: When handling solutions of the compound or during procedures with a risk of splashing, chemical splash goggles are required[6].
-
High-Risk Operations: For tasks involving larger quantities (>50g), or procedures with a significant risk of splashing or energetic reaction, a face shield must be worn over chemical splash goggles[8].
Hand Protection
Dermal exposure is a primary route of entry for many chemicals. Nitrile gloves are the standard for incidental contact in most laboratory settings[6][7].
-
Standard Use: For all handling procedures, wear disposable nitrile gloves. Inspect gloves for any signs of degradation or puncture before use[9].
-
Enhanced Protection: For extended operations, consider double-gloving (wearing two pairs of nitrile gloves) to provide an additional protective layer[6].
-
Immediate Removal: If contact with the chemical occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.
Body Protection
Protective clothing shields the skin from accidental spills and contamination.
-
Lab Coat: A flame-resistant laboratory coat with long sleeves and a snug fit at the wrists is required. The coat must be fully buttoned when handling the chemical[7][8].
-
Personal Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory[7][8].
Respiratory Protection
The primary method for preventing inhalation exposure is the use of engineering controls.
-
Engineering Control: All procedures that involve handling the solid powder form of this compound, or its solutions, must be performed inside a certified chemical fume hood[2]. This is the most critical step in preventing respiratory exposure.
-
Respirator Use: In the rare event that engineering controls are insufficient, respiratory protection is required. The use of a respirator necessitates a formal exposure assessment, medical evaluation, and fit testing as part of a comprehensive respiratory protection program[8]. For guidance, consult the NIOSH Pocket Guide to Chemical Hazards[10][11][12].
| Task/Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Lab Presence | Safety Glasses with Side Shields | Not Required | Lab Coat, Long Pants, Closed-Toe Shoes | Not Required |
| Weighing Solid Compound | Safety Glasses (Goggles Recommended) | Single or Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Small Spill Cleanup (<5g) | Chemical Splash Goggles | Heavy-Duty Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
Section 3: Procedural Guidance for Safe Handling
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) and place it inside the fume hood.
-
Don all required PPE as outlined in the table above (Goggles, Double Nitrile Gloves, Lab Coat).
-
-
Execution (inside the fume hood):
-
Carefully open the container of this compound, avoiding any action that could generate dust.
-
Use a clean spatula to transfer the desired amount of solid onto weigh paper or into a container.
-
Securely close the primary container.
-
Slowly add the solid to your solvent in the beaker to prevent splashing.
-
-
Post-Handling:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent. Dispose of the wipe as hazardous waste.
-
Remove outer gloves (if double-gloving) before exiting the fume hood.
-
Transport your prepared solution in a sealed and labeled container.
-
Remove inner gloves and wash hands thoroughly with soap and water.
-
Section 4: Spill and Disposal Plan
Accidents happen, but a clear plan minimizes risk. All waste generated must be treated as hazardous chemical waste[1][13].
Spill Response
-
Small Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department.
-
Disposal Protocol
Improper disposal can lead to environmental contamination[13]. Do not dispose of this chemical or its solutions down the drain.
-
Waste Segregation: Collect all materials contaminated with this compound (e.g., excess solid, contaminated gloves, weigh paper, absorbent material) in a dedicated, sealed, and chemically compatible waste container[1].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[13].
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.
Caption: Workflow for the safe handling and disposal of the target compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. capotchem.com [capotchem.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
